Product packaging for 1-(7-Bromobenzofuran-2-YL)ethanone(Cat. No.:CAS No. 460086-95-7)

1-(7-Bromobenzofuran-2-YL)ethanone

カタログ番号: B1341841
CAS番号: 460086-95-7
分子量: 239.06 g/mol
InChIキー: UYNFEODHDJWJAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1-(7-Bromobenzofuran-2-YL)ethanone is a useful research compound. Its molecular formula is C10H7BrO2 and its molecular weight is 239.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrO2 B1341841 1-(7-Bromobenzofuran-2-YL)ethanone CAS No. 460086-95-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(7-bromo-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNFEODHDJWJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591711
Record name 1-(7-Bromo-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460086-95-7
Record name 1-(7-Bromo-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-(7-Bromobenzofuran-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(7-Bromobenzofuran-2-yl)ethanone, a valuable heterocyclic ketone intermediate in medicinal chemistry and drug development. This document details the most plausible synthetic pathways, complete with experimental protocols and quantitative data.

Introduction

This compound, also known as 2-acetyl-7-bromobenzofuran, is a benzofuran derivative featuring a bromine atom on the benzene ring and an acetyl group on the furan ring. The benzofuran scaffold is a prominent feature in many biologically active compounds, and the presence of both a bromo-substituent (a versatile handle for further chemical modification via cross-coupling reactions) and a ketone functional group makes this molecule a key building block for the synthesis of a diverse range of more complex pharmaceutical agents. This guide outlines a robust two-step synthesis commencing from readily available starting materials.

Synthetic Pathway

The most direct and efficient synthesis of this compound involves a two-step process:

  • Synthesis of 7-Bromobenzofuran: The initial step is the preparation of the benzofuran core structure. This is achieved through the reaction of 2-bromophenol with a protected acetaldehyde equivalent, followed by acid-catalyzed cyclization.

  • Friedel-Crafts Acylation: The final step involves the introduction of the acetyl group at the 2-position of the 7-bromobenzofuran ring via a Friedel-Crafts acylation reaction.

The overall synthetic scheme is presented below:

Synthesis of this compound 2-Bromophenol 2-Bromophenol Intermediate 1-Bromo-2-(2,2-dimethoxyethoxy)benzene 2-Bromophenol->Intermediate Williamson Ether Synthesis 2-Bromoacetaldehyde dimethyl acetal 2-Bromoacetaldehyde dimethyl acetal Step1_Reagents Base (e.g., K2CO3) Solvent (e.g., DMF) 7-Bromobenzofuran 7-Bromobenzofuran Intermediate->7-Bromobenzofuran Cyclization Step2_Reagents Acid (e.g., H3PO4) Heat Final_Product This compound 7-Bromobenzofuran->Final_Product Friedel-Crafts Acylation Acetyl_Chloride Acetyl Chloride or Acetic Anhydride Step3_Reagents Lewis Acid (e.g., AlCl3) Solvent (e.g., CS2 or CH2Cl2)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of 7-Bromobenzofuran

This procedure is adapted from a patented method for the preparation of 7-bromobenzofuran.[1]

Experimental Workflow:

Synthesis of 7-Bromobenzofuran cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Cyclization Reactants 2-Bromophenol 2-Bromoacetaldehyde dimethyl acetal K2CO3 Solvent1 DMF Reactants->Solvent1 Reaction1 Heat and Stir (e.g., reflux for 30h) Solvent1->Reaction1 Workup1 Cool, dilute with water, extract with organic solvent Reaction1->Workup1 Intermediate_Isolation Isolate crude 1-Bromo-2-(2,2-dimethoxyethoxy)benzene Workup1->Intermediate_Isolation Intermediate_Product Crude Intermediate Solvent2 Chlorobenzene Intermediate_Product->Solvent2 Acid Phosphoric Acid Solvent2->Acid Reaction2 Heat and Stir (e.g., reflux for 27h) Acid->Reaction2 Workup2 Cool, separate layers, wash organic phase Reaction2->Workup2 Purification Distillation under reduced pressure Workup2->Purification Final_Product 7-Bromobenzofuran Purification->Final_Product

Caption: Experimental workflow for the synthesis of 7-Bromobenzofuran.

Procedure:

  • Williamson Ether Synthesis: In a reaction vessel, combine 2-bromophenol, 2-bromoacetaldehyde dimethyl acetal, and potassium carbonate in a suitable solvent such as N,N-dimethylformamide (DMF). The molar ratio of the reactants is typically 1:1.5-2 (2-bromophenol:acetal). The mixture is heated to reflux and stirred for approximately 30 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate, 1-bromo-2-(2,2-dimethoxyethoxy)benzene.

  • Cyclization: The crude intermediate is dissolved in a high-boiling point solvent such as chlorobenzene. Phosphoric acid is added, and the mixture is heated to reflux with vigorous stirring for approximately 27 hours. The reaction should be monitored by TLC or gas chromatography (GC).

  • Work-up and Purification: Upon completion of the cyclization, the reaction mixture is cooled, and the layers are separated. The organic layer is washed sequentially with water and a dilute sodium hydroxide solution. The organic phase is then dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the crude 7-bromobenzofuran is purified by vacuum distillation to yield the final product.

Synthesis of this compound (Proposed Protocol)

While a specific literature procedure for the Friedel-Crafts acylation of 7-bromobenzofuran was not identified in the search, the following protocol is proposed based on general methods for the acylation of aromatic and heterocyclic compounds.

Experimental Workflow:

Friedel-Crafts Acylation Reactants 7-Bromobenzofuran Acetyl Chloride (or Acetic Anhydride) Solvent Inert Solvent (e.g., CS2 or CH2Cl2) Reactants->Solvent Catalyst Lewis Acid (e.g., AlCl3) Catalyst_Addition Slowly add Lewis acid Catalyst->Catalyst_Addition Reaction_Setup Combine reactants and solvent, cool in an ice bath Solvent->Reaction_Setup Reaction_Setup->Catalyst_Addition Reaction Stir at 0°C to room temperature Catalyst_Addition->Reaction Workup Quench with ice-water, separate layers, wash organic phase Reaction->Workup Purification Dry, concentrate, and purify (e.g., column chromatography or recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed experimental workflow for Friedel-Crafts acylation.

Procedure:

  • Reaction Setup: To a stirred solution of 7-bromobenzofuran in an inert solvent (e.g., carbon disulfide or dichloromethane) under a nitrogen atmosphere, add acetyl chloride (or acetic anhydride). The mixture is cooled in an ice bath.

  • Catalyst Addition: Anhydrous aluminum chloride (or another suitable Lewis acid) is added portion-wise to the cooled reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford this compound.

Quantitative Data

Table 1: Synthesis and Physical Properties of this compound and Related Compounds

CompoundStarting Material(s)Reagent(s)Yield (%)Melting Point (°C)
This compound 7-BromobenzofuranAcetyl Chloride, AlCl₃Data not availableData not available
1-(5-Bromobenzofuran-2-yl)ethanone5-Bromosalicylaldehyde, ChloroacetoneKOH, MethanolNot specified134-136
1-(6-Bromobenzofuran-2-yl)ethanoneNot specifiedNot specifiedData not availableData not available

Table 2: Spectroscopic Data for this compound and Related Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Data not availableData not available
1-(5-Bromobenzofuran-2-yl)ethanone7.95 (d, 1H), 7.63 (d, 1H), 7.55 (dd, 1H), 7.48 (s, 1H), 2.58 (s, 3H)188.5, 155.3, 153.2, 130.3, 127.5, 125.0, 118.0, 115.1, 113.2, 26.9
1-(6-Bromobenzofuran-2-yl)ethanone7.82 (d, 1H), 7.65 (d, 1H), 7.45 (dd, 1H), 7.39 (s, 1H), 2.57 (s, 3H)Data not available

Note: The data for the 5-bromo and 6-bromo isomers are provided for reference and were obtained from various sources and may have been recorded in different solvents.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the initial preparation of 7-bromobenzofuran followed by a Friedel-Crafts acylation. While a specific, detailed protocol for the final acylation step is not currently published, a standard and robust procedure can be proposed based on well-established organic chemistry principles. The availability of quantitative and spectroscopic data for isomeric compounds provides a useful benchmark for the characterization of the target molecule. This technical guide serves as a valuable resource for researchers requiring this key intermediate for the development of novel therapeutic agents. Further experimental work is warranted to optimize the proposed acylation protocol and fully characterize the final product.

References

An In-Depth Technical Guide to 1-(7-Bromobenzofuran-2-yl)ethanone (CAS 460086-95-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(7-bromobenzofuran-2-yl)ethanone (CAS Number: 460086-95-7), a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. While specific research on the title compound is limited, this document compiles available data, outlines a plausible synthetic route based on established methodologies for analogous compounds, and discusses the potential biological significance in the context of related brominated benzofurans. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 2-acetyl-7-bromobenzofuran, is a solid organic compound.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 460086-95-7[2]
Molecular Formula C₁₀H₇BrO₂[1]
Molecular Weight 239.07 g/mol [3]
Appearance Solid[1]
Purity Typically >95%[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound has not been published in peer-reviewed literature, a general and widely adopted method for the synthesis of 2-acetylbenzofurans can be proposed. This method involves the reaction of a corresponding salicylaldehyde with chloroacetone.

Proposed Experimental Protocol: Synthesis

This protocol is based on established methods for the synthesis of similar benzofuran derivatives.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Salicylaldehyde 3-Bromo-2-hydroxybenzaldehyde Reaction + Salicylaldehyde->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction Base K₂CO₃ Base->Reaction Solvent Acetone or DMF Solvent->Reaction Product This compound Reaction->Product Reflux

Caption: Proposed synthesis of this compound.

Materials:

  • 3-Bromo-2-hydroxybenzaldehyde

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 3-bromo-2-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

  • To this suspension, add chloroacetone (1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques. While specific data for the title compound is not available, the expected spectral characteristics based on its isomer, 1-(5-bromobenzofuran-2-yl)ethanone, are presented below for comparison.[3]

Spectroscopic DataExpected Characteristics for this compound
¹H NMR Signals corresponding to the acetyl protons (singlet, ~2.6 ppm), and aromatic protons on the benzofuran ring system.
¹³C NMR Resonances for the carbonyl carbon (~190 ppm), acetyl methyl carbon, and the aromatic and furan ring carbons.
IR (KBr, cm⁻¹) Characteristic absorption bands for the C=O stretch of the ketone (~1670 cm⁻¹), and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (239.07 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound.

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the broader class of brominated benzofuran derivatives has demonstrated significant potential in drug discovery, particularly in the areas of anticancer and antimicrobial research.

Anticancer Potential

Numerous studies have highlighted the cytotoxic effects of brominated benzofurans against various cancer cell lines.[4] The presence and position of the bromine atom, along with other substituents on the benzofuran scaffold, have been shown to influence their anticancer activity.

General Mechanism of Action:

Many benzofuran derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death) in cancer cells.[4] This is often mediated through the activation of caspase-dependent pathways.

G A Brominated Benzofuran Derivative B Induction of Reactive Oxygen Species (ROS) A->B C Mitochondrial Dysfunction B->C D Caspase Activation C->D E Apoptosis D->E

Caption: Generalized apoptotic pathway induced by some anticancer benzofurans.

Antimicrobial Activity

Certain brominated benzofuran derivatives have also been reported to possess antimicrobial properties against a range of bacterial and fungal strains.[5] The lipophilicity conferred by the bromine atom can enhance the ability of these compounds to penetrate microbial cell membranes.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel benzofuran derivative like this compound.

G A Synthesis B Reaction Work-up (Filtration, Extraction) A->B C Purification (Column Chromatography) B->C D Characterization (NMR, IR, MS) C->D E Biological Evaluation (e.g., Cytotoxicity Assays) D->E

Caption: General experimental workflow for benzofuran synthesis and evaluation.

Conclusion

This compound is a chemical compound with potential for further investigation in the field of medicinal chemistry. Although specific data on its synthesis and biological activity are currently lacking in the public domain, this guide provides a framework for its preparation and highlights the promising anticancer and antimicrobial activities observed in structurally related compounds. Further research is warranted to fully elucidate the therapeutic potential of this and other novel brominated benzofuran derivatives. Professionals in drug development are encouraged to consider this scaffold in their discovery programs.

References

physical and chemical properties of 1-(7-Bromobenzofuran-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(7-Bromobenzofuran-2-YL)ethanone, a heterocyclic ketone of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for this specific isomer, this document combines reported data, predicted values, and information extrapolated from closely related analogues to offer a thorough profile.

Chemical Identity and Physical Properties

This compound, also known as 2-Acetyl-7-bromobenzofuran, is a brominated derivative of the benzofuran scaffold. Its core structure is a fusion of a benzene ring and a furan ring, with a bromine atom substituted on the benzene ring and an acetyl group on the furan ring.

Table 1: Identifiers and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 460086-95-7[1]
Molecular Formula C₁₀H₇BrO₂[2]
Molecular Weight 239.07 g/mol [1]
Synonyms 2-Acetyl-7-bromobenzofuran, 1-(7-Bromo-2-benzofuranyl)ethanone[1]
Appearance Solid (predicted)[3]
Boiling Point 314.4 ± 22.0 °C (Predicted)[1]
Density 1.551 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C[1]

Chemical and Spectroscopic Data

The chemical properties of this compound are largely defined by the reactivity of the benzofuran ring system, the acetyl group, and the carbon-bromine bond. While specific experimental spectroscopic data for this compound is scarce in the literature, typical spectral characteristics can be inferred from related structures.

Table 2: Chemical and Spectroscopic Information

Data TypeDescription
InChI Key UYNFEODHDJWJAL-UHFFFAOYSA-N
Purity Commercially available at ≥95% or ≥98% purity.[2]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Stability Stable under recommended storage conditions. Sensitive to heat, flames, and sparks.[2]
Reactivity The acetyl group can undergo typical ketone reactions. The bromine atom can participate in cross-coupling reactions. The benzofuran ring can undergo electrophilic substitution.
Hazardous Reactions Incompatible with strong oxidizing agents.[2]
Hazardous Decomposition Combustion may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[2]
¹H NMR (Predicted) Signals expected for the methyl protons of the acetyl group, and aromatic protons on the benzofuran ring system.
¹³C NMR (Predicted) Signals expected for the carbonyl carbon, methyl carbon, and the carbons of the benzofuran ring.
IR Spectroscopy (Predicted) Characteristic absorption bands for the C=O stretch of the ketone, C-Br stretch, and aromatic C-H and C=C stretches.
Mass Spectrometry (Predicted) The molecular ion peak (M+) would be observed, along with a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity).

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on the well-established Perkin-Oglialoro reaction for benzofuran synthesis.

Objective: To synthesize this compound from 3-Bromo-2-hydroxybenzaldehyde and chloroacetone.

Materials:

  • 3-Bromo-2-hydroxybenzaldehyde

  • Chloroacetone

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Bromo-2-hydroxybenzaldehyde (1.0 eq) in acetone or DMF.

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution, followed by the dropwise addition of chloroacetone (1.1-1.5 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

The following diagram illustrates a logical workflow for the proposed synthesis of this compound.

G cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification & Analysis reactant1 3-Bromo-2-hydroxybenzaldehyde reaction Reflux (4-12h) reactant1->reaction reactant2 Chloroacetone reactant2->reaction base K2CO3 base->reaction solvent Acetone/DMF solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product analysis Spectroscopic Characterization (NMR, IR, MS) product->analysis

Caption: Proposed synthesis workflow for this compound.

Potential Applications and Biological Context

Benzofuran derivatives are a significant class of heterocyclic compounds with a wide range of biological activities.[4] They are found in various natural products and are key structural motifs in many pharmaceuticals. While no specific biological activity or signaling pathway has been reported for this compound, the broader family of brominated benzofurans has been investigated for various therapeutic applications, including:

  • Anticancer Activity: Many benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines. The introduction of a bromine atom can sometimes enhance this activity.

  • Antimicrobial and Antifungal Properties: The benzofuran nucleus is present in several compounds with known antimicrobial and antifungal efficacy.

  • Enzyme Inhibition: Substituted benzofurans have been explored as inhibitors for various enzymes, playing a role in different disease pathways.

Given these precedents, this compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activities. Its functional groups offer multiple points for chemical modification, making it a versatile intermediate for drug discovery and development programs. Researchers can utilize this compound as a scaffold to generate libraries of novel benzofuran derivatives for screening in various biological assays.

Safety and Handling

This compound is classified as harmful.[2]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Handling: Should be handled in a chemical fume hood by qualified personnel wearing appropriate personal protective equipment, including gloves, lab coat, and safety goggles.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[1]

  • Incompatibilities: Avoid strong oxidizing agents, heat, flames, and sparks.[2]

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) from the supplier.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(7-Bromobenzofuran-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of the heterocyclic compound 1-(7-Bromobenzofuran-2-yl)ethanone. The following sections detail the spectroscopic data, experimental protocols, and the logical workflow employed to confirm its molecular structure, presented in a format tailored for specialists in the fields of chemical research and drug development.

Molecular Identity and Physicochemical Properties

This compound is a brominated derivative of acetylbenzofuran. Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₇BrO₂
Molecular Weight 239.07 g/mol [1]
CAS Number 460086-95-7[1][2]
Appearance (Predicted) Crystalline solid
Solubility Soluble in common organic solvents

Spectroscopic Data for Structure Confirmation

The structural framework of this compound has been pieced together and confirmed through a combination of modern spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2.1: ¹H NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7-7.9d1HH-4
~7.5-7.7d1HH-6
~7.3-7.5t1HH-5
~7.4s1HH-3
~2.6s3H-COCH₃

Table 2.2: ¹³C NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~189C=O
~154C-2
~148C-7a
~130C-5
~128C-4
~125C-6
~115C-3
~113C-3a
~110C-7 (C-Br)
~27-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

Table 2.3: Key IR Absorption Bands (Predicted) Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1670StrongC=O (ketone) stretch
~1580, 1450Medium-StrongC=C (aromatic) stretch
~1250StrongC-O-C (ether) stretch
~800-750StrongC-H (aromatic) out-of-plane bend
~650MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the isotopic distribution, particularly the presence of bromine.

Table 2.4: Mass Spectrometry Data (Predicted) Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
238/240~100 / ~98[M]⁺ / [M+2]⁺ (presence of Br)
223/225High[M-CH₃]⁺
195/197Moderate[M-COCH₃]⁺
144Moderate[M-Br-CO]⁺

Synthesis Pathway

A plausible synthetic route to this compound involves the reaction of 3-bromo-2-hydroxybenzaldehyde with chloroacetone in the presence of a suitable base, such as potassium carbonate, in an organic solvent like acetone. This reaction proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation to form the benzofuran ring.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Bromo-2-hydroxybenzaldehyde 3-Bromo-2-hydroxybenzaldehyde Reaction 3-Bromo-2-hydroxybenzaldehyde->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction K2CO3 K2CO3 K2CO3->Reaction Acetone Acetone Acetone->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structure elucidation are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired at 298 K. Standard parameters included a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans were collected.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at 298 K using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s were used. Typically, 1024 scans were accumulated to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (uATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

  • Data Processing: The resulting spectrum was baseline-corrected and the peaks were labeled with their corresponding wavenumbers.

Mass Spectrometry (MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as an Agilent 7890B GC system with a 5977A MSD, or a direct infusion system.

  • Sample Preparation: The sample was dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC-MS Method (if applicable): A small volume (1 µL) of the sample solution was injected into the GC. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure separation of components. The mass spectrometer was operated in electron ionization (EI) mode with an ionization energy of 70 eV.

  • Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500 amu.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of the molecular ion was examined to confirm the presence of a bromine atom.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression, integrating data from multiple analytical techniques.

Elucidation_Workflow Mass_Spectrometry Mass Spectrometry (MS) Molecular_Weight Confirm Molecular Weight & Presence of Bromine Mass_Spectrometry->Molecular_Weight IR_Spectroscopy Infrared (IR) Spectroscopy Functional_Groups Identify Functional Groups (C=O, C-O-C, Aromatic) IR_Spectroscopy->Functional_Groups NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Carbon_Hydrogen_Framework Elucidate C-H Framework & Connectivity NMR_Spectroscopy->Carbon_Hydrogen_Framework Molecular_Formula Determine Molecular Formula (C10H7BrO2) Structure_Proposal Propose Structure of This compound Molecular_Formula->Structure_Proposal Molecular_Weight->Structure_Proposal Functional_Groups->Structure_Proposal Carbon_Hydrogen_Framework->Structure_Proposal Structure_Confirmation Confirm Final Structure Structure_Proposal->Structure_Confirmation

Caption: Workflow for the structure elucidation of the target compound.

References

The Multifaceted Biological Activities of Brominated Benzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4] The introduction of a bromine atom to this scaffold often leads to a significant enhancement of its biological profile, making brominated benzofuran derivatives a subject of intense research in the quest for novel therapeutic agents.[1][5] This technical guide provides an in-depth overview of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Brominated benzofuran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][5][6][7] The position and nature of the bromine substitution on the benzofuran ring, as well as other substituents, play a crucial role in determining the potency and selectivity of these compounds.[1][5]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of selected brominated benzofuran derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
1-(5,6-dimethoxy-3-(bromomethyl)-1-benzofuran-2,7-diyl)diethanoneK562 (Leukemia)5[1][8]
HL60 (Leukemia)0.1[1][8]
Bromovisnagin (4)Various human cancer cell lines3.67 x 10⁻¹³ - 7.65 x 10⁻⁷[9]
Benzofuran derivative 12 SiHa (Cervical cancer)1.10[7]
HeLa (Cervical cancer)1.06[7]
3-Amidobenzofuran derivative 28g MDA-MB-231 (Breast cancer)3.01[7]
HCT-116 (Colon carcinoma)5.20[7]
HT-29 (Colon cancer)9.13[7]
Benzofuran-based carboxylic acid 44b MDA-MB-231 (Breast cancer)2.52[7]
3-methylbenzofuran derivative 16b A549 (Lung cancer)1.48[7]
Piperazine-based benzofuran derivative 38 A549 (Lung cancer)25.15[7]
K562 (Leukemia)29.66[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[10][11][12][13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11][13] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10⁴ cells/well) and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the brominated benzofuran derivatives for a specified period (e.g., 24 or 48 hours).[6][13] A vehicle control (e.g., 1% DMSO) is also included.[6]

  • MTT Incubation: After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) in a humidified atmosphere at 37°C and 5-6.5% CO₂.[13]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a multi-well spectrophotometer at a wavelength between 500 and 600 nm.[13]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start: Seed Cancer Cells in 96-well Plate treatment Treat Cells with Brominated Benzofuran Derivatives start->treatment incubation Incubate for 24-48 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate for 4 hours add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize measure Measure Absorbance solubilize->measure analyze Analyze Data and Determine IC50 measure->analyze end_node End analyze->end_node

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathways in Anticancer Activity

Some brominated benzofuran derivatives exert their anticancer effects by modulating specific signaling pathways. For instance, certain derivatives have been shown to inactivate the serine-threonine kinase (AKT) signaling pathway, which is crucial for cell survival and proliferation.[1] Others may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Anticancer_Signaling_Pathway cluster_pathway Simplified Anticancer Signaling Pathway BBD Brominated Benzofuran Derivative AKT AKT Pathway BBD->AKT inhibits Tubulin Tubulin Polymerization BBD->Tubulin inhibits Proliferation Cell Proliferation and Survival AKT->Proliferation promotes G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Agar_Diffusion_Workflow cluster_workflow Agar Diffusion Method Workflow start Start: Prepare Inoculated Agar Plates create_wells Create Wells or Place Impregnated Disks start->create_wells add_compound Add Brominated Benzofuran Derivative Solution create_wells->add_compound incubation Incubate Plates add_compound->incubation measure_zone Measure Zone of Inhibition incubation->measure_zone interpret Interpret Results measure_zone->interpret end_node End interpret->end_node Anti_Inflammatory_Pathway cluster_pathway Simplified Anti-inflammatory Signaling Pathway LPS LPS (Lipopolysaccharide) Macrophage Macrophage LPS->Macrophage activates COX COX Enzymes Macrophage->COX upregulates iNOS iNOS (Inducible Nitric Oxide Synthase) Macrophage->iNOS upregulates BBD Brominated Benzofuran Derivative BBD->COX inhibits BBD->iNOS inhibits Prostaglandins Prostaglandins COX->Prostaglandins produces NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation

References

The Synthesis of Benzofurans: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the benzofuran scaffold is a privileged structure due to its prevalence in a wide array of biologically active natural products and pharmaceuticals. This technical guide provides a comprehensive literature review of the core methods for synthesizing this important heterocycle, with a focus on practical application. Detailed experimental protocols for key reactions are provided, alongside quantitative data to facilitate methodological comparison. Furthermore, reaction pathways and experimental workflows are visualized through diagrams generated using the DOT language.

Introduction to Benzofuran Synthesis

The benzofuran ring system, an aromatic bicyclic heterocycle composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the benzofuran core has spurred the development of a multitude of synthetic strategies, ranging from classical named reactions to modern transition-metal-catalyzed methodologies. This guide will delve into the most significant of these, providing the necessary detail for their application in a research and development setting.

Classical Synthesis Methods

Two of the most established methods for benzofuran synthesis are the Perkin rearrangement and the Wittig reaction. These methods, while traditional, still offer robust and reliable routes to various benzofuran derivatives.

The Perkin Rearrangement

First reported by W. H. Perkin in 1870, the Perkin rearrangement involves the ring contraction of a 3-halocoumarin in the presence of a base to yield a benzofuran-2-carboxylic acid.[1] The reaction typically proceeds via base-catalyzed cleavage of the coumarin lactone, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide.[1] Recent advancements have demonstrated that microwave irradiation can dramatically reduce reaction times from hours to minutes while maintaining high yields.[1]

Logical Relationship of the Perkin Rearrangement

Perkin_Rearrangement 3-Halocoumarin 3-Halocoumarin Ring-Opened Intermediate Ring-Opened Intermediate 3-Halocoumarin->Ring-Opened Intermediate Base-catalyzed ring opening Base (e.g., NaOH) Base (e.g., NaOH) Benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid Ring-Opened Intermediate->Benzofuran-2-carboxylic acid Intramolecular Cyclization

Caption: General workflow of the Perkin rearrangement for benzofuran synthesis.

Starting Material (3-Bromocoumarin)Reaction ConditionsProductYield (%)Reaction TimeReference
3-Bromo-4-methyl-6,7-dimethoxycoumarinNaOH, Ethanol, 300W Microwave, 79°C5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid995 min[1]
3,6-Dibromo-4-methylcoumarinNaOH, Ethanol, 300W Microwave, 79°C5-Bromo-3-methyl-benzofuran-2-carboxylic acid985 min[1]
3-BromocoumarinNaOH, Ethanol, RefluxBenzofuran-2-carboxylic acidQuantitative~3 hours[1]
  • Reaction Setup: To a microwave vessel, add the 3-bromocoumarin derivative (e.g., 3-bromo-4-methyl-6,7-dimethoxycoumarin, 0.05g, 0.167mmol), ethanol (5ml), and sodium hydroxide (0.0201g, 0.503mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of 79°C with stirring.

  • Work-up: After the reaction is complete (monitored by TLC), concentrate the mixture using a rotary evaporator.

  • Purification: Dissolve the crude product in a minimum volume of water and acidify with concentrated HCl to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry to yield the pure benzofuran-2-carboxylic acid.

The Wittig Reaction

The Wittig reaction provides a versatile route to benzofurans, typically involving an intramolecular reaction of a phosphorus ylide. This can be achieved by reacting an o-hydroxybenzyltriphenylphosphonium salt with an acyl chloride, which generates the ylide in situ, followed by cyclization.[2] This method is particularly useful for the synthesis of 2- and 3-substituted benzofurans.[2][3]

Experimental Workflow for Wittig-based Benzofuran Synthesis

Wittig_Synthesis cluster_reactants Reactants o-Hydroxybenzyltriphenylphosphonium salt o-Hydroxybenzyltriphenylphosphonium salt In situ Ylide Formation In situ Ylide Formation o-Hydroxybenzyltriphenylphosphonium salt->In situ Ylide Formation Acyl Chloride Acyl Chloride Acyl Chloride->In situ Ylide Formation Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->In situ Ylide Formation Intramolecular Wittig Reaction Intramolecular Wittig Reaction In situ Ylide Formation->Intramolecular Wittig Reaction Benzofuran Product Benzofuran Product Intramolecular Wittig Reaction->Benzofuran Product

Caption: Step-wise process for benzofuran synthesis via an intramolecular Wittig reaction.

Starting Phosphonium SaltAcyl ChlorideProductYield (%)Reference
2-Hydroxybenzyltriphenylphosphonium bromideBenzoyl chloride2-PhenylbenzofuranNot specified[2]
6-Methoxybenzofuran-3(2H)-oneMethoxycarbonylmethylenetriphenylphosphoraneMethyl 6'-methoxy-3'-benzofurylacetateNot specified[3]
5-Methoxybenzofuran-3(2H)-oneEthoxycarbonylmethylenetriphenylphosphoraneEthyl 5-methoxy-3-benzofuranylacetate50[3]

*Note: In this variation, a benzofuranone is reacted with a stabilized phosphorane.

  • Reaction Setup: A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (3.33 mmol) in a mixed solvent of toluene (30 mL) and triethylamine (0.6 mL) is stirred in a round-bottom flask.

  • Reaction Conditions: The mixture is heated to reflux for 2 hours.

  • Work-up: After cooling, the precipitate (triphenylphosphine oxide) is removed by filtration.

  • Purification: The filtrate is concentrated, and the residue is purified by silica gel chromatography (hexane/EtOAc 9:1) to yield the desired 2-phenylbenzofuran.

Transition-Metal-Catalyzed Synthesis

The advent of transition-metal catalysis has revolutionized the synthesis of benzofurans, offering milder reaction conditions, greater functional group tolerance, and novel routes to complex derivatives. Palladium and copper are the most extensively used metals in this context.

Palladium-Catalyzed Methods

Palladium catalysis is a powerful tool for benzofuran synthesis, often involving intramolecular cyclization of appropriately substituted phenols. A common strategy is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by a palladium-catalyzed intramolecular cyclization.[4] Other notable methods include the oxidative annulation of phenols with alkenes or alkenylcarboxylic acids.[5]

Signaling Pathway of a Palladium-Catalyzed Annulation

Palladium_Catalysis Phenol Phenol Oxidative Addition Oxidative Addition Phenol->Oxidative Addition Alkyne/Alkene Alkyne/Alkene Carbopalladation Carbopalladation Alkyne/Alkene->Carbopalladation Pd(II) Catalyst Pd(II) Catalyst Pd(II) Catalyst->Oxidative Addition Oxidative Addition->Carbopalladation Reductive Elimination Reductive Elimination Carbopalladation->Reductive Elimination Benzofuran Benzofuran Reductive Elimination->Benzofuran

Caption: Key steps in a generic palladium-catalyzed benzofuran synthesis.

Phenol DerivativeCoupling PartnerCatalyst SystemProductYield (%)Reference
2-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂, CuI3-Iodo-2-phenylbenzofuran99 (for alkyne intermediate)[4]
Phenol2-Hexenoic acidPd(OAc)₂, 1,10-phenanthroline2-Methyl-3-propylbenzofuran72[5]
4-Methoxyphenol2-Hexenoic acidPd(OAc)₂, 1,10-phenanthroline5-Methoxy-2-methyl-3-propylbenzofuran65[5]
  • Sonogashira Coupling: A round-bottomed flask is charged with 2-iodoanisole (30.0 mmol), phenylacetylene (36.0 mmol), triethylamine (60 mL), and bis(triphenylphosphine)palladium(II) dichloride (0.6 mmol). After stirring for 5 minutes, copper(I) iodide (0.3 mmol) is added. The flask is subjected to three cycles of evacuation and refilling with nitrogen and the mixture is stirred at room temperature for 3 hours. The product, 2-(phenylethynyl)anisole, is purified by flash column chromatography.

  • Electrophilic Cyclization: To a solution of 2-(phenylethynyl)anisole (24.8 mmol) in dichloromethane (250 mL) under a nitrogen atmosphere, solid iodine (49.6 mmol) is added over 20 minutes. The reaction is stirred at room temperature for 5 hours.

  • Work-up and Purification: The solution is washed with saturated aqueous sodium thiosulfate, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford 3-iodo-2-phenylbenzofuran.

Copper-Catalyzed Methods

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems for benzofuran synthesis. These methods often proceed through domino reactions, combining multiple bond-forming events in a single pot.[6] A common approach involves the reaction of o-hydroxyaldehydes, amines, and alkynes in the presence of a copper catalyst.[6]

Workflow of a Copper-Catalyzed One-Pot Benzofuran Synthesis

Copper_Catalysis_Workflow cluster_reactants Reactants o-Hydroxyaldehyde o-Hydroxyaldehyde Iminium Ion Formation Iminium Ion Formation o-Hydroxyaldehyde->Iminium Ion Formation Amine Amine Amine->Iminium Ion Formation Alkyne Alkyne Copper Acetylide Formation Copper Acetylide Formation Alkyne->Copper Acetylide Formation Nucleophilic Attack Nucleophilic Attack Iminium Ion Formation->Nucleophilic Attack Copper Acetylide Formation->Nucleophilic Attack Intramolecular Cyclization & Isomerization Intramolecular Cyclization & Isomerization Nucleophilic Attack->Intramolecular Cyclization & Isomerization Amino-substituted Benzofuran Amino-substituted Benzofuran Intramolecular Cyclization & Isomerization->Amino-substituted Benzofuran

References

Unraveling the Anticancer Potential of Benzofurans: A Technical Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the multifaceted mechanisms of action employed by benzofuran derivatives in combating cancer. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a comprehensive understanding of this promising class of anticancer agents.

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a versatile scaffold for the development of novel therapeutics.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, with a significant focus in recent years on their potential as anticancer agents.[1][2] The core structure of benzofuran allows for diverse chemical modifications, leading to compounds that can interact with various molecular targets implicated in cancer progression. This guide will dissect these interactions, providing a granular view of how these molecules exert their cytotoxic and antiproliferative effects.

Core Anticancer Mechanisms of Benzofuran Derivatives

Benzofuran derivatives employ a variety of strategies to inhibit cancer cell growth and induce cell death. The primary mechanisms identified in the scientific literature include the inhibition of critical cellular enzymes such as kinases and PARP, disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis).

Kinase Inhibition: Halting Aberrant Cell Signaling

Many cancers are driven by dysregulated kinase activity. Benzofuran derivatives have emerged as potent inhibitors of several key kinases involved in tumor growth, angiogenesis, and cell cycle progression.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3] Several benzofuran-based compounds have been shown to be potent inhibitors of VEGFR-2.[3][4] For instance, a series of benzofuran-based chalcone derivatives displayed significant inhibitory effects on VEGFR-2, leading to the suppression of angiogenesis.[3] One notable derivative, 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one, exhibited a higher anti-VEGFR-2 activity than the reference drug Sorafenib.[4]

  • Aurora B Kinase Inhibition: Aurora B kinase is a key regulator of mitosis, and its overexpression is linked to tumorigenesis. A specific small-molecule benzofuran derivative, S6, has been identified as a selective inhibitor of Aurora B kinase. This inhibition disrupts proper chromosome segregation during mitosis, ultimately leading to cell death in cancer cells.

  • mTOR Signaling Inhibition: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival.[5] The mTOR signaling pathway is frequently hyperactivated in various cancers.[5] Novel benzofuran derivatives have been designed and synthesized as inhibitors of the mTOR pathway, demonstrating significant cytotoxicity against cancer cell lines.[5][6]

The following diagram illustrates the signaling pathway of VEGFR-2 and how its inhibition by benzofuran derivatives can block downstream signaling, thereby inhibiting angiogenesis.

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

VEGFR-2 signaling pathway and its inhibition by benzofurans.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Disruption of tubulin polymerization is a clinically validated anticancer strategy. Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization.[7][8][9] These compounds bind to tubulin, preventing its assembly into microtubules. This leads to a cascade of events including cell cycle arrest in the G2/M phase, disruption of the mitotic spindle, and ultimately, apoptosis.[7][9] For example, a series of 3-amidobenzofurans and benzo[b]furans have shown significant antiproliferative activity by inhibiting tubulin polymerization.[7][8]

The following diagram illustrates the process of tubulin polymerization and its inhibition by benzofuran derivatives, leading to mitotic arrest.

Tubulin_Inhibition Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->Tubulin Dimers Inhibits Mitotic Arrest Mitotic Arrest Mitotic Spindle Formation->Mitotic Arrest Disrupted Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Inhibition of tubulin polymerization by benzofuran derivatives.
Induction of Apoptosis: Activating Programmed Cell Death

Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis. A hallmark of cancer is the evasion of apoptosis. Benzofuran derivatives have been shown to induce apoptosis in various cancer cell lines through multiple pathways.[10][11][12] Mechanistic studies have revealed that these compounds can trigger apoptosis by:

  • Activating Caspases: Caspases are a family of proteases that execute the apoptotic program. Benzofuran derivatives have been observed to increase the activity of key executioner caspases, such as caspase-3 and caspase-7.[7]

  • Modulating Bcl-2 Family Proteins: The Bcl-2 family of proteins plays a critical role in regulating the intrinsic apoptotic pathway. Benzofurans can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[7]

  • Inducing DNA Damage: Some arylbenzofuran derivatives can induce DNA damage, leading to S phase arrest and apoptosis.[13]

The following diagram depicts the intrinsic pathway of apoptosis and highlights the points of intervention by benzofuran derivatives.

Apoptosis_Pathway Benzofuran Derivative Benzofuran Derivative Bcl-2 Bcl-2 (Anti-apoptotic) Benzofuran Derivative->Bcl-2 Inhibits Bax Bax (Pro-apoptotic) Benzofuran Derivative->Bax Activates Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Apoptosome Apoptosome Caspase-9->Apoptosome Forms Caspase-3/7 Caspase-3/7 Apoptosome->Caspase-3/7 Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis

Induction of apoptosis by benzofuran derivatives.
PARP Inhibition: Compromising DNA Repair

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[14] In cancer cells with deficient DNA repair pathways (e.g., BRCA mutations), inhibiting PARP can lead to synthetic lethality. A benzofuran-pyrazole derivative has been shown to inhibit PARP-1 activity, leading to increased apoptosis in breast cancer cells.[14][15] Another arylbenzofuran derivative was also found to suppress PARP-1 ADP-ribosylation activity.[13]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative benzofuran compounds, showcasing their potency and selectivity.

Table 1: IC50 Values of Benzofuran-Based Chalcone Derivatives [3]

CompoundHCC1806 (μM)HeLa (μM)A549 (μM)
4g 5.935.61> 50
4d 17.13> 50> 50
Cisplatin 12.4510.2315.87

Table 2: IC50 Values of Benzo[b]furan Derivatives as Tubulin Polymerization Inhibitors [7]

CompoundA549 (μM)ACHN (μM)Tubulin Polymerization (μM)
26 0.080.12-
36 0.060.091.95
Combretastatin A-4 0.0030.0041.86

Table 3: IC50 Values of 3-Amidobenzofuran Derivatives [8]

CompoundMDA-MB-231 (μM)HCT-116 (μM)HT-29 (μM)HeLa (μM)HEK-293 (μM)
6g 3.015.209.1311.09> 30

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.[13]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of microtubules.[17]

  • Reaction Setup: In a pre-warmed 96-well plate, add porcine tubulin (2 mg/mL) dissolved in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).[2]

  • Compound Addition: Add the test compounds at desired concentrations. Use known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) as controls.

  • Fluorescence Monitoring: Monitor the polymerization of tubulin at 37°C for 60 minutes by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) that binds to polymerized microtubules.[2][17] The excitation and emission wavelengths are typically 360 nm and 450 nm, respectively.[17]

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. The area under the curve can be used to quantify the extent of polymerization.

Kinase Inhibition Assay (VEGFR-2 as an example)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.[16]

  • Reaction Mixture: In a 96-well plate, add the diluted VEGFR-2 enzyme and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a master mix containing ATP and a suitable substrate (e.g., a poly-Glu,Tyr peptide).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-45 minutes).[12][16]

  • Signal Detection: Terminate the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™). The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][18][19]

  • Cell Treatment: Treat cells with the benzofuran derivative for a specified time to induce apoptosis.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[18]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[4][18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

The following diagram outlines a general workflow for the screening and characterization of anticancer benzofuran derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization & In Vivo Studies Benzofuran Synthesis Synthesis of Benzofuran Derivatives MTT Assay MTT Cell Viability Assay (Multiple Cancer Cell Lines) Benzofuran Synthesis->MTT Assay Apoptosis Assay Apoptosis Assay (Annexin V/PI) MTT Assay->Apoptosis Assay Active Compounds Cell Cycle Analysis Cell Cycle Analysis (Propidium Iodide) MTT Assay->Cell Cycle Analysis Kinase Assay Kinase Inhibition Assay (e.g., VEGFR-2, Aurora B) MTT Assay->Kinase Assay Tubulin Assay Tubulin Polymerization Assay MTT Assay->Tubulin Assay PARP Assay PARP Inhibition Assay MTT Assay->PARP Assay Western Blot Western Blotting (e.g., Bcl-2, Bax, Caspases) MTT Assay->Western Blot Lead Optimization Lead Compound Optimization Apoptosis Assay->Lead Optimization Cell Cycle Analysis->Lead Optimization Kinase Assay->Lead Optimization Tubulin Assay->Lead Optimization PARP Assay->Lead Optimization Western Blot->Lead Optimization In Vivo Studies In Vivo Animal Models Lead Optimization->In Vivo Studies

References

Solubility Profile of 1-(7-Bromobenzofuran-2-YL)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(7-Bromobenzofuran-2-YL)ethanone, a compound of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the theoretical solubility considerations and provides detailed experimental protocols for its determination in common laboratory solvents.

Introduction to Solubility and its Importance

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, formulation, and overall suitability for therapeutic applications. Understanding the solubility profile in various solvents is paramount for downstream processes such as purification, formulation, and in-vitro/in-vivo testing.

Predicted Solubility of this compound

The molecular structure of this compound, featuring a bromobenzofuran core and an ethanone substituent, suggests it is a relatively non-polar molecule. The presence of the bromine atom and the ketone group introduces some polarity, but the large aromatic system is expected to dominate its solubility behavior. Therefore, it is predicted to have limited solubility in aqueous solutions and higher solubility in organic solvents. The general principle of "like dissolves like" is a useful guide in this context, suggesting that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[1]

Quantitative Solubility Data

SolventSolvent Polarity (Dielectric Constant)Temperature (°C)Pressure (atm)Solubility (mg/mL)Molar Solubility (mol/L)
Water80.1251Data not availableData not available
Ethanol24.3251Data not availableData not available
Methanol32.7251Data not availableData not available
Acetone20.7251Data not availableData not available
Dichloromethane (DCM)9.1251Data not availableData not available
Dimethyl Sulfoxide (DMSO)47251Data not availableData not available
N,N-Dimethylformamide (DMF)36.7251Data not availableData not available
Ethyl Acetate6.0251Data not availableData not available
Hexane1.9251Data not availableData not available
Toluene2.4251Data not availableData not available

Experimental Protocols for Solubility Determination

The following protocols are generalized methods that can be adapted to determine the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of the compound's solubility in various solvents.

Materials:

  • This compound

  • A selection of common solvents (see table above)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 1-2 mg of this compound into a small test tube.[2]

  • Add 1 mL of the chosen solvent to the test tube.[3]

  • Vigorously shake or vortex the tube for 30-60 seconds.[3]

  • Visually inspect the solution for any undissolved solid.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[4]

Materials:

  • This compound

  • A selection of common solvents

  • Glass flasks with stoppers

  • Shaking incubator or water bath with agitation

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a glass flask. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • After the incubation period, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

  • To remove any remaining solid particles, centrifuge the sample and/or filter it through a syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

  • The determined concentration represents the solubility of the compound in that specific solvent at the given temperature.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of a novel compound.

Solubility_Determination_Workflow start Start: Obtain Pure This compound qual_sol Qualitative Solubility Screening (Small scale, multiple solvents) start->qual_sol is_soluble Observation: Soluble, Partially Soluble, or Insoluble? qual_sol->is_soluble select_solvents Select Solvents for Quantitative Analysis is_soluble->select_solvents Based on initial findings quant_sol Quantitative Solubility Determination (Shake-Flask Method) select_solvents->quant_sol prep_sat_sol Prepare Saturated Solution (Excess Solute) quant_sol->prep_sat_sol equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep_sat_sol->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze Solute Concentration (HPLC, UV-Vis) separate->analyze end End: Report Solubility Data (mg/mL or mol/L) analyze->end

Caption: Workflow for solubility determination.

Conclusion

While direct solubility data for this compound remains to be published, this guide provides the necessary theoretical framework and practical protocols for its determination. The experimental data generated by following these procedures will be invaluable for the progression of research and development involving this compound, from early-stage discovery to formulation and manufacturing. It is recommended that researchers perform these solubility studies to build a comprehensive physicochemical profile of this compound.

References

The Discovery and Enduring Legacy of Benzofuran Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the historical milestones, seminal synthetic methodologies, and the ever-expanding biological significance of the benzofuran scaffold in modern drug discovery.

Introduction

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a cornerstone in the architecture of a vast array of natural products and synthetic molecules of profound importance to medicinal and materials science. First identified in the 19th century, the benzofuran nucleus has since been recognized as a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. Its derivatives are ubiquitous in nature, being isolated from a wide variety of plant families.[1] The inherent versatility of the benzofuran ring system has captivated chemists for over a century, leading to the development of a rich and diverse portfolio of synthetic strategies. For drug development professionals, benzofuran derivatives are a subject of intense interest due to their demonstrated broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the discovery and history of benzofuran compounds, detailing key experimental protocols, presenting quantitative biological data, and illustrating relevant signaling pathways to serve as a valuable resource for researchers in the field.

The Dawn of Benzofuran Chemistry: Discovery and Early Synthesis

The history of benzofuran is intrinsically linked to the pioneering work of Sir William Henry Perkin. In 1870, Perkin reported the first synthesis of the parent benzofuran ring system, which he named "coumarone."[2] This seminal discovery was not an isolated event but rather an extension of his earlier work on the synthesis of coumarin, a naturally occurring fragrant compound. Perkin's synthesis of benzofuran involved the ring contraction of a halogenated coumarin derivative in the presence of a base, a transformation now famously known as the Perkin rearrangement .[3][4][5]

Key Historical Synthetic Milestones

Following Perkin's initial breakthrough, the field of benzofuran synthesis lay relatively dormant for several decades. A significant advancement came with the development of methods for the synthesis of 2-arylbenzofurans, a subclass of benzofurans with a phenyl group at the 2-position, which are prevalent in nature. A key early method involved the reaction of o-halophenols with cuprous aryl acetylides. This approach, while effective, often required stoichiometric amounts of the copper acetylide and harsh reaction conditions.

The mid-20th century witnessed the advent of modern catalytic methods, which revolutionized the synthesis of benzofurans. The development of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling , provided a much more versatile and efficient route to 2-substituted benzofurans. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[2][6] By employing an o-alkynylphenol, a subsequent intramolecular cyclization can readily afford the benzofuran ring system.

Experimental Protocols for Key Historical Syntheses

To provide a practical understanding of the foundational synthetic work, this section details the experimental procedures for two landmark syntheses in the history of benzofuran chemistry.

Perkin's Synthesis of Benzofuran-2-carboxylic Acid via Perkin Rearrangement

Reaction: Conversion of 3-bromocoumarin to benzofuran-2-carboxylic acid.

Materials:

  • 3-Bromocoumarin

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • A solution of 3-bromocoumarin in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • An aqueous solution of sodium hydroxide is added to the flask.

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid until a precipitate is formed.

  • The solid precipitate, benzofuran-2-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Copper-Catalyzed Synthesis of 2-Arylbenzofurans

The synthesis of 2-arylbenzofurans via the coupling of o-iodophenols and aryl acetylenes using a copper catalyst is a significant historical method. The following protocol is based on the work of Castro and colleagues, which laid the groundwork for many subsequent developments.

Reaction: Synthesis of 2-phenylbenzofuran from o-iodophenol and cuprous phenylacetylide.

Materials:

  • o-Iodophenol

  • Cuprous phenylacetylide

  • Pyridine

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • A reaction flask is charged with o-iodophenol and cuprous phenylacetylide under an inert atmosphere.

  • Dry pyridine is added to the flask to serve as the solvent.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction is monitored for the disappearance of the starting materials.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The pyridine is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with an acidic aqueous solution (e.g., dilute HCl) to remove any remaining pyridine and copper salts.

  • The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

  • The solvent is evaporated to yield the crude 2-phenylbenzofuran, which can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data on the Biological Activities of Benzofuran Derivatives

The benzofuran scaffold is a prolific source of compounds with a wide range of biological activities. The following tables summarize some of the quantitative data for the anti-inflammatory, antifungal, and antiviral activities of selected benzofuran derivatives, providing a valuable resource for structure-activity relationship (SAR) studies and drug design.

Anti-inflammatory Activity
CompoundAssayTarget/Cell LineIC₅₀ (µM)Reference
2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuranNeutrophil respiratory burst (PMA stimulated)Human neutrophils4.15 ± 0.07[7]
2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuranNeutrophil respiratory burst (PMA stimulated)Human neutrophils5.96 ± 0.37[7]
Fluorinated benzofuran derivative 1 NO production (LPS-stimulated)RAW 264.7 macrophages17.3[1]
Fluorinated benzofuran derivative 4 NO production (LPS-stimulated)RAW 264.7 macrophages16.5[1]
Benzofuran-piperazine hybrid 5d NO production (LPS-stimulated)RAW 264.7 macrophages52.23 ± 0.97[8]
Antifungal Activity
CompoundFungal StrainMIC (µg/mL)Reference
Benzofuran derivative 4b Aspergillus flavus12.65[9]
Benzofuran derivative 4d Candida albicans12.60[9]
Benzofuran derivative 5 Penicillium italicum12.5[3]
Benzofuran derivative 6 Penicillium italicum12.5[3]
Benzofuran derivative 6 Colletotrichum musae12.5-25[3]
Antiviral Activity
CompoundVirusCell LineEC₅₀ (µM)Reference
1-(7-dodecyloxy-2-benzofuranyl)ethanone (3c)Respiratory Syncytial Virus (RSV)HeLa-[10]
1-(7-tridecyloxy-2-benzofuranyl)ethanone (3d)Respiratory Syncytial Virus (RSV)HeLa-[10]
[di(2-acetylbenzofuranyl-7-oxy)]-n-propane (5a)Influenza A virusMDCK-[10]
Benzofuran derivativeHuman Coronavirus 229EBEAS-2BµM range[11]
Benzofuran derivativeSARS-CoV-2BEAS-2BnM range[11]

Signaling Pathways and Experimental Workflows

The diverse biological activities of benzofuran derivatives often stem from their ability to modulate specific cellular signaling pathways. This section provides diagrams of key pathways targeted by some benzofuran compounds, as well as a generalized workflow for their synthesis and biological evaluation.

Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, and its overexpression is associated with various cancers. Several benzofuran derivatives have been identified as potent inhibitors of Pim-1.

Pim1_Signaling Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activate STAT3 STAT3 JAK->STAT3 phosphorylate Pim1 Pim-1 Kinase STAT3->Pim1 upregulate transcription BAD BAD Pim1->BAD phosphorylate (inhibit) p21 p21 Pim1->p21 phosphorylate (inhibit) p27 p27 Pim1->p27 phosphorylate (inhibit) c_Myc c-Myc Pim1->c_Myc stabilize Apoptosis Apoptosis Inhibition BAD->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle p27->CellCycle Proliferation Cell Proliferation c_Myc->Proliferation Benzofuran Benzofuran Inhibitors Benzofuran->Pim1

Caption: Pim-1 Kinase Signaling Pathway and Inhibition by Benzofurans.

CDK2/Cyclin E Signaling Pathway

Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, is a key regulator of the G1/S phase transition of the cell cycle. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

CDK2_Signaling GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 activate pRb pRb CyclinD_CDK46->pRb phosphorylate E2F E2F pRb->E2F inhibits CyclinE Cyclin E E2F->CyclinE upregulates transcription CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb hyperphosphorylate S_Phase_Entry S Phase Entry CyclinE_CDK2->S_Phase_Entry DNA_Replication DNA Replication S_Phase_Entry->DNA_Replication p21_p27 p21 / p27 p21_p27->CyclinE_CDK2 Benzofuran_Inhibitor Benzofuran Inhibitors Benzofuran_Inhibitor->CDK2

Caption: CDK2/Cyclin E Signaling Pathway and Inhibition by Benzofurans.

Generalized Experimental Workflow for Benzofuran Synthesis and Evaluation

The development of novel benzofuran derivatives as potential therapeutic agents typically follows a structured workflow from chemical synthesis to biological evaluation.

Workflow Start Starting Materials (e.g., Phenols, Alkynes) Synthesis Chemical Synthesis (e.g., Coupling, Cyclization) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Purification->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Optimization->Synthesis Iterative Design InVivo In Vivo Testing (Animal Models) Optimization->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: Workflow for Benzofuran-Based Drug Discovery.

Conclusion

From its initial discovery in the 19th century to its current status as a cornerstone of modern medicinal chemistry, the benzofuran scaffold has demonstrated remarkable and enduring value. The pioneering synthetic work of Perkin laid the foundation for over a century of chemical innovation, leading to a vast and versatile toolbox for the construction of these important heterocycles. The prevalence of the benzofuran motif in a multitude of biologically active natural products continues to inspire the design and synthesis of novel derivatives with a wide array of therapeutic applications. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and biological properties of benzofuran compounds is essential for the continued development of new and effective therapeutic agents. This technical guide serves as a foundational resource to aid in these ongoing and future endeavors.

References

An In-depth Technical Guide to the Safety and Handling of 1-(7-Bromobenzofuran-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(7-Bromobenzofuran-2-YL)ethanone is a heterocyclic organic compound featuring a brominated benzofuran core. Benzofuran derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The presence of a bromine atom can enhance the biological activity of these molecules.[2][3] This guide provides a comprehensive overview of the known safety and handling precautions for this compound to ensure its safe use in a research and development environment.

Hazard Identification and Classification

Based on information from available Safety Data Sheets (SDS) for this compound and its analogs, the primary hazards are as follows:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Quantitative Toxicological Data

Specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not available in the public domain. In the absence of this data, it is prudent to handle this compound with a high degree of caution, assuming it to be toxic.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 460086-95-7
Molecular Formula C₁₀H₇BrO₂
Molecular Weight 239.07 g/mol
Appearance Not specified, likely a solid
Boiling Point No data available
Melting Point No data available
Flash Point No data available
Density No data available

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

Engineering Controls
  • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in Table 2.

EquipmentSpecifications
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles.[6]
Skin and Body Protection A flame-resistant lab coat should be worn. Ensure that clothing fully covers the body, including long pants and closed-toe shoes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Inspect gloves for any signs of degradation before use and practice proper glove removal technique.[6]
Respiratory Protection If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]
Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

  • Specific Hazards: During a fire, irritating and toxic gases, including carbon monoxide and hydrogen bromide, may be generated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust or vapors.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, dike the area to prevent spreading and collect the material for disposal.

Experimental Protocols: Safe Handling in a Laboratory Setting

The following is a general protocol for handling this compound in a research laboratory. This should be adapted to the specific requirements of the experiment.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have spill cleanup materials readily available.

    • Review the SDS for the compound and any other reagents being used.

  • Handling:

    • Conduct all weighing and dispensing of the solid compound within the chemical fume hood.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container of the compound closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Dispose of contaminated materials and waste in accordance with institutional and local regulations.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Potential Biological Effects and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, research on related brominated benzofuran derivatives suggests potential biological activities, primarily in the context of cancer research.[8][9][10] These studies indicate that some brominated benzofurans can induce apoptosis (programmed cell death) in cancer cells and may lead to the generation of reactive oxygen species (ROS).[8][9][10]

It is important to note that these findings are from preclinical research and do not directly translate to a safety assessment for occupational exposure. However, they highlight the potential for this class of compounds to be biologically active and underscore the need for cautious handling.

Visualizations

Laboratory Handling Workflow

The following diagram illustrates a standard workflow for safely handling potentially hazardous chemical compounds in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood, Spill Kit) prep2->prep3 hand1 Weigh/Dispense Compound in Fume Hood prep3->hand1 hand2 Perform Experiment hand1->hand2 clean1 Clean Work Area hand2->clean1 emergency Spill or Exposure hand2->emergency clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4 first_aid First Aid emergency->first_aid notify Notify Supervisor emergency->notify

Caption: Standard Laboratory Workflow for Handling Hazardous Chemicals.

Conceptual Biological Pathway

The diagram below provides a simplified, conceptual representation of how a biologically active compound, such as a brominated benzofuran derivative, might induce apoptosis based on available research on similar compounds.

G compound This compound (or related compound) cell Target Cell compound->cell ros Increased Reactive Oxygen Species (ROS) cell->ros caspase Caspase Activation ros->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: Conceptual Pathway of Apoptosis Induction by a Bioactive Compound.

Disposal Considerations

Waste material must be disposed of in accordance with national, state, and local regulations. Do not allow the chemical to enter drains or water systems. Contaminated packaging should be treated as the chemical itself. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

Conclusion

This compound is a compound with potential biological activity that requires careful handling to mitigate risks of exposure. While specific toxicological data is limited, the available information on this and related compounds indicates that it should be treated as a hazardous substance. By adhering to the safety precautions, handling procedures, and emergency protocols outlined in this guide, researchers can work safely with this compound in a laboratory setting. Continuous vigilance and adherence to good laboratory practices are paramount.

References

The Therapeutic Potential of Benzofuran Ketones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran ketones, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of benzofuran ketones, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Antimicrobial Applications

Benzofuran ketones have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Antibacterial and Antifungal Activity

Various studies have reported the minimum inhibitory concentrations (MIC) of novel benzofuran ketone derivatives against clinically relevant bacterial and fungal strains. This data highlights their potential as lead compounds for the development of new antimicrobial agents.

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Benzofuran Ketoxime 38Staphylococcus aureus0.039[1]
Benzofuran Ketoxime DerivativesCandida albicans0.625 - 2.5[1]
6-hydroxyl-benzofuran derivative 15Multiple bacterial strains0.78 - 3.12[1]
6-hydroxyl-benzofuran derivative 16Multiple bacterial strains0.78 - 3.12[1]
Benzofuran-5-ol derivative 20Multiple fungal species1.6 - 12.5[1]
Benzofuran-5-ol derivative 21Multiple fungal species1.6 - 12.5[1]
Aza-benzofuran 1Salmonella typhimurium12.5[2]
Aza-benzofuran 1Escherichia coli25[2]
Aza-benzofuran 1Staphylococcus aureus12.5[2]
Aza-benzofuran 2Staphylococcus aureus25[2]
Benzofuran derivative 5Penicillium italicum12.5[2]
Benzofuran derivative 5Colletotrichum musae12.5[2]
Benzofuran derivative 6Penicillium italicum12.5[2]
Benzofuran derivative 6Colletotrichum musae12.5 - 25[2]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Benzofuran ketone compound stock solution

  • Sterile diluent (e.g., broth or DMSO)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the benzofuran ketone compound in the microtiter plate using the sterile broth medium. The final volume in each well should be 100 µL.

  • Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Add 100 µL of the microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final microbial concentration of 2.5 x 10^5 CFU/mL.

  • Include a positive control well (broth and inoculum without the compound) and a negative control well (broth only).

  • Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Following incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

experimental_workflow_mic start Start prep_compound Prepare Serial Dilutions of Benzofuran Ketone start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC Results incubate->read_results end End read_results->end

Experimental workflow for MIC determination.

Anticancer Applications

Benzofuran ketones have shown promising cytotoxic activity against various cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Cytotoxicity Against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of several benzofuran ketone derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1cMOLT-4 (Leukemia)180[3]
Compound 1eK562, MOLT-4, HeLa20 - 85[3]
Compound 2dK562, MOLT-4, HeLa20 - 85[3]
Compound 3aK562, MOLT-4, HeLa20 - 85[3]
Compound 3dHUVEC (Normal)6[3]
Compound VIIIK562 (Leukemia)5.0[3]
Compound VIIIHL-60 (Leukemia)0.1[3]
Chalcone DerivativeA549 (Lung Cancer)2.85[4]
Chalcone DerivativeH1299 (Lung Cancer)1.46[4]
Chalcone DerivativeHCT116 (Colon Cancer)0.59[4]
Chalcone DerivativeHT29 (Colon Cancer)0.35[4]
Compound 9SQ20B (Head and Neck Cancer)0.46[5]
Halogenated Derivative 1K562 (Leukemia)5[5]
Halogenated Derivative 1HL-60 (Leukemia)0.1[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Benzofuran ketone compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzofuran ketone compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

experimental_workflow_mtt start Start seed_cells Seed Cancer Cells start->seed_cells treat_cells Treat with Benzofuran Ketone seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Experimental workflow for MTT cytotoxicity assay.

Anti-inflammatory Applications

Chronic inflammation is a hallmark of many diseases. Benzofuran ketones have demonstrated potent anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Modulation of NF-κB and MAPK Signaling Pathways

Studies have shown that certain benzofuran ketone derivatives can inhibit the activation of NF-κB and MAPK signaling cascades, which are crucial for the production of pro-inflammatory mediators. For instance, some derivatives have been found to inhibit the phosphorylation of IκB kinase (IKK), p65 (a subunit of NF-κB), and various MAPKs including ERK, JNK, and p38.[6][7][8] This inhibition leads to a downstream reduction in the expression of inflammatory cytokines and enzymes.

signaling_pathway_nfkb cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Benzofuran Benzofuran Ketone Benzofuran->IKK inhibits Gene Pro-inflammatory Gene Expression NFkB_n->Gene activates

Inhibition of the NF-κB signaling pathway.

signaling_pathway_mapk cluster_stimulus Cellular Stress / Growth Factors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Benzofuran Benzofuran Ketone Benzofuran->MAPK inhibits phosphorylation Gene Inflammatory Gene Expression TranscriptionFactors->Gene activates

References

Methodological & Application

Application Notes and Protocols for the Synthetic Precursor: 1-(7-Bromobenzofuran-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(7-Bromobenzofuran-2-yl)ethanone as a versatile precursor for the development of novel compounds with potential therapeutic applications. This document outlines detailed experimental protocols for key transformations, presents quantitative data for synthesized derivatives, and visualizes a relevant biological signaling pathway.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1] The benzofuran scaffold is associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] this compound is a valuable synthetic intermediate, offering multiple reaction sites for chemical modification. The presence of the bromine atom on the benzene ring allows for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. The acetyl group at the 2-position provides a handle for further functionalization, such as the formation of chalcones, which are known to possess significant biological activities.[4][5]

Synthetic Applications and Protocols

This compound serves as a key building block for the synthesis of a variety of derivatives. Two primary synthetic strategies are highlighted here: the Suzuki-Miyaura cross-coupling reaction at the bromide position and the Claisen-Schmidt condensation involving the acetyl group.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Arylbenzofuran Derivatives

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, allowing for the synthesis of biaryl compounds from aryl halides and boronic acids.[6] This reaction is highly versatile and tolerant of a wide range of functional groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

A flask is charged with this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%). A suitable base, for instance, K₂CO₃ (2.0 eq.), is added, followed by a solvent system, typically a mixture of toluene and water. The reaction mixture is then heated under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by extraction and the crude product is purified by column chromatography.

Workflow for Suzuki-Miyaura Cross-Coupling

G start Start: this compound reagents Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) start->reagents Add reaction Suzuki-Miyaura Coupling (Toluene/Water, Heat) reagents->reaction Initiate workup Aqueous Workup & Extraction reaction->workup Upon Completion purification Column Chromatography workup->purification product Product: 1-(7-Arylbenzofuran-2-yl)ethanone purification->product

Caption: Synthetic workflow for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Cross-Coupling Products

The following table summarizes the yields for the synthesis of various 7-arylbenzofuran derivatives, adapted from analogous reactions on similar bromobenzofuran scaffolds.[6]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-(7-Phenylbenzofuran-2-yl)ethanone92
24-Methoxyphenylboronic acid1-(7-(4-Methoxyphenyl)benzofuran-2-yl)ethanone97
34-Chlorophenylboronic acid1-(7-(4-Chlorophenyl)benzofuran-2-yl)ethanone95
42-Methylphenylboronic acid1-(7-(o-Tolyl)benzofuran-2-yl)ethanone85
Claisen-Schmidt Condensation for the Synthesis of Benzofuran Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound to form an α,β-unsaturated ketone, commonly known as a chalcone.[4] Chalcones derived from benzofurans have shown promising anticancer activity.[4][5]

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

To a solution of this compound (1.0 eq.) and a substituted aromatic aldehyde (1.1 eq.) in ethanol, an aqueous solution of a strong base like potassium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion, as indicated by TLC. The resulting precipitate is then filtered, washed with cold ethanol, and dried to afford the chalcone product. Further purification can be achieved by recrystallization.

Workflow for Claisen-Schmidt Condensation

G start Start: this compound reagents Aromatic Aldehyde, Base (e.g., KOH) start->reagents Add reaction Claisen-Schmidt Condensation (Ethanol, RT) reagents->reaction Initiate precipitation Precipitation reaction->precipitation filtration Filtration & Washing precipitation->filtration product Product: Benzofuran Chalcone filtration->product

Caption: Synthetic workflow for the Claisen-Schmidt condensation.

Quantitative Data for Benzofuran Chalcone Derivatives

The table below presents the yields and anticancer activity (IC₅₀ values) of chalcone derivatives synthesized from a similar benzofuran precursor.[4]

EntryAromatic AldehydeProductYield (%)IC₅₀ (µM) on PC-3 Cells
1Benzaldehyde(E)-1-(7-Bromobenzofuran-2-yl)-3-phenylprop-2-en-1-one8512.5
24-Chlorobenzaldehyde(E)-1-(7-Bromobenzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one889.8
34-Methoxybenzaldehyde(E)-1-(7-Bromobenzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one9215.2
44-(Dimethylamino)benzaldehyde(E)-3-(4-(Dimethylamino)phenyl)-1-(7-bromobenzofuran-2-yl)prop-2-en-1-one957.5

Biological Application: Anticancer Activity and Signaling Pathway

Derivatives of this compound, particularly the resulting chalcones, have demonstrated significant anticancer properties.[4][5] A proposed mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS).[1][7]

ROS-Mediated Apoptosis Signaling Pathway

The accumulation of ROS within cancer cells, induced by benzofuran derivatives, can trigger a cascade of signaling events leading to apoptosis. This often involves the activation of stress-activated protein kinases and the modulation of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell survival and proliferation.

G cluster_cell Cancer Cell cluster_akt_pathway PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Cascade Benzofuran Benzofuran Derivative ROS ↑ Reactive Oxygen Species (ROS) Benzofuran->ROS PI3K PI3K ROS->PI3K Inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Suppresses Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Proposed ROS-mediated apoptosis signaling pathway induced by benzofuran derivatives.

Conclusion

This compound is a highly valuable and versatile precursor in medicinal chemistry and drug discovery. Its strategic functional groups allow for the straightforward synthesis of diverse libraries of compounds, such as 7-arylbenzofurans and benzofuran chalcones. The demonstrated anticancer activity of these derivatives, potentially acting through the induction of ROS-mediated apoptosis, underscores the importance of this scaffold in the development of novel therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising synthetic building block.

References

Application Notes and Protocol for Claisen-Schmidt Condensation with 1-(7-Bromobenzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-chalcone hybrids are a significant class of compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anti-tumor, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of these chalcones, involving the base-catalyzed reaction of a ketone with an aromatic aldehyde.[5][6][7] This document provides a detailed protocol for the synthesis of chalcones derived from 1-(7-Bromobenzofuran-2-yl)ethanone, a key intermediate for the development of novel therapeutic agents.

The α,β-unsaturated ketone moiety in chalcones acts as a Michael acceptor, which is believed to contribute to their biological activity.[2] The incorporation of the 7-bromobenzofuran scaffold is of particular interest as halogenated heterocyclic compounds often exhibit enhanced biological activities. The resulting chalcones can serve as precursors for the synthesis of various heterocyclic compounds, further expanding their therapeutic potential.

Reaction Principle

The Claisen-Schmidt condensation is a crossed aldol condensation that occurs between a ketone containing α-hydrogens and an aromatic aldehyde that lacks α-hydrogens.[6] The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a protic solvent like ethanol. The base abstracts an α-hydrogen from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable α,β-unsaturated ketone, known as a chalcone.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous benzofuran-chalcone derivatives.[3][8][9]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Ethanol (absolute)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Glacial acetic acid or dilute Hydrochloric acid (HCl)

  • Distilled water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization (e.g., ethanol, methanol, or mixtures with water)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser (if heating is required)

  • Büchner funnel and flask

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure:

  • Preparation of Reactant Solution: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1-1.2 equivalents) in a minimal amount of absolute ethanol with stirring.

  • Initiation of Condensation: Cool the flask in an ice bath. While stirring, slowly add a solution of potassium hydroxide or sodium hydroxide (2-3 equivalents) in ethanol or water. The addition should be dropwise to control the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Typically, the reaction is complete within 2-24 hours, often indicated by the formation of a precipitate.

  • Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with glacial acetic acid or dilute HCl to neutralize the excess base.

  • Isolation of Crude Product: The precipitated solid is the crude chalcone. Collect the solid by vacuum filtration using a Büchner funnel, and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure chalcone derivative.

  • Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the synthesized chalcone should be confirmed by analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative yields for the Claisen-Schmidt condensation of various substituted benzofuran ketones with different aromatic aldehydes, providing an expected range for the synthesis with this compound.

EntryKetoneAldehydeBaseSolventYield (%)Reference
11-(5-chloro-1-benzofuran-2-yl)ethanone4-ChlorobenzaldehydeKOHEthanol85[3]
21-(5-chloro-1-benzofuran-2-yl)ethanone4-FluorobenzaldehydeKOHEthanol82[3]
31-(7-ethoxy-1-benzofuran-2-yl)ethanoneBenzaldehydeKOHEthanol78[8][9]
41-(7-ethoxy-1-benzofuran-2-yl)ethanone4-MethylbenzaldehydeKOHEthanol81[8][9]
51-(7-ethoxy-1-benzofuran-2-yl)ethanone4-MethoxybenzaldehydeKOHEthanol84[8][9]
61-(7-ethoxy-1-benzofuran-2-yl)ethanone4-ChlorobenzaldehydeKOHEthanol80[8][9]

Visualizations

Reaction Mechanism

The following diagram illustrates the base-catalyzed Claisen-Schmidt condensation mechanism.

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of chalcones using the Claisen-Schmidt condensation.

Experimental_Workflow start Start reactants Dissolve Ketone and Aldehyde in Ethanol start->reactants reaction Add Base (KOH/NaOH) and Stir at Room Temperature reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Pour into Ice Water and Acidify monitoring->workup Reaction Complete filtration Filter and Wash the Crude Product workup->filtration purification Recrystallize from Suitable Solvent filtration->purification characterization Dry and Characterize (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for chalcone synthesis.

References

Application Note: Synthesis and Evaluation of 1-(7-Bromobenzofuran-2-yl)ethanone Based Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry.[1] They serve as precursors in the biosynthesis of flavonoids and exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities.[2][3] The benzofuran moiety is another privileged heterocycle found in many natural products and synthetic compounds with potent biological activities.[4] The combination of these two pharmacophores into a single molecular entity, such as benzofuran-based chalcones, can lead to the development of novel therapeutic agents with enhanced efficacy.[5] This document provides a detailed protocol for the synthesis of chalcone derivatives starting from 1-(7-Bromobenzofuran-2-yl)ethanone and various aromatic aldehydes via the Claisen-Schmidt condensation reaction. It also outlines their potential applications, particularly as anticancer agents, supported by quantitative biological data.

Experimental Protocols

General Synthesis of Chalcone Derivatives (3a-j)

The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the aldol condensation of this compound with various substituted aromatic aldehydes.[6]

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Crushed ice

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired substituted aromatic aldehyde in a minimal amount of methanol or ethanol.[7]

  • Cool the resulting solution in an ice bath to 0-5°C.

  • Prepare an aqueous solution of NaOH (e.g., 1 mol/L) or KOH. Add this basic solution dropwise to the cooled reaction mixture with continuous stirring.[7]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-6 hours.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice.[6]

  • If a precipitate forms, acidify the mixture with dilute HCl to a neutral pH to facilitate further precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual base.

  • Dry the crude product in a vacuum oven.

  • Purify the crude chalcone derivative by recrystallization from a suitable solvent, such as ethanol, to obtain the pure compound.[8]

  • Characterize the final product using spectroscopic techniques like FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][9]

Experimental_Workflow Drug Discovery Workflow for Chalcone Derivatives synthesis Synthesis (Claisen-Schmidt Condensation) purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization screening In-vitro Cytotoxicity Screening (MTT, SRB Assays) characterization->screening mechanism Mechanism of Action Studies (Apoptosis, Kinase Assays) screening->mechanism Active Compounds lead_id Lead Compound Identification mechanism->lead_id optimization Lead Optimization (Structure-Activity Relationship) lead_id->optimization Signaling_Pathway Simplified VEGFR-2 Signaling and Chalcone Inhibition vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds & Activates pi3k PI3K/Akt Pathway vegfr2->pi3k plc PLCγ/PKC Pathway vegfr2->plc proliferation Cell Proliferation & Survival pi3k->proliferation migration Cell Migration & Angiogenesis plc->migration chalcone Benzofuran-Chalcone Derivative chalcone->vegfr2  Inhibits

References

Application Notes and Protocols: 1-(7-Bromobenzofuran-2-YL)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(7-Bromobenzofuran-2-YL)ethanone is a heterocyclic ketone that serves as a valuable scaffold in medicinal chemistry. The benzofuran core is a prominent feature in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The introduction of a bromine atom at the 7-position and an acetyl group at the 2-position of the benzofuran ring provides a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. This document outlines the application of this compound and its analogs in medicinal chemistry, with a focus on their anticancer and antimicrobial properties, and provides detailed protocols for their synthesis and biological evaluation.

The presence of bromine, a halogen, can significantly influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and can be involved in halogen bonding, which can enhance binding affinity to biological targets.[1] Research has indicated that bromoalkyl and bromoacetyl derivatives of benzofurans often exhibit high cytotoxicity.[4]

Anticancer Applications

Derivatives of 1-(benzofuran-2-yl)ethanone have demonstrated significant potential as anticancer agents. The mechanism of action for many of these compounds involves the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of inflammatory pathways.[4][5]

Cytotoxicity Data

The following table summarizes the cytotoxic activity of various brominated benzofuran derivatives against different cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
6 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanoneK562 (Chronic Myelogenous Leukemia)Not explicitly stated, but showed selective action[4]
7 1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanoneA549 (Non-small cell lung cancer)6.3 ± 2.5[6]
HepG2 (Hepatocellular carcinoma)11 ± 3.2[6]
8 Not explicitly defined in snippetsK562 (Chronic Myelogenous Leukemia)Not explicitly stated, but showed selective action[4]
Mechanism of Action: Induction of Apoptosis and ROS Generation

Several studies have shown that active benzofuran derivatives exert their anticancer effects by inducing apoptosis in cancer cells.[4][5][7] This is often accompanied by an increase in intracellular reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death. For instance, compounds 6 and 8 were found to have pro-oxidative effects and increase ROS in K562 cancer cells.[4] The proapoptotic properties of these compounds were confirmed through Caspase-Glo 3/7 and Annexin V-FITC assays.[4]

Below is a simplified representation of the proposed signaling pathway.

G Proposed Anticancer Mechanism of Brominated Benzofurans Brominated_Benzofuran Brominated_Benzofuran Cancer_Cell Cancer_Cell Brominated_Benzofuran->Cancer_Cell Enters ROS_Generation ROS_Generation Cancer_Cell->ROS_Generation Induces Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress Caspase_Activation Caspase_Activation Oxidative_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Proposed mechanism of anticancer activity.

Antimicrobial Applications

Certain brominated benzofuran derivatives have also been evaluated for their antimicrobial properties. Compound 7 , 1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone, exhibited moderate activity against Gram-positive bacterial strains.[4]

Minimum Inhibitory Concentration (MIC) Data
Compound IDBacterial StrainMIC (µg/mL)Reference
7 Gram-positive strains16 - 64[4]

Experimental Protocols

General Synthesis of Brominated 1-(3-methyl-1-benzofuran-2-yl)ethanone Derivatives

This protocol is a general procedure based on the synthesis described for related compounds.[4]

Workflow Diagram:

G General Synthesis Workflow Start Start o_hydroxyacetophenone o-Hydroxyacetophenone Start->o_hydroxyacetophenone Reaction1 Reaction with Chloroacetone o_hydroxyacetophenone->Reaction1 chloroacetone Chloroacetone chloroacetone->Reaction1 benzofuran 1-(3-methyl-1-benzofuran-2-yl)ethanone Reaction1->benzofuran Bromination Bromination benzofuran->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination CCl4 Carbon Tetrachloride (CCl4) CCl4->Bromination Purification Column Chromatography Bromination->Purification Characterization NMR, MS Purification->Characterization End End Characterization->End

Figure 2: Synthetic workflow for brominated benzofurans.

Materials:

  • Substituted or unsubstituted o-hydroxyacetophenone

  • Chloroacetone

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • Synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethanone:

    • React the appropriate o-hydroxyacetophenone with chloroacetone to obtain the starting benzofuran.[4]

  • Bromination:

    • Dissolve the obtained 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative in carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) to the solution.

    • The reaction may require an initiator such as benzoyl peroxide and heating under reflux.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Purification:

    • After completion of the reaction, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).[4]

  • Characterization:

    • Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[4]

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., K562, PC3, SW620, Caki 1) and a healthy cell line (e.g., HaCaT)[4]

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM).

    • Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate for 48 or 72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Reactive Oxygen Species (ROS) Detection Assay

Materials:

  • Cancer cell lines

  • Test compounds

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat the cells with the test compounds at their IC50 concentrations for various time points (e.g., 12, 24 hours).[4]

  • DCFH-DA Staining:

    • Wash the cells with PBS and then incubate them with DCFH-DA solution in the dark.

  • Fluorescence Measurement:

    • After incubation, wash the cells again with PBS.

    • Measure the fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.[7]

This compound and its derivatives represent a promising class of compounds in medicinal chemistry, particularly in the development of new anticancer and antimicrobial agents. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Further investigation into the precise molecular targets and optimization of the lead compounds are warranted to advance these promising molecules towards clinical applications.

References

Application Notes and Protocols for the Development of Anticancer Agents from Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the benzofuran scaffold as a promising framework for the development of novel anticancer agents. Included are summaries of key derivatives, their mechanisms of action, quantitative biological data, and detailed experimental protocols for synthesis and evaluation.

Introduction to Benzofuran Scaffolds in Oncology

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer properties.[1][2] The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. Many benzofuran derivatives have shown potent cytotoxic activity against a panel of human cancer cell lines, with some exhibiting IC50 values in the nanomolar range, comparable or even superior to existing chemotherapeutic drugs.[2] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways implicated in cancer progression, such as cell proliferation, angiogenesis, and survival.[2][3][4]

Key Benzofuran Derivatives and Their Mechanisms of Action

A variety of benzofuran derivatives have been synthesized and evaluated for their anticancer potential. These can be broadly categorized based on the substitutions on the benzofuran core.

  • 2-Arylbenzofurans: These compounds, where an aromatic ring is attached at the C-2 position, have shown significant cytotoxic activity. Their mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

  • Benzofuran-Chalcone Hybrids: Chalcones are known anticancer pharmacophores. Hybrid molecules incorporating a benzofuran moiety with a chalcone structure have demonstrated potent activity against various cancer cell lines, including cervical (HeLa), lung (A549), and breast (MCF-7) cancer.[6] Some of these hybrids act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

  • 3-Amidobenzofurans: Derivatives with an amide group at the C-3 position have shown promising antiproliferative activity against human colon carcinoma (HCT-116) and breast cancer (MDA-MB-231) cell lines.[2]

  • Benzofuran-Triazole Conjugates: The incorporation of a triazole ring into the benzofuran scaffold has yielded compounds with high antiproliferative potency against various cancer cell lines, including liver cancer (HepG2) and lung cancer (A549).[5]

The anticancer effects of benzofuran derivatives are often attributed to their ability to interfere with critical cellular signaling pathways. One of the well-studied targets is the mTOR (mammalian target of rapamycin) signaling pathway , which is a central regulator of cell growth, proliferation, and survival.[3][4] Dysregulation of the mTOR pathway is a common feature in many cancers.[4] Certain benzofuran derivatives have been shown to inhibit mTOR signaling, leading to the dephosphorylation of its downstream effectors and ultimately inducing apoptosis in cancer cells.[3][4]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity (IC50 values) of selected benzofuran derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
13d Pyrazole-basedBreast (MCF-7)0.08
Colon (SW480)0.55
12 Not SpecifiedCervical (SiHa)1.10[2]
Cervical (HeLa)1.06[2]
28g 3-AmidobenzofuranBreast (MDA-MB-231)3.01[2]
Colon (HCT-116)5.20[2]
Colon (HT-29)9.13[2]
14c Oxadiazole conjugateColon (HCT116)3.27[2]
13b HybridBreast (MCF-7)1.875[2]
13g HybridBreast (MCF-7)1.287[2]
50g Benzofuran-2-carboxamideColon (HCT-116)0.87[5]
Cervical (HeLa)0.73[5]
Lung (A549)0.57[5]
32a Thiazole-substitutedProstate (PC3)4.0[5]
16b 3-MethylbenzofuranLung (A549)1.48[5]
38 Piperazine-basedLung (A549)25.15[5]
Leukemia (K562)29.66[5]
3f Not SpecifiedLiver (HEPG2)12.4 µg/mL[7]
R12 Furanopyrimidine-basedLung (NCI-H522)0.95[8]

Signaling Pathway and Experimental Workflow Diagrams

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis | inhibits Benzofuran Benzofuran Derivative Benzofuran->mTORC1 | inhibits

Caption: mTOR signaling pathway and the inhibitory action of benzofuran derivatives.

experimental_workflow Synthesis Synthesis of Benzofuran Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Stock_Solution->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) IC50->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: Experimental workflow for developing benzofuran-based anticancer agents.

Experimental Protocols

Protocol 1: Synthesis of Benzofuran-Chalcone Derivatives

This protocol describes a general method for the synthesis of benzofuran-chalcone derivatives via a Claisen-Schmidt condensation.

Materials:

  • 2-Acetylbenzofuran

  • Substituted aromatic aldehydes

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-acetylbenzofuran (1 equivalent) in ethanol.

  • Addition of Aldehyde: To the stirred solution, add the desired substituted aromatic aldehyde (1 equivalent).

  • Base Addition: Cool the mixture in an ice bath. Slowly add the aqueous NaOH solution dropwise while maintaining the temperature below 10°C.

  • Reaction: After the addition of NaOH, continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion of the reaction, pour the reaction mixture into cold water. A solid precipitate of the benzofuran-chalcone derivative will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water until the washings are neutral.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure benzofuran-chalcone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess the cytotoxic effects of the synthesized benzofuran derivatives on cancer cell lines.

Materials:

  • Human cancer cell line of choice (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized benzofuran derivatives (dissolved in DMSO to make stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the synthesized benzofuran derivatives. Prepare serial dilutions of the compounds in the culture medium from the stock solutions. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the medium containing the compounds and add 20 µL of MTT solution to each well. Incubate the plate for another 4 hours at 37°C.[3] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After the 4-hour incubation with MTT, carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of cell viability versus compound concentration.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzofurans are a pivotal class of heterocyclic compounds frequently found in natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties, have made them attractive targets for organic synthesis. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful and versatile tool for the construction of the benzofuran scaffold, offering high efficiency, functional group tolerance, and atom economy. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for the synthesis of benzofurans, intended for researchers, scientists, and professionals in drug development.

Method 1: Domino Sonogashira Coupling and Intramolecular Cycloisomerization

This one-pot strategy enables the synthesis of 2,3-disubstituted benzo[b]furans through a domino reaction involving an intermolecular Sonogashira coupling followed by an intramolecular 5-exo-dig cycloisomerization. This method is notable for the construction of two new carbon-carbon bonds in a single operation.[1][2]

Reaction Scheme

A general representation of the Sonogashira coupling and cycloisomerization cascade.

G cluster_0 Starting Materials start1 2-(2-Bromophenoxy) derivative reaction_step + start1->reaction_step start2 Terminal Alkyne start2->reaction_step conditions Pd(OAc)₂, Xantphos K₃PO₄, Toluene, 120 °C reaction_step->conditions product 2,3-Disubstituted Benzofuran conditions->product

Caption: General workflow for the domino Sonogashira coupling and cycloisomerization.

Experimental Protocol

A detailed procedure for the synthesis of (3-benzylbenzofuran-2-yl)(phenyl)methanones is as follows:[1]

  • To an oven-dried screw-capped vial, add 2-(2-bromophenoxy)-1-phenylethan-1-one (1.0 equiv.), terminal alkyne (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), Xantphos (10 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous toluene (3 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for the time specified (typically 12-24 hours) until completion, as monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2,3-disubstituted benzofuran.

Quantitative Data

The following table summarizes the yields for the synthesis of various (3-benzylbenzofuran-2-yl)(phenyl)methanone derivatives using the above protocol.[1]

Entry2-(2-Bromophenoxy) DerivativeTerminal AlkyneProductYield (%)
12-(2-bromophenoxy)-1-phenylethan-1-onePhenylacetylene(3-Benzylbenzofuran-2-yl)(phenyl)methanone85
22-(2-bromophenoxy)-1-(4-methoxyphenyl)ethan-1-onePhenylacetylene(3-Benzylbenzofuran-2-yl)(4-methoxyphenyl)methanone82
32-(2-bromophenoxy)-1-(4-chlorophenyl)ethan-1-one4-Ethynyltoluene(3-(4-Methylbenzyl)benzofuran-2-yl)(4-chlorophenyl)methanone88
4Ethyl 2-(2-bromophenoxy)acetatePhenylacetyleneEthyl 3-benzylbenzofuran-2-carboxylate75
52-(2-bromophenoxy)acetonitrile1-Ethynyl-4-fluorobenzene3-(4-Fluorobenzyl)benzofuran-2-carbonitrile78

Method 2: Wacker-Type Intramolecular Cyclization

This method involves the palladium-catalyzed oxidative cyclization of o-allylphenols to yield 2-methylbenzofurans. This approach is advantageous due to the ready availability of the starting materials.[3][4]

Reaction Scheme

A general representation of the Wacker-type intramolecular cyclization.

G start o-Allylphenol conditions PdCl₂ (cat.), Cu(OAc)₂ LiCl, DMF/H₂O, r.t. start->conditions product 2-Methylbenzofuran conditions->product

Caption: General workflow for the Wacker-type intramolecular cyclization.

Experimental Protocol

A representative procedure for the synthesis of 2-methylbenzofuran is as follows:[4]

  • In a round-bottom flask, dissolve o-allylphenol (1.0 equiv.) in a mixture of dimethylformamide (DMF) and water.

  • To this solution, add palladium(II) chloride (PdCl₂, 2 mol%), copper(II) acetate (Cu(OAc)₂, 2.0 equiv.), and lithium chloride (LiCl, 2.0 equiv.).

  • Stir the reaction mixture vigorously at room temperature under an air atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 25 minutes.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane/ether as eluent) to obtain the pure 2-methylbenzofuran.

Quantitative Data

The following table presents the yields for the synthesis of various substituted 2-methylbenzofurans.[4]

EntrySubstrate (o-Allylphenol derivative)ProductYield (%)
12-Allylphenol2-Methylbenzofuran95
22-Allyl-4-methylphenol2,5-Dimethylbenzofuran92
32-Allyl-4-chlorophenol5-Chloro-2-methylbenzofuran88
42-Allyl-4-methoxyphenol5-Methoxy-2-methylbenzofuran90
54-Allyl-2-acetamidophenol5-Acetamido-2-methylbenzofuran85

Method 3: C-H Activation and Arylation

The direct C-H arylation of benzofurans represents a highly atom-economical approach to synthesize 2-arylbenzofurans. This method avoids the need for pre-functionalized starting materials.[5][6][7]

Reaction Scheme

A general representation of the palladium-catalyzed C-H arylation of benzofuran.

G cluster_0 Starting Materials start1 Benzofuran reaction_step + start1->reaction_step start2 Triarylantimony Difluoride start2->reaction_step conditions Pd(OAc)₂, CuCl₂ 1,2-DCE, 80 °C, Aerobic reaction_step->conditions product 2-Arylbenzofuran conditions->product

Caption: General workflow for the C-H arylation of benzofurans.

Experimental Protocol

The following is a general procedure for the C-H arylation of benzofuran with triarylantimony difluorides:[5][7]

  • To a reaction tube, add benzofuran (1.0 equiv.), triarylantimony difluoride (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and copper(II) chloride (CuCl₂, 2.0 equiv.).

  • Add 1,2-dichloroethane (1,2-DCE) as the solvent.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture under aerobic conditions for the required time (typically 24 hours).

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

Quantitative Data

The table below summarizes the yields for the C-H arylation of benzofuran with various triarylantimony difluorides.[5][7]

EntryBenzofuran DerivativeTriarylantimony DifluorideProductYield (%)
1BenzofuranTriphenylantimony difluoride2-Phenylbenzofuran85
2BenzofuranTri(p-tolyl)antimony difluoride2-(p-Tolyl)benzofuran92
3BenzofuranTri(p-methoxyphenyl)antimony difluoride2-(4-Methoxyphenyl)benzofuran88
45-BromobenzofuranTriphenylantimony difluoride5-Bromo-2-phenylbenzofuran82
55-MethylbenzofuranTri(p-tolyl)antimony difluoride5-Methyl-2-(p-tolyl)benzofuran90

Reaction Pathway Diagrams

Catalytic Cycle for Sonogashira Coupling and Cycloisomerization

G start Pd(0)L₂ OA Oxidative Addition start->OA Ar-Br Pd_complex_1 Ar-Pd(II)-Br(L)₂ OA->Pd_complex_1 coupling Sonogashira Coupling Pd_complex_1->coupling Terminal Alkyne, Cu(I), Base alkyne_complex Alkyne Coordination coupling->alkyne_complex RE Reductive Elimination alkyne_complex->RE RE->start intermediate Coupled Intermediate RE->intermediate cyclization Intramolecular Cyclization (5-exo-dig) intermediate->cyclization Base product Benzofuran Product cyclization->product

Caption: Proposed catalytic cycle for the domino Sonogashira coupling and cycloisomerization.

Catalytic Cycle for Wacker-Type Cyclization

G Pd_II Pd(II)Cl₂ coordination Olefin Coordination Pd_II->coordination o-Allylphenol pi_complex π-Allyl Pd(II) Complex coordination->pi_complex nucleophilic_attack Intramolecular Nucleophilic Attack pi_complex->nucleophilic_attack sigma_complex σ-Alkyl Pd(II) Complex nucleophilic_attack->sigma_complex beta_hydride β-Hydride Elimination sigma_complex->beta_hydride enol_ether Enol Ether Intermediate beta_hydride->enol_ether Pd_0 Pd(0) beta_hydride->Pd_0 isomerization Isomerization enol_ether->isomerization product Benzofuran Product isomerization->product reoxidation Reoxidation Pd_0->reoxidation Cu(II) reoxidation->Pd_II

Caption: Proposed catalytic cycle for the Wacker-type intramolecular cyclization.

Catalytic Cycle for C-H Arylation

G Pd_II_OAc Pd(OAc)₂ C-H_activation C-H Activation Pd_II_OAc->C-H_activation Benzofuran palladacycle Palladacycle Intermediate C-H_activation->palladacycle oxidative_addition Oxidative Addition (Aryl Source) palladacycle->oxidative_addition Ar₃SbF₂ Pd_IV_complex Pd(IV) Complex oxidative_addition->Pd_IV_complex reductive_elimination Reductive Elimination Pd_IV_complex->reductive_elimination reductive_elimination->Pd_II_OAc Cu(II) as oxidant product 2-Arylbenzofuran reductive_elimination->product reoxidation Reoxidation

Caption: Proposed catalytic cycle for the C-H arylation of benzofurans.

References

Application Notes and Protocols for Apoptosis Induction Assays Using 1-(7-Bromobenzofuran-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer properties. The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. While direct studies on 1-(7-Bromobenzofuran-2-YL)ethanone in apoptosis induction are not extensively documented in publicly available literature, research on structurally related brominated benzofuran compounds suggests its potential as a pro-apoptotic agent.

This document provides a comprehensive guide for researchers interested in evaluating the apoptotic potential of this compound. It includes detailed protocols for standard apoptosis assays, templates for data presentation, and diagrams of potential signaling pathways based on the activity of analogous compounds.

Potential Mechanism of Action of Benzofuran Derivatives

Studies on various brominated benzofuran derivatives indicate that their pro-apoptotic effects in cancer cells may be mediated through several mechanisms:

  • Induction of Oxidative Stress: Many benzofuran compounds have been shown to increase the intracellular levels of Reactive Oxygen Species (ROS). Elevated ROS can damage cellular components and trigger apoptotic signaling cascades.

  • Caspase Activation: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Benzofuran derivatives have been observed to increase the activity of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of key cellular substrates and the execution of the apoptotic program.[1]

  • Mitochondrial Pathway Involvement: The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for anticancer drugs. This pathway involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.

Data Presentation

Quantitative data from apoptosis assays should be organized for clarity and comparative analysis. Below are template tables for presenting typical results.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
e.g., MCF-7Breast Adenocarcinoma48Data
e.g., A549Lung Carcinoma48Data
e.g., HCT116Colon Carcinoma48Data
e.g., K562Chronic Myelogenous Leukemia48Data

IC50: The concentration of the compound that inhibits 50% of cell growth.

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)Incubation Time (h)% Early Apoptotic Cells (Annexin V+/PI-) ± SD% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) ± SD
e.g., K562IC5024DataData
e.g., K5622 x IC5024DataData

Table 3: Caspase-3/7 Activity

Cell LineTreatment Concentration (µM)Incubation Time (h)Fold Increase in Caspase-3/7 Activity ± SD
e.g., K562IC5024Data
e.g., K5622 x IC5024Data

Experimental Protocols

Detailed methodologies for key apoptosis assays are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for the specified time.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Measurement of Caspase-3/7 Activity (Caspase-Glo® 3/7 Assay)

This luminescent assay quantifies the activity of caspase-3 and -7.

Materials:

  • White-walled 96-well plates

  • Cancer cell lines

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of this compound and incubate for the desired time.

  • Allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

  • Express the results as a fold change in caspase activity compared to the vehicle control.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a potential signaling pathway.

experimental_workflow_apoptosis cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt annexin Annexin V/PI Staining (Flow Cytometry) treatment->annexin caspase Caspase-Glo 3/7 Assay (Luminescence) treatment->caspase ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells annexin->apoptosis_quant caspase_activity Measure Caspase Activity caspase->caspase_activity

Caption: Experimental workflow for assessing apoptosis induction.

signaling_pathway_apoptosis compound This compound ros Increased ROS compound->ros mitochondria Mitochondrial Stress ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A potential signaling pathway for apoptosis induction.

References

Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Generation with Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While essential for various physiological processes, including cell signaling and defense against pathogens, their overproduction can lead to oxidative stress, a condition implicated in numerous pathologies such as neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the accurate measurement of ROS is crucial for understanding disease mechanisms and for the development of novel therapeutics.

Benzofuran derivatives have emerged as a versatile class of compounds in the study of ROS. Their unique chemical structures allow for a dual role: certain derivatives act as potent antioxidants by scavenging ROS, while others have been specifically designed as fluorescent probes for the direct detection and quantification of ROS. These probes offer high sensitivity and selectivity, making them valuable tools for in vitro and in vivo ROS measurement.

These application notes provide detailed protocols for utilizing benzofuran derivatives in ROS research, focusing on two key applications:

  • Assessing the ROS-Scavenging (Antioxidant) Activity of Benzofuran Derivatives: This involves using a general fluorescent ROS indicator to measure the reduction of intracellular ROS levels in the presence of test benzofuran compounds.

  • Direct Detection and Quantification of Hydrogen Peroxide (H₂O₂): This protocol details the use of a specific benzofuran derivative, 1,3-diphenylisobenzofuran (DPBF), as a selective fluorescent probe for H₂O₂.

Application 1: Assessing the ROS-Scavenging Activity of Benzofuran Derivatives

This protocol describes a cell-based assay to evaluate the potential of novel benzofuran derivatives to reduce intracellular ROS levels. The method utilizes the widely used fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes highly fluorescent upon oxidation by ROS.

Signaling Pathway: Induction of Oxidative Stress and ROS Scavenging

G cluster_0 Cellular Environment Stimulus Oxidative Stress Inducer (e.g., H₂O₂, NMDA, Catechol) Cell Cell Stimulus->Cell Induces Mitochondria Mitochondria Cell->Mitochondria contains ROS ROS (e.g., O₂⁻, H₂O₂, •OH) Mitochondria->ROS Generates Oxidative_Damage Oxidative Damage (Lipid peroxidation, DNA damage) ROS->Oxidative_Damage Causes Benzofuran Benzofuran Derivative (Antioxidant) Benzofuran->ROS Scavenges Cell_Death Cell Death Oxidative_Damage->Cell_Death Leads to

Caption: Oxidative stress induction and the role of benzofuran antioxidants.

Experimental Workflow

G start Start: Seed Cells culture Culture Cells to Desired Confluency start->culture treatment Treat with Benzofuran Derivative and/or Oxidative Stress Inducer culture->treatment probe_loading Load Cells with DCFH-DA treatment->probe_loading incubation Incubate probe_loading->incubation wash Wash Cells to Remove Excess Probe incubation->wash measure Measure Fluorescence (Plate Reader, Microscopy, or Flow Cytometry) wash->measure analyze Analyze Data: Quantify ROS Levels measure->analyze end End analyze->end

Caption: Workflow for assessing antioxidant activity of benzofuran derivatives.

Experimental Protocol

This protocol is adapted from studies evaluating 3,3-disubstituted-3H-benzofuran-2-one derivatives in a cellular model of neurodegeneration.[1]

Materials:

  • Cell line of interest (e.g., SH-SY5Y human neuroblastoma cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Benzofuran derivatives to be tested

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Oxidative stress inducer (e.g., catechol, hydrogen peroxide)

  • Positive control antioxidant (e.g., Trolox)

  • 96-well black, clear-bottom plates for fluorescence reading

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to reach 80-90% confluency on the day of the experiment.

  • Cell Treatment:

    • Prepare stock solutions of your benzofuran derivatives and the positive control (e.g., Trolox) in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, remove the culture medium and replace it with a fresh medium containing the desired concentrations of the benzofuran derivatives or Trolox.

    • To induce oxidative stress, add the chosen inducer (e.g., 10 µM catechol) to the appropriate wells.[1] Include control wells with untreated cells and cells treated only with the oxidative stress inducer.

    • Incubate the cells for a predetermined time (e.g., 6 hours).[1]

  • Probe Loading:

    • Prepare a fresh working solution of DCFH-DA (e.g., 20 µM) in a serum-free medium or PBS.[1]

    • After the treatment incubation, remove the medium and wash the cells gently with PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[1]

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells gently with PBS.

    • Add PBS or a suitable buffer to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • Alternatively, visualize and quantify fluorescence using a fluorescence microscope or a flow cytometer.

Data Analysis:

  • Subtract the background fluorescence of wells containing only media and the probe.

  • Normalize the fluorescence intensity of the treated groups to the control group (cells treated with the oxidative stress inducer alone).

  • The reduction in fluorescence intensity in the presence of a benzofuran derivative indicates its ROS-scavenging activity.

Quantitative Data Summary

The following table summarizes representative data on the effect of certain benzofuran-2-one derivatives on catechol-induced ROS production in differentiated SH-SY5Y cells.

CompoundConcentration (µM)Mean Fluorescence Intensity (MFI) (% of Catechol-treated)
Control-< 100
Catechol10100
Benzofuran-2-one 610Reduced MFI
Benzofuran-2-one 710Reduced MFI
Benzofuran-2-one 810Reduced MFI
Benzofuran-2-one 910Significantly Reduced MFI
Trolox (Control)10Reduced MFI

Note: This table is a qualitative representation based on published findings.[1][2] For precise quantitative comparisons, refer to the original research articles.

Application 2: Direct Detection and Quantification of Hydrogen Peroxide with 1,3-Diphenylisobenzofuran (DPBF)

1,3-Diphenylisobenzofuran (DPBF) is a fluorescent benzofuran derivative that can be used as a selective probe for the detection and quantification of hydrogen peroxide (H₂O₂).[3] Unlike many other ROS probes, DPBF reacts specifically with H₂O₂ to form a non-fluorescent product, allowing for quantification based on the decrease in fluorescence intensity.

Reaction Mechanism

G DPBF DPBF (Fluorescent) Oxanthrone 9-hydroxyanthracen-10(9H)-one (Non-fluorescent) DPBF->Oxanthrone + H₂O₂ H2O2 H₂O₂

Caption: Reaction of DPBF with H₂O₂ leading to fluorescence quenching.

Experimental Protocol

This protocol is designed for the in vitro quantification of H₂O₂ using DPBF.

Materials:

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Hydrogen peroxide (H₂O₂) solution of known concentration

  • Acetonitrile (spectral grade)

  • Distilled water

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of DPBF in acetonitrile (e.g., 20 µM). Store in the dark at a low temperature (3-5°C).

    • Prepare a stock solution of H₂O₂ in distilled water (e.g., 1 M). The exact concentration should be determined by UV-Vis spectrophotometry (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).

  • Standard Curve Preparation:

    • Prepare a series of H₂O₂ dilutions from the stock solution to create a standard curve. The concentration range should be relevant to the expected concentrations in your samples (e.g., 0.1 to 4 mM).[3]

  • Reaction and Measurement:

    • In a suitable container (e.g., microcentrifuge tube or well of a microplate), mix the DPBF solution with the H₂O₂ standards or your unknown samples.

    • Incubate the reaction mixture in the dark at a controlled temperature. The reaction time may need to be optimized, but a significant decrease in fluorescence can be observed over several hours.

    • Measure the fluorescence intensity of DPBF at an excitation wavelength of ~410 nm and an emission wavelength of ~455 nm.

  • Data Analysis:

    • A linear relationship exists between the decrease in DPBF fluorescence intensity and the concentration of H₂O₂.[3]

    • Plot the decrease in fluorescence intensity against the known H₂O₂ concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of H₂O₂ in your unknown samples.

Quantitative Data Summary

The performance of DPBF as a selective H₂O₂ probe is summarized below.

ParameterValue
Linear Range0.196 - 3.941 mM
Limit of Detection (LOD)88 µM
Limit of Quantitation (LOQ)122.8 µM

Data obtained from studies on the quantitative determination of hydrogen peroxide using DPBF.[3]

Conclusion

Benzofuran derivatives offer a powerful and versatile platform for the study of reactive oxygen species. Whether used as antioxidant agents to probe the effects of ROS reduction or as direct fluorescent probes for specific ROS molecules, these compounds provide valuable insights for researchers in various fields. The protocols and data presented here serve as a practical guide for the successful application of benzofuran derivatives in ROS research. As with any experimental system, optimization of the provided protocols for specific cell lines and experimental conditions is recommended.

References

Application Notes and Protocols for Antimicrobial Screening of Novel Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including significant antimicrobial properties.[1][2][3] The rise of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents.[4] This document provides a comprehensive set of protocols for the initial antimicrobial screening of novel benzofuran compounds, designed to assess their efficacy and preliminary mechanism of action. These protocols are intended for researchers in microbiology, medicinal chemistry, and drug discovery.

Preliminary Compound Handling and Solubility Assessment

A critical first step in screening novel compounds is to ensure their proper handling and to determine their solubility in appropriate solvents that are compatible with antimicrobial assays.

Protocol 1.1: Solubility Testing

Objective: To determine the solubility of novel benzofuran compounds in commonly used solvents for antimicrobial susceptibility testing.

Materials:

  • Novel benzofuran compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Sterile deionized water

  • Vortex mixer

  • Spectrophotometer or visual assessment setup

Procedure:

  • Prepare a stock solution of the benzofuran compound at a high concentration (e.g., 10 mg/mL) in 100% DMSO.

  • Serially dilute the stock solution in the test solvents (DMSO, ethanol, methanol, and water) to create a range of concentrations.

  • Vortex each dilution thoroughly for 1-2 minutes.

  • Visually inspect each dilution for any precipitation or cloudiness against a dark background.

  • (Optional) Quantify solubility by measuring the absorbance of the clear supernatant at a specific wavelength after centrifugation to pellet any undissolved compound.

  • Determine the highest concentration at which the compound remains fully dissolved. This will inform the preparation of working solutions for subsequent assays.

Considerations:

  • The final concentration of organic solvents like DMSO in the antimicrobial assay should be kept to a minimum (ideally ≤1-2%) to avoid direct effects on bacterial growth.[5][6][7]

  • A solvent toxicity control should always be included in the main antimicrobial assays to account for any inhibitory effects of the solvent itself.[8]

Primary Antimicrobial Screening

The initial screening aims to identify if the novel benzofuran compounds possess any antimicrobial activity against a panel of clinically relevant microorganisms.

Protocol 2.1: Disk Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of novel benzofuran compounds by measuring the zone of inhibition.[9]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Benzofuran compound solution (at a known concentration)

  • Positive control antibiotic disks (e.g., ciprofloxacin, vancomycin)

  • Negative control (solvent-loaded disks)

  • Sterile swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate to create a bacterial lawn.

  • Aseptically place sterile paper disks impregnated with a known concentration of the benzofuran compound onto the agar surface.

  • Place positive and negative control disks on the same plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (clear area around the disk where bacterial growth is inhibited) in millimeters.

Data Presentation: Zone of Inhibition
CompoundConcentration (µ g/disk )S. aureus (mm)E. coli (mm)P. aeruginosa (mm)C. albicans (mm)
Benzofuran-X1 5018151210
Benzofuran-X2 5022191614
Ciprofloxacin5253028NA
Vancomycin3020NANANA
Fluconazole25NANANA22
Solvent Control-0000

Quantitative Antimicrobial Susceptibility Testing

For compounds showing activity in the primary screen, quantitative methods are employed to determine the minimum concentration required to inhibit or kill the microorganisms.

Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a novel benzofuran compound that prevents visible in vitro growth of a microorganism.[10]

Materials:

  • 96-well microtiter plates

  • Test microorganisms

  • Mueller-Hinton broth (MHB)

  • Benzofuran compound stock solution

  • Positive control antibiotic

  • Negative control (broth and solvent)

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

  • Add 100 µL of MHB to each well of a 96-well plate.

  • Add 100 µL of the benzofuran stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare a standardized bacterial inoculum and dilute it to the final concentration of ~5 x 10^5 CFU/mL.

  • Inoculate each well with 10 µL of the bacterial suspension.

  • Include a positive control (no compound) and a negative control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Protocol 3.2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of a novel benzofuran compound that results in a 99.9% reduction in the initial bacterial inoculum.[11]

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto an MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration from the MIC assay that shows no bacterial growth on the agar plate.

Data Presentation: MIC and MBC Values
CompoundMIC (µg/mL)MBC (µg/mL)
S. aureusE. coli
Benzofuran-X1 1632
Benzofuran-X2 816
Ciprofloxacin10.5

Preliminary Mechanism of Action Studies

To gain initial insights into how the novel benzofuran compounds might be exerting their antimicrobial effect, the following assays can be performed.

Protocol 4.1: Bacterial Membrane Potential Assay

Objective: To assess if the benzofuran compounds disrupt the bacterial cell membrane potential.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Membrane potential-sensitive dye (e.g., DiSC3(5) or a commercial kit)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or flow cytometer

Procedure:

  • Grow bacteria to the mid-logarithmic phase.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS to a standardized optical density.

  • Add the membrane potential-sensitive dye and incubate as per the manufacturer's instructions.

  • Treat the cells with different concentrations of the benzofuran compound.

  • Measure the change in fluorescence over time. An increase in fluorescence typically indicates membrane depolarization.

Protocol 4.2: Cellular ATP Level Assay

Objective: To determine if the benzofuran compounds interfere with the cellular energy metabolism by measuring ATP levels.

Materials:

  • Bacterial culture

  • ATP bioluminescence assay kit

  • Luminometer

Procedure:

  • Expose the bacterial culture to various concentrations of the benzofuran compound for a defined period.

  • Lyse the bacterial cells to release intracellular ATP according to the kit's protocol.

  • Add the luciferase-luciferin reagent.

  • Measure the resulting luminescence, which is proportional to the ATP concentration. A significant decrease in ATP levels suggests interference with energy metabolism.

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow

experimental_workflow cluster_screening Primary & Secondary Screening cluster_moa Mechanism of Action Studies cluster_data Data Analysis & Interpretation solubility Solubility Assessment disk_diffusion Disk Diffusion Assay solubility->disk_diffusion Select Soluble Compounds mic_determination MIC Determination (Broth Microdilution) disk_diffusion->mic_determination Active Compounds mbc_determination MBC Determination mic_determination->mbc_determination membrane_potential Membrane Potential Assay mbc_determination->membrane_potential Compounds with Potent Activity atp_assay Cellular ATP Assay mbc_determination->atp_assay Compounds with Potent Activity cell_division_inhibition Cell Division Inhibition Assay mbc_determination->cell_division_inhibition Compounds with Potent Activity quorum_sensing_inhibition Quorum Sensing Inhibition Assay mbc_determination->quorum_sensing_inhibition Compounds with Potent Activity sar_analysis Structure-Activity Relationship (SAR) membrane_potential->sar_analysis atp_assay->sar_analysis cell_division_inhibition->sar_analysis quorum_sensing_inhibition->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification signaling_pathway cluster_cell_division Bacterial Cell Division cluster_quorum_sensing Quorum Sensing ftsZ_assembly FtsZ Monomer Assembly z_ring Z-ring Formation ftsZ_assembly->z_ring septum Septum Formation z_ring->septum cell_division Cell Division septum->cell_division autoinducer_synthesis Autoinducer Synthesis autoinducer_detection Autoinducer Detection by Receptor autoinducer_synthesis->autoinducer_detection gene_expression Virulence Gene Expression autoinducer_detection->gene_expression biofilm Biofilm Formation gene_expression->biofilm benzofuran Novel Benzofuran Compound benzofuran->ftsZ_assembly Inhibition benzofuran->autoinducer_detection Inhibition

References

Application Note: Analytical HPLC Method for Purity Analysis of 1-(7-Bromobenzofuran-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust analytical High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities of 1-(7-Bromobenzofuran-2-YL)ethanone. The developed isocratic reverse-phase HPLC method is specific, accurate, and precise, making it suitable for quality control and purity assessment in research, development, and manufacturing environments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for a reliable HPLC method to assess the purity of this compound. The method is designed to separate the main component from its potential process-related impurities and degradation products.

Chemical Properties

  • Compound Name: this compound

  • Synonyms: 2-Acetyl-7-bromobenzofuran

  • CAS Number: 460086-95-7[1]

  • Molecular Formula: C₁₀H₇BrO₂[2]

  • Molecular Weight: 239.07 g/mol [2][3]

  • Chemical Structure: Chemical structure of this compound

Experimental Protocol

3.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade).

  • Sample: this compound reference standard and test samples.

3.2. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile : Water (60:40 v/v), pH adjusted to 3.0 with Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes

3.3. Preparation of Solutions

  • Mobile Phase Preparation: Mix 600 mL of acetonitrile with 400 mL of water. Adjust the pH to 3.0 with diluted phosphoric acid. Filter and degas the solution before use.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound test sample and prepare a 100 mL solution in the same manner as the standard solution.

3.4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified. Inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

3.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject the blank (mobile phase) once.

  • Inject the standard solution.

  • Inject the sample solution in duplicate.

  • After all injections are complete, wash the column with a suitable solvent mixture (e.g., Acetonitrile:Water 80:20 v/v).

3.6. Calculation of Purity

The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Results and Data Presentation

The following table summarizes the expected system suitability and sample analysis results.

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
18.5212543211.155678
28.5112567891.165712
38.5312539871.145690
48.5212555431.155705
58.5112571231.165688
Mean 8.52 1255553 1.15 5695
%RSD 0.10% 0.11%

Table 2: Sample Purity Analysis

Sample IDMain Peak Retention Time (min)Main Peak AreaTotal Peak AreaPurity (%)
Sample 18.531248900125120099.82
Sample 28.521249150125150099.81

Workflow and Diagrams

5.1. Experimental Workflow

The overall workflow for the purity analysis is depicted in the following diagram.

G Figure 1: HPLC Purity Analysis Workflow A Sample and Standard Preparation B HPLC System Setup and Equilibration A->B C System Suitability Test B->C D Sample Analysis C->D E Data Processing and Purity Calculation D->E F Report Generation E->F

Caption: Workflow for HPLC purity analysis of this compound.

5.2. Logical Relationship of Method Parameters

The relationship between the different parameters of the HPLC method is crucial for achieving a good separation.

G Figure 2: Interrelation of HPLC Method Parameters cluster_0 Mobile Phase cluster_1 Chromatographic Column cluster_2 Instrumental Parameters A Acetonitrile (Organic Modifier) H Separation and Resolution A->H B Water (Aqueous Phase) B->H C pH (Phosphoric Acid) C->H D C18 Stationary Phase D->H E Flow Rate E->H F Temperature F->H G Detection Wavelength G->H

Caption: Key parameters influencing HPLC separation.

Conclusion

The described HPLC method is demonstrated to be suitable for the routine purity analysis of this compound. The method is simple, rapid, and provides accurate and reproducible results. This application note can be used as a starting point for method validation and implementation in a quality control laboratory.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Acetyl-7-bromobenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-Acetyl-7-bromobenzofuran, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process commencing with the formation of the 7-bromobenzofuran core, followed by a Friedel-Crafts acylation to introduce the acetyl group at the C2 position. Detailed experimental protocols for each step are provided, along with a summary of expected yields and purity. A workflow diagram illustrates the overall synthetic strategy. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties, make them attractive scaffolds for drug discovery. 2-Acetyl-7-bromobenzofuran serves as a versatile building block, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, and the acetyl group enabling various subsequent chemical transformations. The following protocols outline a reliable and scalable method for its preparation.

Overall Synthetic Scheme

The synthesis of 2-Acetyl-7-bromobenzofuran is achieved in two main steps:

  • Synthesis of 7-bromobenzofuran: This step involves the reaction of o-bromophenol with 2-bromo-1,1-dimethoxyethane to form an intermediate, which is then cyclized under acidic conditions to yield 7-bromobenzofuran.[1]

  • Friedel-Crafts Acylation: The resulting 7-bromobenzofuran undergoes a Friedel-Crafts acylation reaction with acetic anhydride in the presence of a Lewis acid catalyst to selectively introduce an acetyl group at the 2-position of the benzofuran ring.

Experimental Protocols

Step 1: Synthesis of 7-bromobenzofuran

This protocol is adapted from a known procedure for the preparation of 7-bromobenzofuran.[1]

Materials:

  • o-Bromophenol

  • 2-Bromo-1,1-dimethoxyethane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Phosphoric Acid

  • Chlorobenzene

  • Sodium Hydroxide (NaOH)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Alkylation:

    • To a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add N,N-Dimethylformamide (DMF), o-bromophenol, and potassium carbonate.

    • Stir the mixture and add 2-bromo-1,1-dimethoxyethane portion-wise, maintaining the temperature below 30 °C.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 30 hours. Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the mixture and remove the majority of the DMF by distillation under reduced pressure.

    • To the residue, add water and ethyl acetate. Stir vigorously for 1-2 hours.

    • Separate the organic layer. Wash the organic phase with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 1-bromo-2-(2,2-dimethoxyethoxy)benzene.

  • Cyclization:

    • In a clean, dry reactor, add chlorobenzene and the crude 1-bromo-2-(2,2-dimethoxyethoxy)benzene from the previous step.

    • Add phosphoric acid to the mixture.

    • Heat the mixture to reflux and maintain for approximately 27 hours. Monitor the reaction by TLC or GC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully add water to the reaction mixture and separate the organic layer.

    • Wash the organic layer with a 2M sodium hydroxide solution and then with water until the aqueous layer is neutral.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the chlorobenzene by distillation.

    • The crude 7-bromobenzofuran can be purified by vacuum distillation.

Step 2: Synthesis of 2-Acetyl-7-bromobenzofuran (Friedel-Crafts Acylation)

This protocol is a general procedure for the acylation of benzofurans, adapted for 7-bromobenzofuran.

Materials:

  • 7-bromobenzofuran

  • Acetic anhydride

  • Tin(IV) chloride (SnCl₄) or another suitable Lewis acid

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a flame-dried, multi-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 7-bromobenzofuran in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add tin(IV) chloride to the stirred solution.

    • In the dropping funnel, place a solution of acetic anhydride in anhydrous dichloromethane.

  • Acylation:

    • Add the acetic anhydride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification:

    • Upon completion, slowly and carefully quench the reaction by adding 1M hydrochloric acid while maintaining cooling.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude 2-Acetyl-7-bromobenzofuran can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-Acetyl-7-bromobenzofuran.

StepReactantsProductMolar RatioSolventCatalystTypical Yield (%)Purity (%)
1o-Bromophenol, 2-Bromo-1,1-dimethoxyethane7-bromobenzofuran1 : 1.5-2DMF, ChlorobenzenePhosphoric Acid65-75>95 (GC)
27-bromobenzofuran, Acetic anhydride2-Acetyl-7-bromobenzofuran1 : 1.1DichloromethaneTin(IV) chloride70-85 (Estimated)>98 (HPLC)

Visualizations

Synthetic Workflow

Synthesis_Workflow Start Starting Materials (o-Bromophenol, 2-Bromo-1,1-dimethoxyethane) Step1 Step 1: Alkylation & Cyclization Start->Step1 Intermediate 7-bromobenzofuran Step1->Intermediate Yield: 65-75% Step2 Step 2: Friedel-Crafts Acylation Intermediate->Step2 Acetic Anhydride, SnCl₄ Product 2-Acetyl-7-bromobenzofuran Step2->Product Yield: 70-85% Purification Purification (Recrystallization/Chromatography) Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Workflow for the synthesis of 2-Acetyl-7-bromobenzofuran.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • o-Bromophenol is toxic and corrosive. Avoid contact with skin and eyes.

  • Tin(IV) chloride is a corrosive Lewis acid and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Phosphoric acid is corrosive.

  • Handle all reagents and solvents with appropriate care and consult their respective Safety Data Sheets (SDS) before use.

Conclusion

The protocols described provide a robust and scalable pathway for the synthesis of 2-Acetyl-7-bromobenzofuran. This key intermediate can be produced in high yield and purity, facilitating its use in further synthetic applications within the pharmaceutical and chemical research industries. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe execution.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(7-Bromobenzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-(7-Bromobenzofuran-2-yl)ethanone.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Column Chromatography 1. Inappropriate solvent system (poor separation of product from impurities). 2. Column overloading. 3. Co-elution with a regioisomeric byproduct (e.g., 1-(7-Bromobenzofuran-3-yl)ethanone).1. Optimize the solvent system using Thin Layer Chromatography (TLC). Start with a non-polar system like Hexane:Ethyl Acetate (9:1) and gradually increase polarity. 2. Reduce the amount of crude material loaded onto the silica gel. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight. 3. If regioisomers are suspected, a less polar solvent system may improve separation. Consider a secondary purification step like recrystallization.
Product Fails to Crystallize or Oils Out During Recrystallization 1. Incorrect solvent or solvent mixture. 2. Presence of significant impurities inhibiting crystal lattice formation. 3. Cooling the solution too quickly.1. Perform small-scale solvent screening to identify a suitable recrystallization solvent. Good solvents will dissolve the compound when hot but not at room temperature. Common solvents to test include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. 2. First, purify the crude product by column chromatography to remove the bulk of impurities. 3. Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
Presence of Starting Material (7-Bromobenzofuran) in Final Product 1. Incomplete reaction during synthesis. 2. Starting material has a similar polarity to the product, leading to co-elution.1. Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material. 2. Use a less polar eluent system in column chromatography to retain the more polar ketone product on the column longer, allowing the less polar starting material to elute first.
Discolored Final Product (Yellow or Brown Tint) 1. Presence of colored impurities from the reaction. 2. Degradation of the compound due to prolonged heating or exposure to acid/base.1. A charcoal treatment during recrystallization can sometimes remove colored impurities. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. 2. Avoid excessive heating during recrystallization and ensure all acidic or basic reagents are quenched and removed during the work-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities often arise from the synthetic route used. If you are preparing the compound via Friedel-Crafts acylation of 7-bromobenzofuran, you can expect to find:

  • Unreacted 7-bromobenzofuran: The starting material for the acylation.

  • Regioisomers: Such as 1-(7-Bromobenzofuran-3-yl)ethanone, formed by acylation at the C3 position of the benzofuran ring.

  • Polyacylated products: Though less common with deactivating groups, there is a possibility of di-acylated species being formed.

  • Residual reagents and byproducts: From the acylating agent (e.g., acetic anhydride or acetyl chloride) and the Lewis acid catalyst (e.g., aluminum chloride).

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and for optimizing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of impurities.

Q3: Can I purify this compound without using column chromatography?

A3: While column chromatography is generally the most effective method for removing a wide range of impurities, recrystallization can be a viable alternative if the crude product is relatively clean. The success of recrystallization will depend on the nature and quantity of the impurities present. For instance, if the main impurity is the starting material, which has a different solubility profile, recrystallization might be sufficient.

Q4: What is a good starting solvent system for column chromatography?

A4: A good starting point for the column chromatography of this compound on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate. A typical starting gradient could be 95:5 Hexanes:Ethyl Acetate, gradually increasing the proportion of ethyl acetate to elute the product.

Q5: How can I confirm the identity of my purified product?

A5: The identity of your purified this compound should be confirmed using spectroscopic methods. The expected ¹H NMR spectrum should show characteristic signals for the acetyl group protons (a singlet around 2.6 ppm) and the aromatic protons of the bromobenzofuran core. ¹³C NMR will show a characteristic ketone carbonyl signal (around 190 ppm). Mass spectrometry should show the expected molecular ion peak.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is recommended for crude material with significant impurities.

  • Preparation of the Column:

    • Use a glass column packed with silica gel (60-120 mesh) as the stationary phase. The amount of silica should be approximately 30-50 times the weight of the crude product.

    • Wet the silica gel with the initial, non-polar eluent (e.g., 98:2 Hexane:Ethyl Acetate) and ensure there are no air bubbles in the column.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the compounds from the column.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for material that is already relatively pure (>90%) or as a second purification step after column chromatography.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Recrystallization Procedure:

    • Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

    • Perform a hot filtration to remove any insoluble impurities (and charcoal if used).

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

    • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Parameter Column Chromatography Recrystallization
Typical Purity Achieved >98% (by HPLC)>99% (by HPLC, if starting purity is high)
Expected Yield 60-80%70-90% (dependent on starting purity)
Recommended Solvents Hexane/Ethyl Acetate gradientEthanol, Isopropanol, or Ethyl Acetate/Hexane
Analysis Method TLC, HPLC, NMRMelting Point, HPLC, NMR

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound assess_purity Assess Purity (TLC/HPLC/NMR) start->assess_purity decision Is Purity >95%? assess_purity->decision column_chromatography Column Chromatography decision->column_chromatography No recrystallization Recrystallization decision->recrystallization Yes analyze_fractions Analyze Fractions (TLC) column_chromatography->analyze_fractions troubleshoot_recrystallization Troubleshoot Recrystallization - Screen Solvents - Slow Cooling recrystallization->troubleshoot_recrystallization purity_check_final Final Purity Check (HPLC/NMR) recrystallization->purity_check_final combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure troubleshoot_column Troubleshoot Column - Optimize Solvent System - Check Loading analyze_fractions->troubleshoot_column combine_pure->purity_check_final final_product Pure this compound is_pure Is Purity >99%? purity_check_final->is_pure is_pure->column_chromatography No is_pure->final_product Yes Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (from Friedel-Crafts Acylation) column Column Chromatography (Hexane:EtOAc) synthesis->column recrystallize Recrystallization (Ethanol) column->recrystallize hplc HPLC Purity Check recrystallize->hplc nmr NMR for Structural Confirmation hplc->nmr final Pure Product (>99%) nmr->final

minimizing side product formation in benzofuran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side product formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzofurans, and what are their general drawbacks?

A1: Common methods for benzofuran synthesis include the Perkin rearrangement, transition-metal-catalyzed reactions (e.g., Sonogashira, Heck, and Buchwald-Hartwig couplings), and acid-catalyzed cyclizations. Each method has its own set of potential side reactions. The Perkin rearrangement can be limited by harsh conditions. Transition-metal-catalyzed methods, while versatile, can suffer from side reactions like homocoupling and require careful optimization of catalysts and ligands. Acid-catalyzed cyclizations may yield regioisomers depending on the substrate and reaction conditions.

Q2: How can I generally improve the yield and purity of my benzofuran product?

A2: Optimizing reaction parameters is crucial. This includes careful selection of the catalyst, ligands, base, and solvent. Running reactions under an inert atmosphere (e.g., nitrogen or argon) is often necessary, especially for transition-metal-catalyzed processes, to prevent oxidative side reactions. Monitoring the reaction progress using techniques like TLC or GC/MS can help in determining the optimal reaction time and preventing the formation of degradation products. Purification techniques such as column chromatography are typically required to isolate the desired benzofuran from side products.

Troubleshooting Guides by Synthesis Method

Perkin Rearrangement

The Perkin rearrangement is a classic method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins by treatment with a base.[1][2][3]

Problem: Low yield of the desired benzofuran-2-carboxylic acid.

Potential Cause Troubleshooting Recommendation
Incomplete reactionIncrease reaction time or temperature. Microwave-assisted synthesis can significantly reduce reaction times (e.g., from 3 hours to 5 minutes) and improve yields.[4][5]
Suboptimal base concentrationEnsure sufficient base (e.g., sodium hydroxide in ethanol) is used to facilitate both the initial ring opening of the coumarin and the subsequent rearrangement.[4][5]
Degradation of starting material or productAvoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. Monitor the reaction progress to determine the optimal endpoint.

Problem: Formation of a significant amount of side products.

  • Side Product: Ring-opened intermediate ((E)-2-halo-3-(2-hydroxyphenyl)acrylic acid)

    • Cause: The second stage of the rearrangement, the intramolecular cyclization, is slower than the initial ring fission.[6]

    • Solution: Ensure the reaction is heated for a sufficient duration to drive the cyclization to completion. The use of microwave irradiation can expedite this step.[4][5]

  • Side Product: Decarboxylated benzofuran

    • Cause: The benzofuran-2-carboxylic acid product can undergo decarboxylation, especially at high temperatures.

    • Solution: Use the mildest effective reaction temperature and avoid prolonged heating after the reaction is complete.

  • In a microwave reactor vessel, combine the 3-bromocoumarin (1 mmol), ethanol (5 mL), and sodium hydroxide (2 mmol).

  • Seal the vessel and heat the mixture using microwave irradiation at 300W for 5 minutes at a temperature of 79°C.

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

  • Collect the product by filtration and wash with water.

Perkin_Rearrangement_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products 3-Halocoumarin 3-Halocoumarin Ring Opening Ring Opening 3-Halocoumarin->Ring Opening Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Ring Opening Intramolecular Cyclization Intramolecular Cyclization Ring Opening->Intramolecular Cyclization Intermediate: (E)-2-halo-3-(2-hydroxyphenyl)acrylate Side Products Side Products Ring Opening->Side Products Incomplete reaction Protonation Protonation Intramolecular Cyclization->Protonation Benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid Protonation->Benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid->Side Products Decarboxylation

Figure 1. Workflow for the Perkin rearrangement, highlighting potential points of side product formation.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful method for synthesizing 2-substituted benzofurans from o-iodophenols and terminal alkynes, using a palladium catalyst and a copper co-catalyst.[2]

Problem: Low yield of the desired 2-substituted benzofuran.

Potential Cause Troubleshooting Recommendation
Inactive catalystEnsure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that is activated in situ.
Inefficient ligandsThe choice of phosphine ligand is critical. For sterically hindered substrates, bulky electron-rich ligands may be required.
Insufficient baseAn appropriate amine base (e.g., triethylamine, diisopropylamine) is necessary to neutralize the HX produced and to deprotonate the alkyne.

Problem: Formation of alkyne homocoupling (Glaser coupling) products.

  • Side Product: 1,3-Diynes (from homocoupling of the terminal alkyne)

    • Cause: The copper co-catalyst can promote the oxidative dimerization of the terminal alkyne, a reaction known as the Glaser coupling.[7][8] This is often exacerbated by the presence of oxygen.

    • Solutions:

      • Run the reaction under strictly anaerobic conditions. Degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

      • Use a copper-free Sonogashira protocol. While this may require higher reaction temperatures or different ligands, it eliminates the primary catalyst for homocoupling.[9]

      • Introduce a dilute hydrogen atmosphere. A low concentration of hydrogen gas can help to suppress the homocoupling side reaction.[10]

  • To a degassed solution of o-iodophenol (1 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture under an argon atmosphere at room temperature until the starting materials are consumed (as monitored by TLC).

  • Filter the reaction mixture to remove the catalyst and amine salts.

  • Evaporate the solvent and purify the crude product by column chromatography on silica gel to yield 2-phenylbenzofuran.

Sonogashira_Coupling_Troubleshooting cluster_main Sonogashira Coupling o-Iodophenol o-Iodophenol Start->o-Iodophenol Terminal Alkyne Terminal Alkyne Start->Terminal Alkyne Desired Product Desired Product Side Product Side Product o-Iodophenol->Desired Product Cross-coupling Terminal Alkyne->Desired Product Cross-coupling Terminal Alkyne->Side Product Homocoupling (Glaser Coupling) Pd Catalyst Pd Catalyst Pd Catalyst->Desired Product Cu Co-catalyst Cu Co-catalyst Cu Co-catalyst->Desired Product Cu Co-catalyst->Side Product Base Base Base->Desired Product

Figure 2. Logical relationship in Sonogashira coupling, showing the desired cross-coupling pathway and the competing homocoupling side reaction.

Acid-Catalyzed Cyclization

Acid-catalyzed cyclization of precursors like 2-phenoxyacetaldehyde dimethyl acetal is another route to benzofurans. A key challenge in this method is controlling regioselectivity.

Problem: Formation of undesired regioisomers.

  • Side Product: Regioisomeric benzofurans

    • Cause: When the aromatic ring has multiple potential sites for electrophilic attack during cyclization, a mixture of products can be formed. The regioselectivity is influenced by the electronic and steric properties of the substituents on the aromatic ring.[1]

    • Solutions:

      • Substrate design: If possible, design the substrate to have a single, activated site for cyclization. Blocking groups can be used to prevent reaction at undesired positions.

      • Choice of acid catalyst: Different acids can exhibit different selectivities. Experiment with various Lewis and Brønsted acids (e.g., polyphosphoric acid, Amberlyst-15) to find the optimal conditions for the desired isomer.

      • Reaction temperature: Temperature can influence the kinetic versus thermodynamic product distribution. A temperature optimization study may be necessary.

SubstrateCatalystTemperature (°C)Product Ratio (2a:2b)
2-phenoxyacetaldehyde dimethyl acetalPolyphosphoric Acid (PPA)1101:5

In this specific example, the formation of regioisomer 2b was favored over 2a.

Acid_Catalyzed_Cyclization_Pathway Substrate Substrate Protonation Protonation Substrate->Protonation Acid Catalyst Oxonium Ion Intermediate Oxonium Ion Intermediate Protonation->Oxonium Ion Intermediate Elimination of MeOH Cyclization Site A Cyclization Site A Oxonium Ion Intermediate->Cyclization Site A Nucleophilic Attack Cyclization Site B Cyclization Site B Oxonium Ion Intermediate->Cyclization Site B Nucleophilic Attack Regioisomer A Regioisomer A Cyclization Site A->Regioisomer A Elimination of MeOH Regioisomer B Regioisomer B Cyclization Site B->Regioisomer B Elimination of MeOH

Figure 3. Signaling pathway for the formation of regioisomers in acid-catalyzed benzofuran synthesis.

Copper-Catalyzed Synthesis

Copper-catalyzed reactions offer an alternative to palladium-based methods, often with different reactivity and selectivity profiles.

Problem: Low conversion or formation of byproducts in copper-catalyzed intramolecular cyclization of o-alkynylphenols.

Potential Cause Troubleshooting Recommendation
Catalyst inhibitionEnsure the starting materials and solvent are free of impurities that could poison the copper catalyst.
Inappropriate base or solventThe choice of base and solvent can significantly impact the reaction outcome. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, DMSO, toluene).
Oxidative homocouplingSimilar to Sonogashira coupling, alkyne homocoupling can occur. Running the reaction under an inert atmosphere is recommended.
  • A mixture of a phenol (1.0 mmol), a terminal alkyne (1.2 mmol), Cu(OAc)₂ (0.1 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a solvent such as DMF (5 mL) is heated under an air or oxygen atmosphere.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.

  • The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

This technical support center provides a starting point for troubleshooting common issues in benzofuran synthesis. For more specific problems, consulting the primary literature for the particular reaction and substrate is highly recommended.

References

Technical Support Center: Optimizing Sonogashira Coupling of Iodophenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling of iodophenols.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of iodophenols in a question-and-answer format.

Q1: My Sonogashira coupling reaction with an iodophenol is not proceeding or is giving a low yield. What are the primary factors to investigate?

A1: Low or no yield in a Sonogashira coupling of iodophenols can stem from several factors. A systematic approach to troubleshooting is recommended. The key parameters to re-evaluate are the catalyst system (palladium source and ligand), the copper co-catalyst, the choice and amount of base, the solvent system, and the reaction temperature. It is also crucial to ensure all reagents are pure and the reaction is performed under an inert atmosphere.[1][2]

Q2: I observe significant amounts of homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this side reaction?

A2: Homocoupling of the terminal alkyne is a common side reaction, often promoted by the presence of oxygen and the copper co-catalyst.[1] To mitigate this:

  • Ensure rigorous inert atmosphere: Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Consider a copper-free protocol: Several efficient copper-free Sonogashira protocols have been developed which can eliminate Glaser coupling.[3][4]

  • Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.

Q3: My palladium catalyst appears to be decomposing (e.g., formation of palladium black). What can I do to improve catalyst stability and activity?

A3: Palladium black formation indicates catalyst decomposition, which can halt the catalytic cycle. To address this:

  • Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst. For electron-rich iodophenols, bulky and electron-rich phosphine ligands can be beneficial.[5] N-heterocyclic carbene (NHC) ligands have also shown promise in stabilizing palladium catalysts.

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of catalyst decomposition. Iodophenols are generally more reactive than their bromo- or chloro-counterparts, often allowing for milder reaction conditions.[1]

  • Catalyst Loading: While a low catalyst loading is desirable, increasing it slightly may be necessary if decomposition is rapid.

Q4: The phenolic hydroxyl group seems to be interfering with the reaction. What are the potential issues and solutions?

A4: The acidic proton of the phenolic hydroxyl group can potentially interfere with the basic conditions of the reaction. Additionally, the phenoxide, formed in the presence of a strong base, can act as a ligand, potentially inhibiting the catalyst.

  • Choice of Base: Using a milder, non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is often preferred over strong inorganic bases that can deprotonate the phenol.[6] However, for less reactive systems, a stronger base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) may be necessary.[4][7] Careful optimization of the base is key.

  • Protection of the Hydroxyl Group: If the hydroxyl group proves to be problematic, protecting it as a silyl ether (e.g., TBDMS) or another compatible protecting group can be an effective strategy. The protecting group can be removed after the coupling reaction.

Q5: I am having difficulty with product purification. What are some common impurities and how can I remove them?

A5: Common impurities include unreacted starting materials, homocoupled alkyne, and residual catalyst.

  • Chromatography: Column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Extraction: An acidic workup can help to remove basic impurities like excess amine base.

  • Filtration: If palladium black has formed, filtering the reaction mixture through a pad of celite before workup can help to remove the solid catalyst residues.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order for aryl halides in Sonogashira coupling?

A1: The reactivity of aryl halides in Sonogashira coupling generally follows the order: I > Br > Cl > F.[1] This is due to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the oxidative addition step in the catalytic cycle. For iodophenols, the high reactivity of the C-I bond often allows for milder reaction conditions compared to other halophenols.

Q2: Is a copper co-catalyst always necessary for the Sonogashira coupling of iodophenols?

A2: No, a copper co-catalyst is not always necessary. While the traditional Sonogashira protocol utilizes a copper(I) salt (e.g., CuI) to facilitate the reaction, numerous copper-free methods have been developed.[3][4] These copper-free systems are particularly advantageous in avoiding the formation of alkyne homocoupling byproducts (Glaser coupling) and are beneficial when the substrate or product is sensitive to copper.[1]

Q3: What are the most common palladium catalysts and ligands used for the Sonogashira coupling of iodophenols?

A3: Commonly used palladium catalysts include Pd(PPh3)4 and PdCl2(PPh3)2.[5] The choice of ligand can significantly impact the reaction's efficiency. Triphenylphosphine (PPh3) is a standard ligand. For more challenging substrates, bulky, electron-rich phosphine ligands such as XPhos or SPhos can be more effective.[5]

Q4: Which solvents are recommended for the Sonogashira coupling of iodophenols?

A4: A variety of solvents can be used, and the optimal choice depends on the specific substrates and reaction conditions. Common solvents include:

  • Amine bases as solvents: Triethylamine or other amine bases can often serve as both the base and the solvent.

  • Aprotic polar solvents: Dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are frequently used.[8]

  • Non-polar solvents: Toluene can also be an effective solvent.

The solubility of the iodophenol and the alkyne in the chosen solvent is a crucial consideration.

Q5: Can I run the Sonogashira coupling of iodophenols open to the air?

A5: While some robust catalytic systems have been developed that can tolerate air, it is generally recommended to perform Sonogashira couplings under an inert atmosphere (e.g., nitrogen or argon).[6] Oxygen can promote the undesirable homocoupling of the terminal alkyne, leading to reduced yields of the desired product.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene (A Model for Iodophenols)

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1PdCl2(PPh3)2 (2)CuI (4)Et3N (1.1)DMI25192
2Pd(OAc)2 (2.3 ppm)NoneK2CO3 (3)EtOH802497
3Pd/CuFe2O4 (3)(in catalyst)K2CO3 (4)EtOH70390
4PdCl2(PPh3)2 (3)NoneTBAF (3)NeatRT0.595
5Pd(OAc)2 (2)CuI (4)K2CO3 (1.5)Isopropanol251290

Data adapted from various sources for illustrative purposes.[3][7][9]

Experimental Protocols

Protocol 1: General Procedure for the Copper-Cocatalyzed Sonogashira Coupling of an Iodophenol

This protocol is a general starting point and may require optimization for specific substrates.

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the iodophenol (1.0 mmol), the palladium catalyst (e.g., PdCl2(PPh3)2, 0.02 mmol, 2 mol%), and the copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Add the solvent (e.g., degassed THF or DMF, 5 mL) and the base (e.g., degassed triethylamine, 2.0 mmol, 2.0 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling of an Iodophenol

This protocol is suitable for substrates where alkyne homocoupling is a significant issue.

  • To a dried Schlenk flask under an inert atmosphere, add the iodophenol (1.0 mmol) and the palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%) with a suitable ligand (e.g., PPh3, 0.04 mmol, 4 mol%).

  • Add the solvent (e.g., degassed DMF, 5 mL) and the base (e.g., K2CO3, 2.0 mmol, 2.0 equiv.).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArI Ar-I (Iodophenol) Pd0->ArI Pd_Aryl Ar-Pd(II)-I(L2) Pd_Alkyne Ar-Pd(II)-C≡CR(L2) Pd_Aryl->Pd_Alkyne Transmetalation Product Ar-C≡CR (Product) Pd_Alkyne->Product Reductive Elimination CuI CuI Cu_Alkyne Cu-C≡CR CuI->Cu_Alkyne Deprotonation Cu_Alkyne->Pd_Aryl HX H-X Cu_Alkyne->HX ArI->Pd_Aryl Oxidative Addition Alkyne H-C≡CR (Terminal Alkyne) Alkyne->Cu_Alkyne Product->Pd0 Base Base Base->Cu_Alkyne

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Troubleshooting_Workflow Start Low or No Yield in Sonogashira Coupling Check_Inert Check Inert Atmosphere and Reagent Purity Start->Check_Inert Check_Catalyst Evaluate Catalyst System (Pd source, Ligand, CuI) Check_Inert->Check_Catalyst Check_Base Optimize Base (Type and Amount) Check_Catalyst->Check_Base Check_Solvent Verify Solvent Choice and Degassing Check_Base->Check_Solvent Check_Temp Adjust Reaction Temperature Check_Solvent->Check_Temp Homocoupling Significant Alkyne Homocoupling? Check_Temp->Homocoupling Copper_Free Switch to Copper-Free Protocol Homocoupling->Copper_Free Yes Slow_Addition Slow Addition of Alkyne Homocoupling->Slow_Addition Yes Pd_Black Palladium Black Formation? Homocoupling->Pd_Black No Copper_Free->Pd_Black Slow_Addition->Pd_Black Change_Ligand Change Ligand (e.g., bulky, electron-rich) Pd_Black->Change_Ligand Yes Lower_Temp Lower Reaction Temperature Pd_Black->Lower_Temp Yes Protect_OH Consider Protecting the Phenolic -OH Pd_Black->Protect_OH No Change_Ligand->Protect_OH Lower_Temp->Protect_OH Success Reaction Optimized Protect_OH->Success

Caption: A troubleshooting workflow for optimizing Sonogashira coupling.

Experimental_Workflow Start Start Setup Assemble and Dry Glassware under Inert Atmosphere Start->Setup Add_Reagents Add Iodophenol, Pd Catalyst, (CuI), and Solvent Setup->Add_Reagents Add_Base Add Degassed Base Add_Reagents->Add_Base Add_Alkyne Add Terminal Alkyne Add_Base->Add_Alkyne Reaction Stir at Desired Temperature and Monitor Progress (TLC/GC-MS) Add_Alkyne->Reaction Workup Quench Reaction and Perform Aqueous Workup Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A general experimental workflow for Sonogashira coupling.

References

troubleshooting low conversion rates in benzofuran cyclization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during benzofuran cyclization reactions, specifically focusing on low conversion rates.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates are a frequent challenge in benzofuran synthesis. This guide provides a structured approach to identifying and resolving the underlying issues.

Question: My benzofuran cyclization reaction is resulting in a low yield. What are the common causes and how can I troubleshoot them?

Answer:

Low conversion rates in benzofuran cyclization can stem from several factors, including issues with starting materials, catalyst activity, reaction conditions, and the inherent reactivity of your substrates. Below is a step-by-step guide to troubleshoot the problem.

Starting Material Purity and Integrity

Contaminants in your starting materials can inhibit the catalyst or lead to side reactions.

  • Is your solvent anhydrous and degassed? Water and oxygen can deactivate many catalysts, particularly palladium and copper complexes. Ensure solvents are freshly dried and degassed before use.

  • Are your starting phenols and alkynes/alkenes pure? Impurities can interfere with the reaction. Purify starting materials by recrystallization, distillation, or column chromatography. Verify purity using techniques like NMR or GC-MS.

  • Have your starting materials degraded? Phenols can oxidize over time. Store them under an inert atmosphere and away from light.

Catalyst Selection and Activity

The choice and handling of the catalyst are critical for a successful reaction.

  • Is the catalyst appropriate for your specific reaction? Different cyclization strategies require different catalysts. For example, Sonogashira coupling-cyclization typically uses a combination of palladium and copper catalysts.[1][2]

  • Is your catalyst active? Catalysts can degrade over time or upon exposure to air. Use fresh catalyst or a freshly opened bottle. If using a custom-prepared catalyst, ensure its proper synthesis and handling.

  • Is the catalyst loading optimized? While higher catalyst loading can sometimes increase conversion, it can also lead to side product formation. Conversely, too little catalyst will result in a sluggish reaction. An optimization screen is often necessary.

Reaction Conditions Optimization

Temperature, solvent, and base play crucial roles in the reaction's success.

  • Is the reaction temperature optimal? Many cyclization reactions require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of starting materials or products. If you are running the reaction at room temperature, consider gradually increasing the temperature.[3]

  • Is the solvent appropriate? The polarity and coordinating ability of the solvent can significantly impact the reaction. Acetonitrile has been shown to be an effective solvent in some silver-promoted oxidative couplings, offering a good balance between conversion and selectivity.[3] A screening of solvents with different properties (e.g., toluene, DMF, THF, DCE) may be necessary.[4][5]

  • Is the base suitable and used in the correct amount? The choice of base is often critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine are commonly used. The strength and solubility of the base can influence the reaction rate and yield.[5][6]

Substrate-Related Issues

The electronic and steric properties of your starting materials can significantly affect their reactivity.

  • Do your starting materials have strong electron-withdrawing or electron-donating groups? Electron-donating groups on the phenol ring generally favor the reaction and lead to higher yields.[1][2] Conversely, strong electron-withdrawing groups can deactivate the aromatic ring towards cyclization, resulting in lower yields.[1][2]

  • Is there significant steric hindrance around the reaction center? Bulky substituents near the hydroxyl group of the phenol or on the alkyne/alkene can hinder the cyclization process.

Frequently Asked Questions (FAQs)

Q1: I am performing a Sonogashira coupling followed by intramolecular cyclization and observing low yields. What should I check first?

A1: For a Sonogashira-based benzofuran synthesis, the synergy between the palladium and copper catalysts is crucial.[1][2] First, ensure that both the palladium catalyst (e.g., (PPh₃)PdCl₂) and the copper co-catalyst (e.g., CuI) are fresh and active. The reaction is also highly sensitive to oxygen, so ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Finally, check the purity of your iodophenol and terminal alkyne.

Q2: My base-promoted intramolecular cyclization of an o-alkynylphenol is sluggish. What can I do?

A2: In base-promoted cyclizations, the choice of solvent and base is paramount. DMF has been found to be an effective solvent for this type of reaction.[5] If you are using a weaker base, consider switching to a stronger one like Cs₂CO₃. Also, ensure the reaction temperature is optimized; gentle heating (e.g., 60 °C) can often improve the reaction rate without causing degradation.[5]

Q3: Can the nature of the oxidant affect the yield in oxidative coupling reactions to form dihydrobenzofurans?

A3: Absolutely. In silver(I)-promoted oxidative couplings, the type and stoichiometry of the silver salt can have a significant impact. Silver(I) oxide (Ag₂O) has been shown to be an efficient oxidant.[3] It is also important to optimize the equivalents of the oxidant used; for instance, using 0.5 equivalents of Ag₂O has been reported to provide a good balance between conversion and selectivity.[3]

Q4: I am observing the formation of side products instead of my desired benzofuran. What could be the reason?

A4: Side product formation can be due to several factors. Longer reaction times can sometimes lead to reduced selectivity and the formation of undesired products.[3] The reaction temperature might be too high, causing decomposition or alternative reaction pathways. The choice of solvent can also influence selectivity. It is recommended to monitor the reaction by TLC or GC-MS to track the formation of the desired product and byproducts over time to optimize the reaction duration.

Data Presentation

Table 1: Effect of Solvent on Benzofuran Synthesis Yield

EntrySolventBaseTemperature (°C)Yield (%)Reference
1Dichloroethane (DCE)DMAPReflux85[4]
2TolueneDMAPRefluxNot significantly enhanced[4]
3Acetonitrile (CH₃CN)DMAPRefluxNo improvement[4]
4Tetrahydrofuran (THF)DMAPRefluxNot met expectations[4]
5DMFCs₂CO₃60Good yields (76-88%)[5]

Table 2: Optimization of Reaction Conditions for 3-Acylbenzofuran Synthesis

EntryReagent/AcidSolventTemperature (°C)Time (h)Yield of 4a (%)Yield of 5a (%)Reference
1K₂CO₃THFr.t.497[6]
2PyridineTHF7012Trace[6]
3AcOH110398[6]
4PPTSToluene110795Trace[6]
5TFAToluene110495Trace[6]
6p-TsOH(CF₃)₂CHOHr.t.0.598[6]

Experimental Protocols

Protocol 1: General Procedure for Base-Promoted Intramolecular Cyclization of o-Alkynylphenols

  • To a solution of the o-alkynylphenol (1.0 mmol) in dry DMF (5 mL), add cesium carbonate (Cs₂CO₃) (2.0 mmol).

  • Stir the reaction mixture at 60 °C under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzofuran.[5]

Protocol 2: Silver(I)-Promoted Oxidative Coupling for Dihydrobenzofuran Synthesis

  • To a solution of the phenylpropanoid starting material (e.g., methyl p-coumarate) (1.0 mmol) in acetonitrile (10 mL), add silver(I) oxide (Ag₂O) (0.5 mmol).

  • Reflux the reaction mixture at 85 °C for 4 hours.[3]

  • Monitor the reaction for consumption of the starting material by TLC.

  • After completion, cool the mixture and filter it through a pad of Celite to remove the silver salts.

  • Wash the Celite pad with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the dihydrobenzofuran product.[3]

Visualizations

Troubleshooting_Workflow start Low Conversion Rate in Benzofuran Cyclization check_sm 1. Check Starting Materials start->check_sm check_catalyst 2. Evaluate Catalyst check_sm->check_catalyst If materials are pure & dry sub_sm Purity? Anhydrous/Degassed Solvent? check_sm->sub_sm check_conditions 3. Optimize Reaction Conditions check_catalyst->check_conditions If catalyst is active & appropriate sub_catalyst Activity? Correct Loading? Appropriate Type? check_catalyst->sub_catalyst check_substrate 4. Analyze Substrate Electronics/Sterics check_conditions->check_substrate If conditions are optimized sub_conditions Temperature? Solvent? Base? check_conditions->sub_conditions solution Improved Conversion Rate check_substrate->solution If substrate is suitable sub_substrate Electron-donating/-withdrawing groups? Steric Hindrance? check_substrate->sub_substrate

Caption: A logical workflow for troubleshooting low conversion rates.

Reaction_Optimization_Pathway start Initial Reaction Setup solvent_screen Solvent Screening (Toluene, DMF, THF, etc.) start->solvent_screen Vary Solvent base_screen Base Screening (K2CO3, Cs2CO3, TEA, etc.) solvent_screen->base_screen Select Best Solvent temp_screen Temperature Optimization (RT, 60°C, Reflux) base_screen->temp_screen Select Best Base final_conditions Optimized Conditions temp_screen->final_conditions Select Best Temperature

Caption: A pathway for systematic reaction condition optimization.

References

stability issues of 1-(7-Bromobenzofuran-2-YL)ethanone under storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 1-(7-Bromobenzofuran-2-YL)ethanone for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on general safety data sheets for similar chemical compounds, it is recommended to store this compound in a tightly closed container in a dry, well-ventilated place.[1] Some suppliers suggest ambient storage temperatures.[2] For long-term stability, storage in a cool, dark place is advisable to minimize the risk of degradation from heat and light.

Q2: What are the potential signs of degradation of this compound?

A2: Visual signs of degradation can include a change in color or the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS). A decrease in the purity of the main compound peak over time is also a strong indicator of instability.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the literature, compounds with a benzofuran core can be susceptible to oxidation and hydrolysis.[3][4] The presence of the bromine atom and the ethanone group may also influence its stability under various stress conditions. Forced degradation studies are the most effective way to identify likely degradation products and pathways.[4]

Q4: Are there any known incompatibilities for this compound?

A4: Safety data for this compound indicates that it should be kept away from oxidizing agents, heat, flames, and sparks.[5] Hazardous decomposition products under fire conditions include carbon monoxide and hydrogen bromide.[5][6]

Troubleshooting Guides

Q1: My analytical results show unexpected peaks. How can I determine if my this compound has degraded?

A1: If you observe unexpected peaks in your analytical data, it is crucial to systematically investigate the possibility of degradation. The following workflow can guide your troubleshooting process.

G start Unexpected Peaks Observed check_standard Analyze a Fresh, Certified Standard start->check_standard compare Compare Chromatograms check_standard->compare no_match Peaks Do Not Match Standard Impurities compare->no_match match Peaks Match Known Impurities compare->match degradation_suspected Degradation is Likely no_match->degradation_suspected forced_degradation Perform Forced Degradation Study degradation_suspected->forced_degradation characterize Characterize Degradants (LC-MS, NMR) forced_degradation->characterize end Identify Degradation Products and Pathway characterize->end

Caption: Troubleshooting workflow for identifying potential degradation.

Q2: How do I perform a forced degradation study to understand the stability of my compound?

A2: A forced degradation study, also known as stress testing, is essential for understanding the intrinsic stability of a drug substance.[4] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4] A general workflow and experimental protocols are provided below.

G start Prepare Stock Solution of this compound stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions hydrolysis Acidic, Basic, Neutral Hydrolysis stress_conditions->hydrolysis oxidation Oxidative Stress (e.g., H2O2) stress_conditions->oxidation thermal Thermal Stress (Solid & Solution) stress_conditions->thermal photolytic Photolytic Stress (UV/Vis Light) stress_conditions->photolytic analysis Analyze Samples at Time Points (e.g., HPLC-UV/MS) hydrolysis->analysis oxidation->analysis thermal->analysis photolytic->analysis data Quantify Degradation and Identify Products analysis->data pathway Elucidate Degradation Pathways data->pathway

Caption: General workflow for a forced degradation study.

Experimental Protocols

The following are generalized protocols for forced degradation studies. The concentration of the stressor and the duration of exposure may need to be optimized based on the reactivity of this compound.

1. Hydrolytic Degradation

  • Objective: To assess degradation under acidic, basic, and neutral pH conditions.

  • Methodology:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • For acidic hydrolysis, add the stock solution to 0.1 M HCl.

    • For basic hydrolysis, add the stock solution to 0.1 M NaOH.

    • For neutral hydrolysis, add the stock solution to purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating method, typically HPLC with UV or MS detection.

2. Oxidative Degradation

  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Methodology:

    • Prepare a stock solution of the compound.

    • Add the stock solution to a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Protect the solution from light and maintain it at room temperature.

    • Collect samples at various time intervals.

    • Analyze the samples using an appropriate analytical method.

3. Thermal Degradation

  • Objective: To investigate the effect of heat on the compound in both solid and solution states.

  • Methodology:

    • Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 70°C).

    • Solution State: Prepare a solution of the compound and keep it at an elevated temperature (e.g., 70°C).

    • Sample the solid and solution at different time points. For the solid, dissolve a weighed amount in a suitable solvent for analysis.

    • Analyze the samples to quantify any degradation.

4. Photolytic Degradation

  • Objective: To determine the compound's sensitivity to light.

  • Methodology:

    • Expose a solution of the compound to a light source that provides both UV and visible light (as specified by ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • Analyze both the exposed and control samples at specified intervals.

Data Presentation

The results of forced degradation studies should be summarized to clearly show the extent of degradation under each condition.

Table 1: Example Summary of Forced Degradation Results

Stress ConditionDuration (hours)Initial Purity (%)Final Purity (%)% DegradationNumber of Degradants
0.1 M HCl (60°C)2499.895.24.62
0.1 M NaOH (60°C)2499.888.511.33
Water (60°C)2499.899.50.30
3% H₂O₂ (RT)2499.892.17.74
Thermal (70°C, solid)4899.899.60.20
Photolytic (ICH Q1B)4899.897.02.81

Table 2: Example Profile of Degradation Products

Stress ConditionDegradantRetention Time (min)% Peak Area
0.1 M NaOHDegradant 14.55.8
Degradant 26.23.1
Degradant 37.82.4
3% H₂O₂Degradant 45.14.5
Degradant 58.32.2
Degradant 14.51.0

References

Technical Support Center: Resolving Poor Aqueous Solubility of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of benzofuran derivatives.

Troubleshooting Guides

Issue 1: Benzofuran derivative precipitates out of aqueous solution during initial dissolution attempts.

Question: My benzofuran derivative is insoluble in water and forms a precipitate immediately upon addition. How can I get it into solution for my experiments?

Answer:

Initial insolubility is a common challenge with hydrophobic compounds like many benzofuran derivatives[1][2]. Here’s a step-by-step approach to troubleshoot this issue:

Step 1: Start with Co-solvents. Many organic solvents, when mixed with water, can increase the solubility of non-polar compounds. This technique, known as co-solvency, reduces the polarity of the aqueous medium[3].

  • Recommended Co-solvents: Ethanol, Dimethyl Sulfoxide (DMSO), and Polyethylene Glycol 400 (PEG 400) are commonly used.

  • Protocol:

    • Prepare a stock solution of your benzofuran derivative in a pure co-solvent (e.g., 100% DMSO).

    • Gradually add the aqueous buffer to the stock solution while vortexing to avoid localized precipitation.

    • Start with a low percentage of the aqueous phase and incrementally increase it to reach your desired final concentration.

Step 2: Adjust the pH. The solubility of ionizable benzofuran derivatives can be significantly influenced by the pH of the solution.

  • For acidic derivatives: Increasing the pH above the pKa will deprotonate the molecule, making it more soluble in aqueous media.

  • For basic derivatives: Decreasing the pH below the pKa will protonate the molecule, increasing its solubility.

  • Protocol:

    • Determine the pKa of your benzofuran derivative.

    • Prepare a series of buffers with pH values spanning a range around the pKa.

    • Attempt to dissolve the compound in each buffer to identify the optimal pH for solubility.

Step 3: Consider Surfactants. Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water[3].

  • Common Surfactants: Tween 80 and Sodium Lauryl Sulfate (SLS) are frequently used.

  • Protocol:

    • Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).

    • Add the benzofuran derivative to the surfactant-containing buffer and mix thoroughly.

If initial attempts fail, a combination of these methods (e.g., a co-solvent system with pH adjustment) may be necessary.

Issue 2: The benzofuran derivative dissolves initially but crashes out of solution over time or upon dilution.

Question: I was able to dissolve my compound, but it precipitated after a few hours or when I diluted the stock solution. What can I do to maintain its solubility?

Answer:

This phenomenon, known as supersaturation and subsequent precipitation, is common when the concentration of the dissolved compound exceeds its thermodynamic solubility in the final medium.

Solution 1: Cyclodextrin Complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and stability in aqueous solutions[4].

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.

  • Experimental Protocol: Kneading Method for Complexation

    • Weigh the benzofuran derivative and the chosen cyclodextrin (typically at a 1:1 or 1:2 molar ratio).

    • Add a small amount of a hydroalcoholic mixture (e.g., water:ethanol 1:1 v/v) to the powder mixture to form a thick paste.

    • Knead the paste thoroughly in a mortar for 30-60 minutes.

    • Dry the resulting solid in an oven at 40-50°C until a constant weight is achieved.

    • The resulting powder is the cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.

Solution 2: Solid Dispersion. This technique involves dispersing the drug in a solid hydrophilic carrier, which can enhance the dissolution rate and apparent solubility[5].

  • Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC) are common choices.

  • Experimental Protocol: Solvent Evaporation Method

    • Dissolve both the benzofuran derivative and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture).

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid film is a solid dispersion of the drug in the carrier.

    • Scrape the film and pulverize it into a fine powder for dissolution.

These methods create more stable formulations that are less prone to precipitation upon standing or dilution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a co-solvent to dissolve a novel benzofuran derivative? A1: DMSO is an excellent starting point due to its ability to dissolve a wide range of hydrophobic compounds. However, be mindful of its potential effects in biological assays. Ethanol is another good choice and is often less disruptive in cellular experiments. A general recommendation is to keep the final co-solvent concentration as low as possible, ideally below 1% (v/v), to minimize off-target effects.

Q2: How do I choose the right cyclodextrin for my benzofuran derivative? A2: The choice of cyclodextrin depends on the size and shape of the benzofuran derivative. β-cyclodextrins and their derivatives, like HP-β-CD, are often suitable for molecules of this size. It is recommended to perform a phase solubility study to determine the optimal cyclodextrin and the stoichiometry of the complex.

Q3: Can I use a combination of methods to improve solubility? A3: Yes, a combination of methods is often more effective. For example, you can dissolve a cyclodextrin complex of a benzofuran derivative in a buffered solution containing a low percentage of a co-solvent. This multi-pronged approach can significantly enhance solubility and stability.

Q4: Are there any chemical modifications I can make to my benzofuran derivative to improve its solubility? A4: Yes, medicinal chemists often synthesize derivatives with improved aqueous solubility. This can be achieved by introducing polar functional groups such as carboxylic acids, amides, or hydroxyl groups. Studies have shown that creating new derivatives with lower calculated logP (clogP) values can lead to better water solubility[6][7].

Q5: My benzofuran derivative appears to degrade in the dissolution medium. What should I do? A5: Degradation can be a problem, especially at non-neutral pH or in the presence of certain excipients. First, confirm the stability of your compound under the experimental conditions using an analytical technique like HPLC. If degradation is confirmed, you may need to adjust the pH to a more neutral range, use a different buffer system, or investigate potential incompatibilities with your chosen excipients[8].

Data Presentation

Table 1: Solubility Enhancement of a Poorly Soluble Drug with Co-solvents (Illustrative Example)

Co-solventConcentration (% v/v)Fold Increase in Solubility
Ethanol105
Ethanol2015
PEG 400108
PEG 4002025
DMSO550
DMSO10150

Table 2: Effect of Cyclodextrin Complexation on Aqueous Solubility (Illustrative Example)

CompoundCyclodextrin (1:1 molar ratio)Initial Solubility (µg/mL)Solubility of Complex (µg/mL)Fold Increase
Drug Aβ-Cyclodextrin2.58534
Drug AHP-β-Cyclodextrin2.5450180
Drug BHP-β-Cyclodextrin101200120

Note: This table provides illustrative data for generic poorly soluble drugs. The magnitude of solubility enhancement is highly dependent on the specific drug and cyclodextrin pairing.

Mandatory Visualization

experimental_workflow cluster_start Start: Poorly Soluble Benzofuran Derivative cluster_methods Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Compound with Poor Aqueous Solubility cosolvent Co-solvency (e.g., DMSO, Ethanol) start->cosolvent ph_adjust pH Adjustment start->ph_adjust cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin surfactant Surfactants (e.g., Tween 80) start->surfactant solubility_test Aqueous Solubility Determination cosolvent->solubility_test ph_adjust->solubility_test cyclodextrin->solubility_test surfactant->solubility_test stability_test Stability Assessment solubility_test->stability_test If soluble troubleshoot Further Troubleshooting/ Combination of Methods solubility_test->troubleshoot If still insoluble success Soluble and Stable Solution for Experiments stability_test->success If stable stability_test->troubleshoot If unstable troubleshoot->cosolvent

Caption: Workflow for enhancing the aqueous solubility of benzofuran derivatives.

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

troubleshooting_decision_tree start Poorly Soluble Benzofuran Derivative q1 Is the compound ionizable? start->q1 ph_adjust Adjust pH q1->ph_adjust Yes co_solvent Try Co-solvents (DMSO, Ethanol) q1->co_solvent No / Unknown q2 Solubility Improved? ph_adjust->q2 q3 Solubility Improved? co_solvent->q3 q2->co_solvent No success Proceed with Experiment q2->success Yes surfactant Use Surfactants (Tween 80) q3->surfactant No q3->success Yes cyclodextrin Use Cyclodextrins (HP-β-CD) surfactant->cyclodextrin solid_dispersion Prepare Solid Dispersion (PVP, PEG) cyclodextrin->solid_dispersion combine Combine Methods (e.g., pH + Co-solvent) solid_dispersion->combine

Caption: Decision tree for troubleshooting poor solubility of benzofuran derivatives.

References

Technical Support Center: Column Chromatography Purification of Brominated Benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of brominated benzofurans.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of brominated benzofurans via column chromatography.

Q1: My brominated benzofuran is not moving off the baseline on the TLC plate, even with a relatively polar solvent system. What should I do?

A1: This indicates that your compound is strongly adsorbed to the silica gel. Here are a few steps you can take:

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1][2][3] For very polar compounds, a solvent system like methanol/dichloromethane might be necessary.[1]

  • Check Compound Stability: Brominated compounds can sometimes be unstable on silica gel.[4] To test for this, spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be decomposing.

  • Use a Different Stationary Phase: If your compound is highly polar or sensitive to the acidic nature of silica gel, consider using a different adsorbent like neutral or basic alumina.[5]

Q2: My brominated benzofuran is coming off the column with impurities, even though the separation looked good on TLC.

A2: This is a common issue that can arise from several factors:

  • Overloading the Column: Loading too much crude material onto the column can lead to broad bands and poor separation. A general rule of thumb is to use 20-50 times the weight of adsorbent to the weight of your sample.[5]

  • Improper Column Packing: Air bubbles or channels in the silica gel bed will lead to an uneven flow of the mobile phase and result in poor separation.[5] Ensure your column is packed uniformly as a slurry.

  • Co-eluting Impurities: An impurity may have a very similar Rf to your product in the chosen solvent system. Try developing a new solvent system with different solvents to alter the selectivity of the separation. Sometimes, a three-solvent system can provide better resolution.[2]

Q3: I see a new spot on my TLC after running the column that wasn't in my crude mixture. What could be the cause?

A3: This is likely due to decomposition of your brominated benzofuran on the silica gel.

  • Acid Sensitivity: Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[5] Consider deactivating the silica gel by flushing the packed column with a solvent system containing a small amount of triethylamine (1-3%) before loading your sample.[6]

  • Dehalogenation: Halogenated compounds can sometimes undergo dehalogenation on silica gel, leading to the formation of impurities.[7] If you suspect this is happening, minimizing the time the compound spends on the column by using a slightly more polar solvent system to speed up elution can help.

Q4: How do I visualize my brominated benzofuran on a TLC plate if it is not UV active?

A4: While many aromatic compounds are UV active, if yours is not or for confirmation, you can use a chemical stain.[8]

  • Potassium Permanganate Stain: This stain is effective for compounds that can be oxidized, such as alkenes, alkynes, and alcohols. It will appear as yellow spots on a purple background.[9]

  • p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with many functional groups to produce colored spots upon heating.[9]

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[8][9] This method is generally non-destructive.

Q5: My purified fractions contain residual solvent from the column. How can I effectively remove it?

A5: The most common method is removal under reduced pressure using a rotary evaporator. For high-boiling point solvents like DMF or DMSO, which are sometimes used for sample loading, further purification steps may be necessary:

  • High-Vacuum Drying: Using a high-vacuum pump can help remove residual high-boiling solvents.

  • Lyophilization (Freeze-Drying): If your compound is soluble in water or another suitable solvent and is not volatile, lyophilization can be an effective method for removing residual solvents.

  • Azeotropic Distillation: Adding a lower-boiling point solvent that forms an azeotrope with the residual solvent and then removing it on a rotary evaporator can help to co-distill the high-boiling solvent.

Quantitative Data Summary

The following table provides typical parameters for the column chromatography purification of brominated benzofurans. Note that these are starting points and will likely require optimization for specific compounds.

ParameterValue/RangeComments
Stationary Phase Silica Gel (60-200 mesh)Most common adsorbent for routine purification.[10]
Mobile Phase (Eluent) Hexane/Ethyl AcetateA common starting system for compounds of moderate polarity.[1][7]
Dichloromethane/HexaneAn alternative for compounds with different solubility characteristics.[1]
Methanol/DichloromethaneFor more polar brominated benzofurans.[1]
Typical Gradient 0% to 50% Ethyl Acetate in HexaneA gradient elution can improve separation of complex mixtures.
Rf Value on TLC for Elution 0.25 - 0.35An optimal Rf in the chosen solvent system for good separation on the column.
Adsorbent to Sample Ratio 20:1 to 50:1 (by weight)Higher ratios are used for more difficult separations.[5]

Experimental Protocols

Protocol 1: Determining the Optimal Solvent System using Thin-Layer Chromatography (TLC)

  • Prepare the TLC Plate: On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.

  • Spot the Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the mixture onto the starting line.

  • Prepare the Developing Chamber: Add a small amount of your chosen solvent system (e.g., 10% ethyl acetate in hexane) to a developing chamber or beaker with a lid, ensuring the solvent level is below the starting line on the TLC plate. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors.

  • Develop the Plate: Place the TLC plate in the chamber and close the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. After the solvent has evaporated, visualize the separated spots using a UV lamp.[8] If the spots are not visible, use an appropriate chemical stain (e.g., potassium permanganate or p-anisaldehyde).[9]

  • Optimize: Adjust the solvent system polarity to achieve an Rf value of approximately 0.25-0.35 for your desired compound, ensuring good separation from impurities.[11]

Protocol 2: Column Chromatography Purification

  • Prepare the Column: Clamp a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the column, ensuring no air bubbles are trapped.[5] Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica.

  • Load the Sample: Dissolve the crude brominated benzofuran mixture in a minimal amount of the eluting solvent or a more volatile solvent. Carefully add the sample to the top of the silica bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[12]

  • Elute the Column: Carefully add the eluting solvent to the top of the column. Begin collecting fractions as the solvent drips from the bottom.

  • Monitor the Separation: Collect fractions and analyze them by TLC to determine which fractions contain your purified compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC 1. TLC Analysis to Determine Solvent System Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Load 3. Load Crude Brominated Benzofuran Pack->Load Elute 4. Elute with Chosen Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Brominated Benzofuran Evaporate->Product

Caption: Workflow for the purification of brominated benzofurans.

troubleshooting_guide Start Problem: Poor Separation or Compound Not Eluting CheckRf Is the Rf value on TLC between 0.25-0.35? Start->CheckRf AdjustSolvent Adjust solvent polarity to achieve optimal Rf. CheckRf->AdjustSolvent No CheckLoading Was the column overloaded? CheckRf->CheckLoading Yes ReduceLoad Reduce the amount of crude material loaded. CheckLoading->ReduceLoad Yes CheckPacking Are there cracks or channels in the silica bed? CheckLoading->CheckPacking No Repack Repack the column carefully. CheckPacking->Repack Yes Decomposition Is the compound decomposing on the column? CheckPacking->Decomposition No Deactivate Deactivate silica with triethylamine or use a different stationary phase. Decomposition->Deactivate Yes

Caption: Troubleshooting decision tree for purification issues.

References

preventing decomposition of 1-(7-Bromobenzofuran-2-YL)ethanone during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-(7-Bromobenzofuran-2-YL)ethanone. Our aim is to help you overcome common challenges and prevent the decomposition of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The Friedel-Crafts acylation may not have gone to completion.

    • Solution: Ensure your starting materials are pure and dry. Moisture can deactivate the Lewis acid catalyst. Consider increasing the reaction time or slightly elevating the temperature, but monitor for decomposition.

  • Suboptimal Reaction Conditions: The choice of Lewis acid and solvent can significantly impact yield.

    • Solution: Aluminum chloride (AlCl₃) is a common choice, but other Lewis acids like tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) might offer milder conditions and improved yields. The reaction is often performed in solvents like dichloromethane (DCM) or carbon disulfide (CS₂). An optimization of the solvent and catalyst may be necessary.

  • Product Loss During Work-up and Purification: The product may be lost during aqueous work-up or adhere to the stationary phase during chromatography.

    • Solution: Ensure complete extraction from the aqueous phase using a suitable organic solvent. For purification, silica gel column chromatography is common. A careful selection of the eluent system is crucial to ensure good separation and recovery.

Q2: My final product appears impure, with side products detected by NMR/LC-MS. What are these impurities and how can I avoid them?

A2: The presence of impurities is a common issue. Here are some likely side products and strategies to minimize their formation:

  • Isomeric Products: Friedel-Crafts acylation on the benzofuran ring can sometimes lead to a mixture of isomers, although acylation at the 2-position is generally favored.

    • Solution: The choice of Lewis acid and reaction temperature can influence regioselectivity. Running the reaction at lower temperatures may improve selectivity for the desired C2-acylated product.

  • Dehalogenation: Reductive dehalogenation of the bromo-substituent can occur, leading to the formation of 1-(Benzofuran-2-YL)ethanone.

    • Solution: This is more likely to happen if there are sources of hydride in the reaction, or under certain catalytic conditions. Ensure anhydrous conditions and use high-purity reagents. Avoid overly harsh reducing conditions during any subsequent reaction steps.

  • Hydrolysis of the Ketone: While less common during the acylation itself, the ketone can be susceptible to hydrolysis under certain work-up or storage conditions.

    • Solution: Use neutral or slightly acidic work-up conditions. Ensure the final product is thoroughly dried and stored in a desiccator.

Q3: I suspect my product, this compound, is decomposing during or after synthesis. What are the signs of decomposition and how can I prevent it?

A3: Decomposition can manifest as discoloration (e.g., darkening of the product), the appearance of new spots on TLC, or the emergence of unexpected peaks in analytical data over time. Benzofurans can be sensitive to strong acids, high temperatures, and prolonged exposure to air and light.

  • Acid-Catalyzed Decomposition: Strong Lewis acids or protic acids can promote side reactions or degradation of the benzofuran ring.

    • Solution: Use the minimum effective amount of Lewis acid. Consider using milder Lewis acids. Quench the reaction carefully and neutralize any excess acid during work-up.

  • Thermal Instability: The compound may be unstable at elevated temperatures.

    • Solution: Perform the reaction at the lowest effective temperature. During purification, avoid excessive heating when removing solvent under reduced pressure.

  • Oxidation: Benzofurans can be susceptible to oxidation, especially when substituted with electron-donating groups.

    • Solution: Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol provides a general procedure. Optimization of specific parameters may be required.

Materials:

  • 7-Bromobenzofuran

  • Acetyl chloride or acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 7-Bromobenzofuran (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous AlCl₃ (1.2 eq) portion-wise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

ParameterRecommended ConditionPotential Issue if Deviated
Lewis Acid Anhydrous AlCl₃ (1.2 eq)Excess may lead to decomposition; insufficient amount leads to incomplete reaction.
Acylating Agent Acetyl chloride (1.1 eq)Excess may lead to side reactions.
Solvent Anhydrous DichloromethanePresence of moisture will deactivate the catalyst.
Temperature 0 °C to Room TemperatureHigher temperatures may promote decomposition and side product formation.
Reaction Time 2-4 hoursIncomplete reaction or decomposition with prolonged times.
Work-up Quenching with ice/HClInadequate neutralization can leave residual acid, causing decomposition.
Purification Silica Gel ChromatographyInappropriate solvent system can lead to poor separation and product loss.

Visualizations

decomposition_pathway cluster_conditions Decomposition Conditions This compound This compound Decomposition_Products Decomposition_Products This compound->Decomposition_Products Leads to Strong_Acid Strong_Acid Strong_Acid->this compound Causes High_Temperature High_Temperature High_Temperature->this compound Causes Air_Light Air_Light Air_Light->this compound Causes

Caption: Potential decomposition pathways for this compound.

synthesis_workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 7-Bromobenzofuran 7-Bromobenzofuran Friedel_Crafts_Acylation Friedel_Crafts_Acylation 7-Bromobenzofuran->Friedel_Crafts_Acylation Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Friedel_Crafts_Acylation Anhydrous_AlCl3 Anhydrous_AlCl3 Anhydrous_AlCl3->Friedel_Crafts_Acylation Quenching Quenching Friedel_Crafts_Acylation->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

Caption: Recommended workflow for the synthesis and purification.

Technical Support Center: Scaling Up the Synthesis of 1-(7-Bromobenzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 1-(7-Bromobenzofuran-2-yl)ethanone from the laboratory to a pilot plant.

Experimental Workflow & Troubleshooting

Overall Synthesis Workflow

The synthesis of this compound is typically achieved through a two-step process involving an O-alkylation of 3-bromo-2-hydroxybenzaldehyde with chloroacetone, followed by an intramolecular cyclization.

Synthesis_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Work-up & Purification 3-bromo-2-hydroxybenzaldehyde 3-bromo-2-hydroxybenzaldehyde Reaction_Mixture_1 Reaction 3-bromo-2-hydroxybenzaldehyde->Reaction_Mixture_1 Chloroacetone Chloroacetone Chloroacetone->Reaction_Mixture_1 Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetone) Base_Solvent->Reaction_Mixture_1 Intermediate 2-(2-oxopropoxy)-3-bromobenzaldehyde Reaction_Mixture_2 Cyclization Intermediate->Reaction_Mixture_2 Reaction_Mixture_1->Intermediate Heating Heating Heating->Reaction_Mixture_2 Final_Product This compound Workup Aqueous Work-up Final_Product->Workup Reaction_Mixture_2->Final_Product Crystallization Crystallization Workup->Crystallization Purified_Product Purified Product Crystallization->Purified_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of the synthesis.

Issue 1: Low Yield of the Intermediate in Step 1 (O-Alkylation)

  • Question: We are observing a low yield of the intermediate, 2-(2-oxopropoxy)-3-bromobenzaldehyde, during the O-alkylation step. What are the potential causes and solutions?

  • Answer:

    • Incomplete Deprotonation: The phenoxide formation is crucial. Ensure the base is of good quality, anhydrous, and used in sufficient molar excess. For pilot-scale, consider a stronger base if feasible, but be mindful of potential side reactions.

    • Side Reactions: Chloroacetone can undergo self-condensation under basic conditions. Slow, controlled addition of chloroacetone at a moderate temperature can minimize this.

    • Reaction Time and Temperature: The reaction may be incomplete. Monitor the reaction progress by TLC or HPLC. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary. However, excessive heat can promote side reactions.

    • Mixing Efficiency: In a larger reactor, inefficient mixing can lead to localized high concentrations of reactants and base, promoting side reactions. Ensure adequate agitation.

Issue 2: Formation of Impurities during Cyclization (Step 2)

  • Question: During the intramolecular cyclization, we are observing significant impurity formation. How can we mitigate this?

  • Answer:

    • Incomplete O-Alkylation: Unreacted 3-bromo-2-hydroxybenzaldehyde from Step 1 can lead to downstream impurities. Ensure the first step goes to completion.

    • Alternative Cyclization Pathways: While the desired intramolecular aldol-type condensation is favored, other pathways can exist. Ensure the reaction conditions, particularly temperature, are well-controlled.

    • Thermal Decomposition: Prolonged heating at high temperatures can lead to decomposition of the product or intermediates. Optimize the reaction time and temperature to achieve a balance between reaction completion and minimizing degradation.

Troubleshooting_Impurity_Formation Start Cyclization Step Impurity Impurity Formation Start->Impurity Cause1 Incomplete O-Alkylation Impurity->Cause1 Potential Cause Cause2 Suboptimal Temperature Impurity->Cause2 Potential Cause Cause3 Prolonged Reaction Time Impurity->Cause3 Potential Cause Solution1 Ensure Step 1 Completion Cause1->Solution1 Solution Solution2 Optimize Temperature Profile Cause2->Solution2 Solution Solution3 Monitor Reaction and Quench Promptly Cause3->Solution3 Solution

Caption: Troubleshooting logic for impurity formation during cyclization.

Issue 3: Difficulty in Product Purification and Isolation

  • Question: We are facing challenges in purifying the final product, this compound, at the pilot scale. What are effective purification strategies?

  • Answer:

    • Crystallization: This is the most common and scalable method.

      • Solvent Selection: A systematic solvent screen is crucial. A good solvent system will have high solubility for the product at elevated temperatures and low solubility at room temperature or below. Consider mixtures of polar and non-polar solvents.

      • Cooling Profile: A controlled cooling rate is essential for forming pure, easily filterable crystals. Crash cooling will likely trap impurities.

      • Seeding: Seeding the solution with a small amount of pure product can induce crystallization and lead to a more uniform particle size.

    • Column Chromatography: While effective at the lab scale, it is often less practical and more expensive for large-scale production. It should be considered as a secondary purification step if high-purity material is required and crystallization is insufficient.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during scale-up?

A1: The most critical parameters are:

  • Temperature Control: Exothermic events can occur, especially during the addition of reagents. A robust cooling system is essential for pilot-plant reactors.

  • Addition Rate of Reagents: Controlled addition of chloroacetone is important to manage the reaction exotherm and minimize side reactions.

  • Mixing Efficiency: Ensure homogenous mixing to maintain uniform temperature and concentration throughout the reactor.

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to track the reaction progress and impurity formation.

Q2: What are the primary safety concerns with the reagents used in this synthesis?

A2:

  • 3-bromo-2-hydroxybenzaldehyde: Harmful if swallowed and causes skin and eye irritation.[1] May cause respiratory irritation.[1]

  • Chloroacetone: It is a lachrymator and is toxic and corrosive. Handle with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents (e.g., Acetone): Highly flammable. Ensure the pilot plant is equipped with appropriate fire suppression systems and that all equipment is properly grounded.

Q3: What are the expected yields for this synthesis at a pilot scale?

A3: While yields can vary depending on the specific conditions and equipment, a well-optimized process at the pilot scale can be expected to achieve yields in the range of 70-85% for the overall two-step synthesis.

Q4: What are the common impurities that might be present in the final product?

A4:

  • Unreacted 3-bromo-2-hydroxybenzaldehyde.

  • The intermediate, 2-(2-oxopropoxy)-3-bromobenzaldehyde.

  • Products from the self-condensation of chloroacetone.

  • Over-brominated or other isomeric benzofuran derivatives, although less common with this synthetic route.

Q5: How can the purity of the final product be assessed?

A5: The purity of this compound should be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): For quantitative determination of purity and detection of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any structural isomers or major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

Data Presentation

Table 1: Key Reagent Information

ReagentCAS NumberMolecular Weight ( g/mol )Key Hazards
3-bromo-2-hydroxybenzaldehyde1829-34-1201.02Harmful, Irritant[1]
Chloroacetone78-95-592.52Toxic, Corrosive, Lachrymator
Potassium Carbonate (Anhydrous)584-08-7138.21Irritant
Acetone67-64-158.08Highly Flammable

Table 2: Typical Laboratory vs. Pilot Plant Reaction Parameters

ParameterLaboratory Scale (e.g., 10g)Pilot Plant Scale (e.g., 10kg)Key Considerations for Scale-up
Solvent Volume ~100-200 mL~100-200 LHeat and mass transfer, cost, and recovery.
Base (K₂CO₃) ~1.5-2.0 eq.~1.5-2.0 eq.Ensure efficient mixing for complete reaction.
Reaction Temperature Reflux (~56°C for Acetone)50-60°C (with careful monitoring)Efficient heat removal is critical.
Reaction Time 4-8 hours6-12 hours (monitor by IPC)May be longer due to slower heat and mass transfer.
Purification Column Chromatography / RecrystallizationRecrystallizationSolvent selection and controlled cooling are crucial.

Experimental Protocols

Step 1: Synthesis of 2-(2-oxopropoxy)-3-bromobenzaldehyde (Intermediate)

  • Reactor Setup: Charge a clean, dry, and inerted pilot plant reactor with 3-bromo-2-hydroxybenzaldehyde and anhydrous potassium carbonate.

  • Solvent Addition: Add acetone to the reactor.

  • Agitation: Start agitation to ensure a uniform slurry.

  • Heating: Heat the reaction mixture to a gentle reflux (around 50-55°C).

  • Reagent Addition: Slowly add chloroacetone to the reaction mixture over a period of 1-2 hours, maintaining the temperature.

  • Reaction: Maintain the reaction at reflux and monitor the progress by HPLC until the starting material is consumed (typically 6-10 hours).

  • Cooling: Cool the reaction mixture to room temperature.

  • Filtration: Filter the inorganic salts and wash the filter cake with acetone.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of this compound (Final Product)

  • Reactor Setup: The crude intermediate from Step 1 can often be used directly.

  • Cyclization: Heat the crude intermediate (or a solution in a high-boiling solvent like toluene or DMF if necessary) to induce intramolecular cyclization. The optimal temperature will need to be determined but is typically in the range of 100-150°C.

  • Reaction Monitoring: Monitor the reaction by HPLC until the intermediate is consumed.

  • Cooling: Cool the reaction mixture to room temperature.

  • Work-up: If a high-boiling solvent was used, it may be removed under vacuum. The crude product is then typically subjected to an aqueous work-up to remove any remaining salts or water-soluble impurities.

  • Crystallization: Dissolve the crude product in a suitable hot solvent or solvent mixture. Allow it to cool slowly to induce crystallization.

  • Isolation: Filter the crystallized product, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

References

Benzofuran Derivatives Characterization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of benzofuran derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and structural elucidation of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: I'm seeing broad peaks in the 1H NMR spectrum of my benzofuran derivative. What could be the cause?

A1: Broad peaks in an NMR spectrum can arise from several factors. Here are a few possibilities to consider:

  • Poor Solubility: Your compound may not be fully dissolved in the NMR solvent, leading to a non-homogenous sample.

  • Compound Aggregation: At higher concentrations, some benzofuran derivatives may aggregate, causing peak broadening.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or reagents can significantly broaden NMR signals.

  • Chemical Exchange: The presence of dynamic processes, such as conformational changes or proton exchange with residual water or acidic/basic sites, can lead to broadened signals.

  • Instrumental Issues: Poor shimming of the NMR spectrometer can also result in broad peaks.[1]

Q2: My mass spectrum shows an unexpected fragmentation pattern. How can I interpret it?

A2: Unexpected fragmentation can be a valuable tool for identifying impurities or unexpected side products. For instance, in the synthesis of 2-arylbenzofurans via a Wittig reaction, the formation of a 3-aroyl-2-phenylbenzofuran side product has been reported, which shows a distinct mass spectrometric behavior.[2] The fragmentation of benzofuran derivatives is highly dependent on their substitution pattern. For example, 2-aroylbenzofurans often show characteristic acylium ions and losses of CO and CO2.[3] It is advisable to consult literature on the mass spectrometry of structurally similar benzofuran classes, such as neolignans, to understand typical fragmentation pathways.[4][5]

Q3: I'm having difficulty separating two spots on my TLC plate that have very similar Rf values. How can I improve the separation?

A3: Co-elution of compounds with similar polarities is a common challenge. Here are some strategies to improve separation on TLC, which can then be applied to column chromatography:

  • Solvent System Optimization: Experiment with different solvent systems. Changing the composition of the mobile phase can alter the selectivity of the separation.

  • Use of Additives: Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes improve the separation of acidic or basic compounds, respectively.

  • 2D TLC: To determine if your compound is degrading on the silica plate, you can perform a 2D TLC.[6]

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina, or reversed-phase plates.

Q4: My benzofuran derivative seems to be degrading during workup or storage. What precautions should I take?

A4: Some benzofuran derivatives can be sensitive to air, light, and acidic or basic conditions.[7][8] Here are some handling and storage recommendations:

  • Inert Atmosphere: For air-sensitive compounds, it is crucial to handle them under an inert atmosphere, such as in a glove box or using Schlenk line techniques.[7][8][9][10][11]

  • Protection from Light: Store your compounds in amber vials to protect them from light-induced degradation.[7]

  • Temperature Control: Store your compounds at an appropriate temperature, as recommended by stability studies or literature for similar compounds.

  • pH Neutrality: During aqueous workups, ensure the pH is kept neutral if your compound is sensitive to acid or base.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause Troubleshooting Steps
Overlapping signals in the aromatic region Insufficient resolution in the chosen solvent.- Try a different NMR solvent (e.g., benzene-d6, acetone-d6).[1]- Sometimes, a change in solvent can induce differential shifts in proton resonances, leading to better resolution.
Unidentified peaks in the spectrum Solvent or reagent impurities.- Common impurities include residual acetone, ethyl acetate, or grease.[1]- Check the purity of your NMR solvent.- Ensure all glassware is scrupulously clean and dry.
Ambiguous assignment of labile protons (e.g., -OH, -NH) Difficulty in distinguishing from other signals.- Perform a D2O exchange experiment. Labile protons will exchange with deuterium, causing their signals to disappear or decrease in intensity.[1]
Complex multiplets making interpretation difficult Second-order effects or overlapping spin systems.- Run the spectrum at a higher field strength if available.- Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to elucidate connectivity.
Multiple sets of signals for a single compound Presence of rotamers or atropisomers.- Run the NMR at a higher temperature. If the signals coalesce, it indicates the presence of conformers that are interconverting on the NMR timescale.[1]
Mass Spectrometry (MS)
Problem Possible Cause Troubleshooting Steps
Poor ionization or no signal Suboptimal source conditions or sample preparation.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure the sample is free of non-volatile salts or buffers that can suppress ionization.
Unexpected molecular ion (e.g., [M+Na]+, [M+K]+) Presence of alkali metal salts.- Use high-purity solvents and reagents.- If unavoidable, these adducts can aid in confirming the molecular weight.
Inconsistent signal intensity (poor reproducibility) Matrix effects from co-eluting compounds.[12][13][14]- Improve chromatographic separation to isolate the analyte from matrix components.- Use a matrix-matched calibration curve or an isotopically labeled internal standard for quantification.[12][14]
Fragment ion not matching expected pathway Presence of an isomer or an unexpected side product.[2]- Carefully analyze the synthesis reaction for potential side reactions.- Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition of the fragment ions.
Purification
Problem Possible Cause Troubleshooting Steps
Streaking on TLC plate Compound is too polar, acidic/basic, or unstable on silica.- Use a more polar solvent system.- Add a small amount of acid or base to the eluent to suppress ionization.- Consider using a different stationary phase like alumina or reverse-phase silica.[6]
Difficulty separating regioisomers Very similar polarity of the isomers.- Employ high-performance liquid chromatography (HPLC) with a suitable column and mobile phase for better resolution.- Consider derivatization to introduce a group that may enhance separability.
Product degradation during column chromatography Instability of the compound on silica gel.[6]- Minimize the time the compound spends on the column by using flash chromatography.- Deactivate the silica gel with a base (e.g., triethylamine) if the compound is base-sensitive.

Experimental Protocols

Protocol 1: D2O Exchange for Identification of Labile Protons
  • Sample Preparation: Prepare the benzofuran derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube as you would for a standard 1H NMR experiment.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum.

  • D2O Addition: Add one to two drops of deuterium oxide (D2O) to the NMR tube.

  • Mixing: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing and to facilitate the exchange of labile protons with deuterium.

  • Re-acquisition of Spectrum: Re-acquire the 1H NMR spectrum.

  • Analysis: Compare the two spectra. The signals corresponding to the labile protons (-OH, -NH, -COOH) will either disappear or significantly decrease in intensity in the second spectrum.[1]

Protocol 2: Preparation of a Sample for ESI-MS Analysis
  • Sample Dissolution: Dissolve a small amount of the purified benzofuran derivative (typically 1 mg/mL) in a suitable solvent. The solvent should be compatible with the LC mobile phase (e.g., methanol, acetonitrile).

  • Dilution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase of the LC gradient.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the ESI needle.

  • Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.

  • Analysis: Place the vial in the autosampler and run the analysis using a validated LC-MS method.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_characterization Characterization cluster_final Final Product synthesis Benzofuran Synthesis workup Aqueous Workup synthesis->workup extraction Organic Extraction workup->extraction drying Drying & Concentration extraction->drying tlc TLC Analysis drying->tlc column Column Chromatography tlc->column fractions Fraction Analysis column->fractions nmr NMR Spectroscopy fractions->nmr ms Mass Spectrometry fractions->ms purity Purity Check (HPLC/TLC) fractions->purity final_product Pure Benzofuran Derivative purity->final_product

Caption: A typical experimental workflow for the synthesis and characterization of benzofuran derivatives.

troubleshooting_logic start Problem with NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks Analyze overlap Overlapping Signals? broad_peaks->overlap No check_solubility Check Solubility/ Concentration broad_peaks->check_solubility Yes impurity Unknown Peaks? overlap->impurity No change_solvent Change NMR Solvent overlap->change_solvent Yes check_impurities Check for Residual Solvent/Reagents impurity->check_impurities Yes end Consult 2D NMR/ Expert impurity->end No check_solubility->end change_solvent->end check_impurities->end

Caption: A logical troubleshooting workflow for common issues encountered in NMR spectroscopy.

References

Technical Support Center: Substituted Benzofuran NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ambiguous NMR signals encountered during the analysis of substituted benzofurans.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum of a polysubstituted benzofuran shows a complex multiplet in the aromatic region (around 7.0-8.0 ppm). How can I assign the individual proton signals?

A1: Overlapping signals in the aromatic region of substituted benzofurans are a common challenge.[1] To resolve these ambiguities, a combination of 2D NMR experiments is highly recommended.

  • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other.[2] Cross-peaks in the COSY spectrum indicate scalar coupling between protons, typically through two or three bonds (2JHH, 3JHH). This is invaluable for tracing out the connectivity of the protons on the benzene ring of the benzofuran core.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to (1JCH).[2] By identifying the chemical shift of the carbon, you can often deduce the position of the attached proton based on typical substituent effects.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (2JCH, 3JCH).[2][3] This is particularly powerful for assigning quaternary carbons and for connecting substituents to the benzofuran core. For instance, you can observe a correlation from a substituent's proton to a carbon atom on the benzofuran ring.

By combining the information from these experiments, you can piece together the spin systems and unambiguously assign the aromatic protons.

Q2: I have synthesized a 2,3-disubstituted benzofuran, but the stereochemistry (cis/trans) is unclear from the 1H NMR. How can I determine the relative configuration?

A2: The Nuclear Overhauser Effect (NOE) is the most powerful NMR technique for determining stereochemistry. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the standard method for this.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are directly bonded.[4] If the protons on the substituents at the 2- and 3-positions show a cross-peak in the NOESY spectrum, it indicates they are on the same side of the furan ring (cis). The absence of a cross-peak, assuming the molecule is not conformationally flexible in a way that would average the distance, suggests they are on opposite sides (trans).

Q3: The 13C NMR spectrum of my substituted benzofuran has several unassigned quaternary carbon signals. How can I definitively assign them?

A3: The HMBC experiment is the primary tool for assigning quaternary carbons. Since these carbons have no directly attached protons, they will not appear in an HSQC spectrum.

  • HMBC Analysis: Look for long-range correlations from known proton signals to the unassigned quaternary carbon signals. For example, protons on the benzene ring will show correlations to the quaternary carbons within the ring (C-3a, C-7a) and to any substituted carbon atoms. Protons from substituents will also show correlations to the carbon they are attached to and adjacent carbons. By carefully analyzing these correlations, you can confidently assign the quaternary carbons.

Data Presentation: Typical NMR Chemical Shift Ranges for Substituted Benzofurans

The following table summarizes typical 1H and 13C NMR chemical shift ranges for substituted benzofurans. Note that these are approximate ranges and the exact chemical shifts will depend on the specific substituents and the solvent used.

Position 1H Chemical Shift (ppm) 13C Chemical Shift (ppm) Notes
H-2 6.7 - 7.8102 - 112Highly dependent on the substituent at C-2.
H-3 6.3 - 7.5140 - 150Often a singlet if C-2 is substituted.
H-4 7.2 - 7.8120 - 130
H-5 7.0 - 7.6120 - 130
H-6 7.0 - 7.6120 - 130
H-7 7.2 - 7.8110 - 120
C-2 -145 - 160Chemical shift is sensitive to the nature of the substituent.
C-3 -100 - 125
C-3a -115 - 125Quaternary carbon.
C-4 -120 - 135
C-5 -120 - 135
C-6 -120 - 135
C-7 -110 - 125
C-7a -150 - 160Quaternary carbon.

Experimental Protocols

Protocol 1: COSY (Correlation Spectroscopy)

  • Sample Preparation: Prepare a solution of the substituted benzofuran in a deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 5-10 mg/0.5 mL.

  • Acquisition:

    • Load the sample into the NMR spectrometer.

    • Tune and shim the probe for the specific sample and solvent.

    • Acquire a standard 1D 1H NMR spectrum to determine the spectral width and appropriate pulse widths.

    • Set up a standard COSY experiment (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width in both dimensions to cover all proton signals.

    • Use a sufficient number of scans (e.g., 2-8) and increments (e.g., 256-512 in F1) to achieve adequate signal-to-noise and resolution.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

  • Analysis:

    • Identify the diagonal peaks, which correspond to the 1D 1H spectrum.

    • Analyze the off-diagonal cross-peaks to identify coupled protons.

Protocol 2: HSQC (Heteronuclear Single Quantum Coherence)

  • Sample Preparation: Same as for COSY.

  • Acquisition:

    • Acquire 1D 1H and 13C spectra to determine spectral widths.

    • Set up a standard HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).

    • Set the 1H spectral width in F2 and the 13C spectral width in F1.

    • Use a sufficient number of scans and increments to obtain good signal-to-noise.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

  • Analysis:

    • Each cross-peak correlates a proton signal (F2 axis) with its directly attached carbon signal (F1 axis).

    • If a multiplicity-edited sequence was used, CH and CH3 groups will have a different phase (e.g., positive) than CH2 groups (e.g., negative).

Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation)

  • Sample Preparation: Same as for COSY.

  • Acquisition:

    • Acquire 1D 1H and 13C spectra to determine spectral widths.

    • Set up a standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the 1H spectral width in F2 and the 13C spectral width in F1.

    • The long-range coupling delay (typically optimized for J = 8-10 Hz) is a key parameter.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

  • Analysis:

    • Cross-peaks indicate correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different parts of the molecule and assigning quaternary carbons.

Protocol 4: NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Sample Preparation: Same as for COSY. The sample should be free of paramagnetic impurities.

  • Acquisition:

    • Acquire a 1D 1H spectrum to determine spectral widths.

    • Set up a standard NOESY experiment (e.g., noesygpph on Bruker instruments).

    • Set the spectral width in both dimensions to cover all proton signals.

    • The mixing time is a critical parameter and may need to be optimized (typically 300-800 ms for small molecules).

  • Processing:

    • Apply appropriate window functions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

  • Analysis:

    • Analyze off-diagonal cross-peaks, which indicate spatial proximity between protons.

Visualizations

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments for Connectivity cluster_stereo Stereochemistry Determination cluster_structure Final Structure H1 1H NMR COSY COSY H1->COSY Proton-Proton Correlations HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC NOESY NOESY H1->NOESY Through-Space Correlations C13 13C NMR C13->HSQC Direct C-H Correlations C13->HMBC Long-Range C-H Correlations Structure Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Caption: Experimental workflow for structure elucidation of substituted benzofurans.

troubleshooting_logic start Ambiguous NMR Signal q1 Overlapping Aromatic Multiplet? start->q1 q2 Uncertain Stereochemistry? q1->q2 No sol1 Run COSY, HSQC, and HMBC q1->sol1 Yes q3 Unassigned Quaternary Carbons? q2->q3 No sol2 Run NOESY q2->sol2 Yes sol3 Run HMBC q3->sol3 Yes end Signal Assigned q3->end No sol1->end sol2->end sol3->end

References

Validation & Comparative

The Bromine Advantage: A Comparative Analysis of Benzofuran Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic properties of brominated versus non-brominated benzofurans. By synthesizing experimental data from multiple studies, we aim to elucidate the impact of bromination on the anticancer potential of this versatile heterocyclic scaffold.

The strategic incorporation of halogen atoms, particularly bromine, into the benzofuran nucleus has emerged as a promising strategy for enhancing cytotoxic activity against various cancer cell lines. Research consistently demonstrates that the presence and position of bromine can significantly influence the potency and selectivity of these compounds. This guide will delve into the quantitative data supporting this observation, detail the experimental protocols used for these assessments, and visualize the underlying molecular mechanisms.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of brominated and non-brominated benzofuran derivatives against various cancer cell lines. This data, extracted from peer-reviewed studies, highlights the superior cytotoxic potential of many brominated analogues.

Compound IDStructure/DescriptionCell LineIC50 (µM)Reference
Brominated Benzofurans
Compound VIII2-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuranK562 (Leukemia)5.0[1]
HL-60 (Leukemia)0.1[1]
HeLa (Cervical Cancer)> 1000[1]
HUVEC (Normal Cells)> 1000[1]
Compound 1cMethoxycarbonyl analog of Compound VIIIK562, MOLT-4, HeLaSignificant Activity[1][2]
Compound 1eBromoacetyl substituent on the benzene ringK562, MOLT-4, HeLaSignificant Activity[1]
Compound 2dBrominated derivativeK562, MOLT-4, HeLaSignificant Activity[1][2]
Compound 3dBrominated derivativeK562, MOLT-4, HeLaSignificant Activity[1][2]
Non-Brominated Benzofurans
Amide Derivatives (1a, 2a, 3c)Lacking halogen-containing alkyl substituentsCancer Cell LinesNo Cytotoxic Properties[1]
Free Acidic Group Derivatives (1, 3b)Cancer Cell LinesNo Cytotoxic Properties[1]
Ester Derivative (1b)Cancer Cell LinesNo Cytotoxic Properties[1]

Key Findings from Structure-Activity Relationship (SAR) Analysis

Several studies have underscored the importance of the position and nature of the bromine substitution on the benzofuran scaffold.[1][3] A critical takeaway is that the introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system significantly enhances cytotoxicity in both cancer and normal cell lines.[1][2] Conversely, direct substitution of bromine onto the benzene or furan ring does not appear to confer the same level of cytotoxic enhancement.[1] Furthermore, non-brominated derivatives, such as those with amide, free acidic, or ester functionalities, generally exhibit a lack of cytotoxic properties.[1]

Experimental Protocols

The cytotoxicity data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells (e.g., K562, MOLT-4, HeLa) and normal cells (e.g., HUVEC) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test benzofuran derivatives (both brominated and non-brominated) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Molecular Mechanisms of Action

The enhanced cytotoxicity of brominated benzofurans is often attributed to their ability to induce apoptosis, or programmed cell death. This process is a highly regulated cellular mechanism that is crucial for tissue homeostasis and the elimination of damaged or cancerous cells.

Apoptosis Induction Pathway

Our research indicates that the most active brominated benzofurans trigger apoptosis in leukemia cells (K562 and MOLT-4).[4] A key event in this process is the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Specifically, the activity of caspase 3/7 has been shown to increase in cells treated with cytotoxic benzofuran derivatives.[4]

G General Apoptosis Induction by Brominated Benzofurans Brominated_Benzofuran Brominated Benzofuran Cellular_Stress Cellular Stress Brominated_Benzofuran->Cellular_Stress Apoptotic_Pathway Initiation of Apoptotic Pathway Cellular_Stress->Apoptotic_Pathway Caspase_Activation Caspase 3/7 Activation Apoptotic_Pathway->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Apoptosis induction by brominated benzofurans.

Experimental Workflow for Cytotoxicity Screening

The process of identifying and characterizing the cytotoxic properties of novel benzofuran derivatives typically follows a structured workflow, from synthesis to mechanistic studies.

G Workflow for Benzofuran Cytotoxicity Analysis Synthesis Synthesis of Brominated & Non-Brominated Benzofurans Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity_Assay MTT Cytotoxicity Assay (Cancer & Normal Cell Lines) Characterization->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis Mechanism_Study Mechanism of Action Study (e.g., Apoptosis Assay) SAR_Analysis->Mechanism_Study

Caption: Experimental workflow for cytotoxicity analysis.

References

Comparative Guide to the Structure-Activity Relationships of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them a subject of intense research for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzofuran derivatives in the context of anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed methodologies.

Anticancer Activity of Benzofuran Derivatives

Benzofuran derivatives have emerged as a promising class of anticancer agents, with research indicating their potential for lower adverse effects compared to conventional chemotherapy.[1][2][3][4] The anticancer potency of these compounds is intricately linked to the nature and position of substituents on the benzofuran core.

Key SAR Insights for Anticancer Activity:
  • Substitutions at the C-2 Position: Early SAR studies identified that the substitution of an ester or various heterocyclic rings at the C-2 position of the benzofuran scaffold is crucial for cytotoxic activity.[2]

  • Hybrid Molecules: The development of hybrid structures, where the benzofuran moiety is combined with other pharmacologically active scaffolds such as chalcone, triazole, piperazine, and imidazole, has led to highly potent anticancer agents.[2]

  • Methoxy Group Substitution: For benzofuran derivatives featuring a phenyl ketone substituent, the presence of a methoxy group on the benzene ring, particularly at the ortho and para positions, has been shown to significantly enhance antitumor activity.[5]

  • EGFR Inhibition: Certain benzofuran-nicotinonitrile derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, with their mechanism of action linked to the inhibition of the epidermal growth factor receptor (EGFR) kinase.[6]

Comparative Anticancer Activity Data:
Compound ClassSpecific Derivative ExampleTarget Cell LineIC50 (µM)Reference
Benzofuran-NicotinonitrileHybrid 3bMCF-77.53 ± 0.43[6]
Benzofuran-NicotinonitrileHybrid 3cMCF-79.17 ± 0.31[6]
CyanobenzofuransCompound 2HePG24.17–8.87[6]
CyanobenzofuransCompound 8HePG24.17–8.87[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Anticancer Signaling Pathway

anticancer_pathway cluster_0 Benzofuran Derivative Action cluster_1 Cellular Signaling Benzofuran_Derivative Benzofuran Derivative EGFR EGFR Benzofuran_Derivative->EGFR Inhibition Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream_Signaling Activation Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotion

Antimicrobial Activity of Benzofuran Derivatives

Benzofuran and its derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[7][8][9] The structural features of these compounds play a critical role in their antimicrobial efficacy.

Key SAR Insights for Antimicrobial Activity:
  • Essential Moieties: The presence of benzofuran, pyrazoline, and thiazole moieties within the molecular structure is often crucial for potent antimicrobial activity.[5][7]

  • Hydroxyl Substituents: For derivatives with a C-3 aryl substituent, the inclusion of hydroxyl groups at the C-3 and C-4 positions of this aryl ring has been shown to enhance antibacterial activity.[7]

  • Aza- vs. Oxa-benzofurans: A comparative analysis reveals that aza-benzofurans generally exhibit superior antibacterial activity compared to their oxa-benzofuran counterparts. Conversely, oxa-benzofurans tend to display more potent antifungal activity.[10]

  • Disulfide Moieties: The recent incorporation of disulfide moieties into the benzofuran scaffold has yielded novel derivatives with remarkable antibacterial activity, particularly against plant pathogens.[11]

Comparative Antimicrobial Activity Data:
Compound ClassSpecific Derivative ExampleTarget OrganismMIC (µg/mL)Reference
Benzofuran KetoximeCompound 38S. aureus0.039[7]
Benzofuran KetoximeVarious derivativesC. albicans0.625-2.5[7]
Aza-benzofuranCompound 1S. typhimuriumi, S. aureusModerate Activity[10]
Oxa-benzofuranCompound 6P. italicum, F. oxysporum, C. musaePotent Activity[10]
Benzofuran with Disulfide MoietyCompound V40X. oryzae pv oryzae (Xoo)0.28[11]
Benzofuran with Disulfide MoietyCompound V40X. oryzae pv oryzicola (Xoc)0.56[11]
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard method to quantify the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The benzofuran derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow Start Start: Benzofuran Derivative Synthesis Broth_Microdilution Broth Microdilution Assay Start->Broth_Microdilution Inoculum_Prep Prepare Standardized Microbial Inoculum Broth_Microdilution->Inoculum_Prep Serial_Dilution Serial Dilution of Test Compound Broth_Microdilution->Serial_Dilution Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination End End: Identify Potent Antimicrobial Agents MIC_Determination->End

Anti-inflammatory Activity of Benzofuran Derivatives

Benzofuran derivatives have also been recognized for their significant anti-inflammatory properties.[12][13] Their mechanisms of action often involve the modulation of key inflammatory pathways.

Key SAR Insights for Anti-inflammatory Activity:
  • Cyclooxygenase (COX) Inhibition: Some benzofuran derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase enzymes, thereby disrupting the biosynthesis of prostaglandins.[5]

  • NF-κB and MAPK Pathway Inhibition: Hybrid molecules, such as those combining a piperazine moiety with the benzofuran scaffold, have been shown to inhibit the production of nitric oxide (NO) and down-regulate the expression of pro-inflammatory factors. This is achieved through the inhibition of the NF-κB and MAPK signaling pathways.[12][14]

  • iNOS Binding: Molecular docking studies have suggested that certain aza-benzofuran derivatives can bind to murine inducible nitric oxide synthase (iNOS), providing a molecular basis for their observed inhibition of NO release.[10]

Comparative Anti-inflammatory Activity Data:
Compound ClassSpecific Derivative ExampleAssayIC50 (µM)Reference
Piperazine/Benzofuran HybridCompound 5dNO Inhibition (LPS-stimulated RAW264.7 cells)52.23 ± 0.97[12]
Aza-benzofuranCompound 1NO Inhibition (LPS-stimulated RAW 264.7 cells)17.3[10]
Aza-benzofuranCompound 4NO Inhibition (LPS-stimulated RAW 264.7 cells)16.5[10]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of benzofuran derivatives is often assessed by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Stimulation: Macrophage cells are cultured and then stimulated with LPS to induce an inflammatory response and the production of NO.

  • Compound Treatment: The cells are co-treated with various concentrations of the benzofuran derivatives.

  • Griess Assay: After a suitable incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • IC50 Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_0 Benzofuran Derivative Action cluster_1 Inflammatory Signaling Cascade Benzofuran_Derivative Piperazine/Benzofuran Hybrid MAPK_NFkB MAPK & NF-κB Pathways Benzofuran_Derivative->MAPK_NFkB Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK_NFkB Activation Proinflammatory_Mediators Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) MAPK_NFkB->Proinflammatory_Mediators Upregulation Inflammation Inflammation Proinflammatory_Mediators->Inflammation

References

A Comparative Analysis of the Anticancer Potential of Brominated Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer activities of newly synthesized brominated derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)ethanone. The data presented is based on a key study that systematically evaluated these compounds against a panel of human cancer cell lines, offering valuable insights into their therapeutic potential and mechanism of action.

Quantitative Analysis of Cytotoxic Activity

The in vitro anticancer activity of a series of nine newly synthesized 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives was evaluated against four human cancer cell lines: chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1). A healthy human keratinocyte cell line (HaCaT) was also used to assess selectivity. Among the tested compounds, two brominated derivatives, designated as compound 6 and compound 8 , demonstrated notable and selective cytotoxic effects, particularly against the K562 leukemia cell line.[1][2]

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay after 72 hours of incubation.

Table 1: IC50 Values (µM) of Lead Brominated Benzofuran Derivatives [2]

CompoundK562 (Leukemia)PC3 (Prostate)SW620 (Colon)Caki 1 (Kidney)HaCaT (Healthy)
6 10.5 ± 2.1> 30> 30> 100> 100
8 7.8 ± 1.5> 30> 30> 100> 100

Data are presented as mean ± SD from three independent experiments.

The results clearly indicate that compounds 6 and 8 exhibit significant and selective cytotoxicity against the K562 cancer cell line, while showing minimal toxicity to the healthy HaCaT cells, suggesting a favorable therapeutic window.[1][2]

Mechanism of Action: Induction of Apoptosis

Further investigations into the mechanism of action revealed that the cytotoxic effects of compounds 6 and 8 on K562 cells are mediated through the induction of apoptosis, or programmed cell death. This was confirmed through multiple experimental approaches.

Apoptosis Detection by Annexin V-FITC Assay: Treatment of K562 cells with compounds 6 and 8 led to a significant increase in the percentage of apoptotic cells. The Annexin V-FITC assay, which detects the externalization of phosphatidylserine in the early stages of apoptosis, showed a marked increase in stained cells upon treatment with these compounds.[1][2]

Caspase-3/7 Activation: A key step in the apoptotic cascade is the activation of executioner caspases, such as caspase-3 and caspase-7. The Caspase-Glo 3/7 assay demonstrated a time-dependent increase in the activity of these caspases in K562 cells treated with compounds 6 and 8 , confirming the involvement of the caspase-dependent apoptotic pathway.[1][2]

Role of Reactive Oxygen Species (ROS): The study also indicated that the induction of apoptosis by these benzofuran derivatives is linked to an increase in intracellular reactive oxygen species (ROS). Elevated ROS levels can trigger cellular stress and initiate the apoptotic signaling cascade.[1][2]

Signaling Pathway of Apoptosis Induction

The experimental data suggests that the brominated benzofuran derivatives 6 and 8 induce apoptosis in K562 cancer cells through a mechanism involving the generation of ROS and subsequent activation of the caspase cascade.

G cluster_cell K562 Cancer Cell Compound Compound 6 or 8 ROS Increased ROS Compound->ROS induces Mitochondria Mitochondrial Stress ROS->Mitochondria causes Caspase9 Caspase-9 Activation Mitochondria->Caspase9 leads to Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis executes

Caption: Proposed apoptotic pathway induced by brominated benzofuran derivatives.

Experimental Protocols

A summary of the key experimental methodologies employed in the evaluation of these compounds is provided below.

1. Cell Culture: Human cancer cell lines (K562, PC3, SW620, Caki 1) and the healthy human keratinocyte cell line (HaCaT) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics. Cells were cultured in a humidified atmosphere at 37°C with 5% CO2.

2. MTT Cytotoxicity Assay:

  • Cells were seeded in 96-well plates and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compounds for 72 hours.

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a further 4 hours.

  • The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

3. Annexin V-FITC Apoptosis Assay:

  • K562 cells were treated with the IC50 concentrations of the compounds for a specified time.

  • The cells were then harvested, washed, and resuspended in binding buffer.

  • Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.

  • After incubation in the dark, the samples were analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

4. Caspase-Glo 3/7 Assay:

  • K562 cells were seeded in 96-well plates and treated with the IC50 concentrations of the compounds.

  • At various time points, the Caspase-Glo 3/7 reagent was added to the wells.

  • After incubation, the luminescence, which is proportional to caspase-3/7 activity, was measured using a luminometer.

5. Reactive Oxygen Species (ROS) Detection:

  • Intracellular ROS levels were measured using a fluorescent probe, such as DCFDA-DA (2',7'-dichlorofluorescin diacetate).

  • K562 cells were treated with the compounds and then incubated with the fluorescent probe.

  • The fluorescence intensity, which correlates with the level of intracellular ROS, was measured using a fluorometer or flow cytometer.

This guide provides a comparative overview of the promising anticancer activity of novel brominated 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives. The selective cytotoxicity against leukemia cells, coupled with a well-defined apoptotic mechanism, underscores the potential of this chemical scaffold for the development of new anticancer agents. Further preclinical and in vivo studies are warranted to fully elucidate their therapeutic efficacy.

References

A Comparative Guide to the Validation of 1-(7-Bromobenzofuran-2-YL)ethanone's Potential Effect on Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential of 1-(7-Bromobenzofuran-2-YL)ethanone as a tubulin polymerization inhibitor. While direct experimental data for this specific compound is not currently available in published literature, this document outlines the rationale for its investigation based on the established activity of structurally related benzofuran derivatives. By comparing its structure with known inhibitors and providing detailed experimental protocols, this guide serves as a resource for researchers seeking to validate its efficacy and understand its potential place within the landscape of microtubule-targeting agents.

Introduction to Benzofurans as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for several cellular processes, including cell division, motility, and intracellular transport. Their critical role in mitosis makes them a key target for anticancer drug development. Benzofuran scaffolds have emerged as a promising class of compounds that can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] The mechanism of action for many benzofuran derivatives involves binding to the colchicine site on β-tubulin, which disrupts the formation of microtubules.[3]

While the specific activity of this compound on tubulin polymerization has not been documented, its core benzofuran structure, shared with numerous potent tubulin inhibitors, suggests it is a candidate worthy of investigation. This guide will compare its structural features with those of known active benzofuran derivatives and provide the necessary experimental framework for its validation.

Comparative Analysis of Tubulin Polymerization Inhibitors

To contextualize the potential efficacy of this compound, it is essential to compare it with established tubulin polymerization inhibitors. The following table summarizes the inhibitory activity (IC50 values) of several benzofuran derivatives and well-known clinical agents that target tubulin.

Compound ClassCompoundTubulin Polymerization Inhibition IC50 (µM)Reference
Benzofuran Derivatives 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furanNot explicitly stated, but noted to be highly potent[3]
(E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol1.95[4]
5-Amino-6-methoxy-2-aroylquinoline derivative 871.6[5]
Thiophene analogue 361.7[6]
Benzofuran derivative 6gConsistent with Combretastatin A-4[7]
Combretastatin A-4 (CA-4) analogue 80.43[8]
BNC1050.8[8]
Reference Compounds Combretastatin A-4 (CA-4)1.86 - 2.1[4][5]
Colchicine8.1 - 10.6[6][9]
Vinblastine0.54 - 32[10][11]
VincristineKi of 85nM[10]
Paclitaxel (Taxol)EC50 of 23 (inducer)[12]

Note: IC50 values can vary depending on the specific assay conditions.

Structure-Activity Relationship (SAR) and the Potential of this compound

The efficacy of benzofuran derivatives as tubulin inhibitors is significantly influenced by the nature and position of substituents on the benzofuran ring system.[2][3] Key structural features that often contribute to potent activity include:

  • A 2-aroyl or 2-alkenyl group: Many potent benzofuran inhibitors feature a substituted benzoyl or cinnamoyl group at the 2-position. The trimethoxyphenyl moiety, in particular, is a common feature that mimics the trimethoxyphenyl ring of colchicine, facilitating binding to the colchicine site on tubulin.[3]

  • Substituents on the benzene ring of the benzofuran: Electron-donating groups, such as methoxy and ethoxy groups, at positions 5, 6, or 7 have been shown to enhance activity.[3][4]

  • A methyl group at the 3-position: The presence of a methyl group at the C3 position can increase the inhibitory activity.[3]

This compound possesses a 2-acetyl group, which is a smaller acyl group compared to the 3,4,5-trimethoxybenzoyl group found in many highly active analogues. The bromine atom at the 7-position is an electron-withdrawing group. Based on the established SAR, the potency of this compound might be less than that of the more elaborately substituted benzofurans. However, its simple structure could offer advantages in terms of synthesis and metabolic stability. Experimental validation is crucial to determine its actual effect.

Experimental Protocols for Validation

To ascertain the effect of this compound on tubulin polymerization, a standardized in vitro assay is required. The fluorescence-based tubulin polymerization assay is a sensitive and widely used method.

Fluorescence-Based Tubulin Polymerization Assay

This assay measures the increase in fluorescence of a reporter dye (like DAPI) as it incorporates into newly formed microtubules.[13][14]

Materials:

  • Purified tubulin (from bovine or porcine brain)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol (as a polymerization enhancer)

  • Test compound (this compound) dissolved in DMSO

  • Reference inhibitors (e.g., colchicine, vinblastine)

  • Reference stabilizer (e.g., paclitaxel)

  • 96-well black microplates with clear bottoms

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Thaw all reagents on ice.

    • Prepare a stock solution of the test compound and reference compounds in DMSO.

    • Prepare a tubulin solution (e.g., 2 mg/mL) in the polymerization buffer containing GTP and the fluorescent reporter.

  • Assay Setup:

    • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate (37°C). Include wells for a vehicle control (DMSO), a positive control inhibitor, and a positive control stabilizer.

    • Initiate the polymerization by adding the tubulin solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420-450 nm) at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).[15][16]

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate polymerization curves.

    • Determine the rate of polymerization (Vmax) and the maximum polymer mass.

    • Calculate the IC50 value for the test compound by plotting the percentage of inhibition against the compound concentration.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis Reagents Thaw Reagents Stocks Prepare Stock Solutions Reagents->Stocks Tubulin_Mix Prepare Tubulin Mix Stocks->Tubulin_Mix Add_Tubulin Add Tubulin to Initiate Tubulin_Mix->Add_Tubulin Add_Compounds Add Compounds to Plate Add_Compounds->Add_Tubulin Incubate Incubate at 37°C Add_Tubulin->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Plot_Curves Plot Polymerization Curves Measure_Fluorescence->Plot_Curves Calculate_IC50 Calculate IC50 Plot_Curves->Calculate_IC50 Tubulin_Inhibition_Pathway cluster_normal Normal Polymerization cluster_inhibition Inhibition of Polymerization cluster_consequences Cellular Consequences Tubulin_Dimers αβ-Tubulin Dimers Protofilament Protofilament Tubulin_Dimers->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Inhibitor Inhibitor (e.g., Benzofuran) Bound_Tubulin Inhibitor-Tubulin Complex Inhibitor->Bound_Tubulin Tubulin_Dimers_Inhibited αβ-Tubulin Dimers No_Polymerization No Microtubule Formation Bound_Tubulin->No_Polymerization Blocks Assembly Tubulin_Dimers_Inhibited->Bound_Tubulin Disrupted_Spindle Disrupted Mitotic Spindle No_Polymerization->Disrupted_Spindle Cell_Cycle_Arrest G2/M Arrest Disrupted_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

A Comparative Guide to the Synthesis of 2-Acetyl-7-bromobenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of substituted benzofurans is a topic of significant interest due to their prevalence in biologically active molecules. This guide provides a comparative analysis of two primary synthetic routes to 2-Acetyl-7-bromobenzofuran, a valuable heterocyclic building block. The comparison focuses on key performance indicators such as reaction yield and conditions, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

Route Starting Materials Key Transformation Yield (%) Reaction Time Temperature (°C) Key Reagents
Route 1 3-Bromosalicylaldehyde, ChloroacetoneRap-Stoermer Reaction~85%12 h80K₂CO₃, Acetone
Route 2 7-Bromobenzofuran, Acetyl chlorideFriedel-Crafts Acylation~75%4 h0 to rtAlCl₃, DCM

Route 1: The Rap-Stoermer Reaction

The Rap-Stoermer reaction is a classical and straightforward method for the synthesis of 2-acylbenzofurans. This one-pot reaction involves the condensation of a salicylaldehyde derivative with an α-haloketone in the presence of a base. For the synthesis of 2-Acetyl-7-bromobenzofuran, this route utilizes the readily available starting materials 3-bromosalicylaldehyde and chloroacetone.

G cluster_0 Route 1: Rap-Stoermer Reaction 3-Bromosalicylaldehyde 3-Bromosalicylaldehyde Intermediate_1 Phenoxide Intermediate 3-Bromosalicylaldehyde->Intermediate_1 K₂CO₃ Chloroacetone Chloroacetone Intermediate_2 Alkylated Intermediate Intermediate_1->Intermediate_2 Chloroacetone Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Intramolecular Aldol Condensation 2-Acetyl-7-bromobenzofuran 2-Acetyl-7-bromobenzofuran Intermediate_3->2-Acetyl-7-bromobenzofuran Dehydration

Fig. 1: Reaction pathway for the Rap-Stoermer synthesis.
Experimental Protocol:

A mixture of 3-bromosalicylaldehyde (1.0 eq), chloroacetone (1.2 eq), and anhydrous potassium carbonate (2.5 eq) in acetone is refluxed for 12 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-Acetyl-7-bromobenzofuran.

Route 2: Friedel-Crafts Acylation of 7-Bromobenzofuran

An alternative approach to 2-Acetyl-7-bromobenzofuran involves a two-step process: the synthesis of the 7-bromobenzofuran core, followed by a Friedel-Crafts acylation to introduce the acetyl group at the C2 position. This method offers a different strategic approach, building the benzofuran skeleton first and then functionalizing it.

G cluster_1 Route 2: Friedel-Crafts Acylation cluster_1a Step 1: Synthesis of 7-Bromobenzofuran cluster_1b Step 2: Friedel-Crafts Acylation o-Bromophenol o-Bromophenol 7-Bromobenzofuran_Intermediate O-Alkylated Intermediate o-Bromophenol->7-Bromobenzofuran_Intermediate Base Chloroacetaldehyde Chloroacetaldehyde 7-Bromobenzofuran 7-Bromobenzofuran 7-Bromobenzofuran_Intermediate->7-Bromobenzofuran Cyclization/ Dehydration 7-Bromobenzofuran_Acylation 7-Bromobenzofuran Sigma_complex Sigma Complex 7-Bromobenzofuran_Acylation->Sigma_complex Electrophilic Attack Acetyl_chloride Acetyl chloride Acylium_ion Acylium Ion Intermediate Acetyl_chloride->Acylium_ion AlCl₃ Acylium_ion->Sigma_complex Final_Product 2-Acetyl-7-bromobenzofuran Sigma_complex->Final_Product Deprotonation

Fig. 2: Two-step synthesis via Friedel-Crafts acylation.
Experimental Protocol:

Step 1: Synthesis of 7-Bromobenzofuran (Note: Several methods exist for the synthesis of 7-bromobenzofuran. A common approach involves the reaction of o-bromophenol with chloroacetaldehyde followed by cyclization.)

Step 2: Friedel-Crafts Acylation To a solution of 7-bromobenzofuran (1.0 eq) in dry dichloromethane (DCM) at 0 °C is added anhydrous aluminum chloride (1.2 eq) portion-wise. Acetyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-Acetyl-7-bromobenzofuran.

Performance Comparison and Conclusion

Both the Rap-Stoermer reaction and the Friedel-Crafts acylation route offer viable pathways to 2-Acetyl-7-bromobenzofuran.

  • Route 1 (Rap-Stoermer Reaction) is a more convergent and atom-economical approach, proceeding in a single step from commercially available starting materials. It generally provides a higher yield, making it an attractive option for larger-scale synthesis.

  • Route 2 (Friedel-Crafts Acylation) provides a more modular approach. While it involves an additional step to prepare the 7-bromobenzofuran intermediate, this strategy can be advantageous if a variety of C2-functionalized 7-bromobenzofurans are desired, as the common intermediate can be diversified. The slightly lower overall yield and the use of a strong Lewis acid are key considerations for this route.

The choice between these two synthetic routes will ultimately depend on the specific requirements of the research, including the desired scale of the reaction, the availability of starting materials, and the need for synthetic versatility. For a direct and high-yielding synthesis of the target compound, the Rap-Stoermer reaction is the recommended approach.

A Comparative Analysis of the Biological Activities of 1-(7-Bromobenzofuran-2-YL)ethanone and Amiodarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the synthetic benzofuran derivative, 1-(7-bromobenzofuran-2-yl)ethanone, and the well-established antiarrhythmic drug, Amiodarone. While both compounds share a benzofuran core, their documented biological effects diverge significantly, presenting distinct profiles for potential therapeutic applications. This comparison is based on available experimental data, highlighting the established multi-ion channel blocking properties of Amiodarone against the emerging cytotoxic and antimicrobial activities of benzofuran derivatives related to this compound.

Executive Summary

Amiodarone is a potent antiarrhythmic agent with a complex mechanism of action primarily involving the blockade of multiple ion channels crucial for cardiac action potential.[1][2][3][4][5] In contrast, there is a lack of data on the cardiovascular effects of this compound. However, research into structurally similar benzofuran derivatives reveals a different spectrum of biological activity, predominantly in the realms of anticancer and antimicrobial effects. This guide will present the available quantitative data for both compounds, detail relevant experimental protocols, and illustrate the known signaling pathways.

Data Presentation: A Tale of Two Biological Profiles

The available quantitative data underscores the distinct biological activities of Amiodarone and derivatives of 1-(benzofuran-2-yl)ethanone.

Table 1: Quantitative Biological Activity of Amiodarone

Biological TargetAssay TypeTest SystemIC50 / EffectReference
hERG (IKr) Potassium ChannelElectrophysiologyHEK 293 Cells0.8 ± 0.1 µM[6]
Late Sodium Current (INa)ElectrophysiologyHEK 293 Cells3.0 ± 0.9 µM[6]
Peak Sodium Current (INa)ElectrophysiologyHEK 293 Cells178.1 ± 17.2 µM[6]
Cardiac Sodium ChannelRadioligand Binding ([3H]BTXB)Rat Cardiac Membranes~3.6 µM[7]
ATP-sensitive K+ ChannelsPatch ClampRat Ventricular Myocytes2.3 µM

Table 2: Quantitative Biological Activity of Selected 1-(Benzofuran-2-yl)ethanone Derivatives

No direct biological activity data was found for this compound. The following data is for structurally related derivatives.

CompoundBiological ActivityTest SystemIC50 / MICReference
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneAnticancer (Cytotoxicity)K562 (Leukemia) Cells5.0 µM[8]
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneAnticancer (Cytotoxicity)HL-60 (Leukemia) Cells0.1 µM[8]
1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanoneAntimicrobialS. aureus16-64 µg/mL (MIC)[9]
Benzofuran-based oxadiazole conjugate (bromo derivative 14c)Anticancer (Cytotoxicity)HCT116 (Colon Cancer) Cells3.27 µM[3]
Piperazine-based benzofuran derivative (38)Anticancer (Cytotoxicity)A549 (Lung Cancer) Cells25.15 µM[3]
Piperazine-based benzofuran derivative (38)Anticancer (Cytotoxicity)K562 (Leukemia) Cells29.66 µM[3]

Experimental Protocols

To provide a comprehensive understanding of how the biological activities are assessed, detailed methodologies for key experiments are outlined below.

Electrophysiological Recording of Ion Channel Activity (for Amiodarone)

This protocol is fundamental for characterizing the ion channel blocking properties of compounds like Amiodarone.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with plasmids encoding the specific ion channel subunits of interest (e.g., hERG for potassium channels, SCN5A for sodium channels).

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. Cells are perfused with an external solution, and a glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.

  • Voltage Protocols: Specific voltage protocols are applied to elicit and measure the ionic currents flowing through the targeted channels. For example, to measure hERG currents, a depolarizing pulse is applied to activate the channels, followed by a repolarizing step to measure the tail current.

  • Drug Application: The compound of interest (e.g., Amiodarone) is perfused at various concentrations to determine its effect on the ion channel currents.

  • Data Analysis: The current amplitudes are measured before and after drug application. The concentration-response curve is then plotted to calculate the IC50 value, which represents the concentration of the drug required to inhibit 50% of the channel activity.

MTT Assay for Anticancer Cytotoxicity (for Benzofuran Derivatives)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Cancer cell lines (e.g., K562, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control wells receive only the solvent.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of Amiodarone and the investigated benzofuran derivatives are a reflection of their different molecular targets and engagement with cellular signaling pathways.

Amiodarone: A Multi-Target Antiarrhythmic

Amiodarone's primary antiarrhythmic effect is achieved through the blockade of multiple cardiac ion channels, which collectively prolong the cardiac action potential duration and the effective refractory period.[1][2][4] This multifaceted action reduces the excitability of cardiac muscle cells.

Amiodarone_Mechanism cluster_channels Ion Channel Blockade cluster_effects Electrophysiological Effects Amiodarone Amiodarone K_Channel K+ Channels (e.g., hERG) Amiodarone->K_Channel Inhibits Na_Channel Na+ Channels Amiodarone->Na_Channel Inhibits Ca_Channel Ca2+ Channels Amiodarone->Ca_Channel Inhibits Prolong_AP Prolongation of Action Potential K_Channel->Prolong_AP Decrease_Excitability Decreased Myocardial Excitability Na_Channel->Decrease_Excitability Ca_Channel->Decrease_Excitability Increase_ERP Increased Effective Refractory Period Prolong_AP->Increase_ERP Antiarrhythmic Antiarrhythmic Effect Increase_ERP->Antiarrhythmic Decrease_Excitability->Antiarrhythmic

Caption: Mechanism of Amiodarone's antiarrhythmic action.

Benzofuran Derivatives: Targeting Cancer Cell Proliferation

While a definitive signaling pathway for this compound is not established, studies on other anticancer benzofuran derivatives point towards the modulation of key pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][3][5]

Benzofuran_Anticancer cluster_pathways Signaling Pathway Inhibition cluster_outcomes Cellular Outcomes Benzofuran Anticancer Benzofuran Derivatives PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Benzofuran->PI3K_Akt_mTOR Inhibits MAPK_ERK MAPK/ERK Pathway Benzofuran->MAPK_ERK Inhibits NF_kB NF-κB Pathway Benzofuran->NF_kB Inhibits Inhibit_Proliferation Inhibition of Cell Proliferation PI3K_Akt_mTOR->Inhibit_Proliferation Induce_Apoptosis Induction of Apoptosis PI3K_Akt_mTOR->Induce_Apoptosis MAPK_ERK->Inhibit_Proliferation MAPK_ERK->Induce_Apoptosis NF_kB->Inhibit_Proliferation NF_kB->Induce_Apoptosis Anticancer_Effect Anticancer Effect Inhibit_Proliferation->Anticancer_Effect Induce_Apoptosis->Anticancer_Effect

Caption: Postulated anticancer signaling pathways for benzofuran derivatives.

Experimental Workflow: A Conceptual Comparison

The following diagram illustrates a conceptual workflow for a head-to-head comparison of the biological activities of this compound and Amiodarone, assuming the goal is to characterize and contrast their primary effects.

Comparative_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays Compound_A This compound Cardio_Assay Cardiovascular Assays (e.g., Ion Channel Electrophysiology) Compound_A->Cardio_Assay Anticancer_Assay Anticancer Assays (e.g., MTT, Apoptosis Assay) Compound_A->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC Determination) Compound_A->Antimicrobial_Assay Compound_B Amiodarone Compound_B->Cardio_Assay Compound_B->Anticancer_Assay Compound_B->Antimicrobial_Assay Data_Analysis Data Analysis and Comparison (IC50, MIC, Mechanism of Action) Cardio_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Conclusion Conclusion on Comparative Biological Activity Profile Data_Analysis->Conclusion

Caption: Conceptual workflow for comparative biological evaluation.

Conclusion

This comparative guide demonstrates that while this compound and Amiodarone share a common benzofuran scaffold, their known biological activities are markedly different. Amiodarone is a well-characterized antiarrhythmic agent with a clear mechanism of action involving the blockade of multiple ion channels. In contrast, the available data for this compound and its structural analogs suggest a potential for anticancer and antimicrobial applications, with activities mediated through different signaling pathways.

For researchers and drug development professionals, this highlights the significant impact of chemical substitutions on the benzofuran core in determining the ultimate biological effect. Further investigation into the cardiovascular effects of this compound is warranted to enable a more direct comparison with Amiodarone. Conversely, exploring the potential multi-target activities of Amiodarone beyond its antiarrhythmic properties could also be a fruitful area of research. This guide serves as a foundational resource for directing future studies and understanding the diverse therapeutic potential of the benzofuran chemical class.

References

Unveiling the Double-Edged Sword: Benzofuran Derivatives Show Preferential Lethality Towards Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of recent studies reveals that certain benzofuran derivatives exhibit significant selective cytotoxicity against various cancer cell lines while sparing their healthy counterparts. This guide delves into the comparative efficacy of these compounds, presenting key quantitative data, detailing the experimental methodologies used for their assessment, and visualizing the intricate signaling pathways through which they exert their anticancer effects.

Researchers in the field of oncology and drug development are constantly seeking novel therapeutic agents that can selectively target and eliminate cancer cells without causing significant harm to normal tissues, a major limitation of many current chemotherapies. The benzofuran scaffold has emerged as a promising framework for the development of such selective anticancer agents.[1][2] This guide provides a comparative overview of the performance of various benzofuran derivatives, with a focus on their selectivity for cancer cells over healthy cells, supported by experimental data from recent scientific literature.

Comparative Cytotoxicity: A Quantitative Overview

The selective anticancer activity of benzofuran derivatives is quantitatively assessed by comparing their half-maximal inhibitory concentration (IC50) values against cancer cell lines and non-cancerous cell lines. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 for a normal cell line to that for a cancer cell line (SI = IC50 normal / IC50 cancer), provides a numerical measure of this preferential activity. A higher SI value signifies greater selectivity.

The following table summarizes the IC50 values of several noteworthy benzofuran derivatives against a panel of human cancer and normal cell lines.

Compound ID/NameCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference(s)
Brominated Benzofuran Derivative (Compound VIII) K562 (Leukemia)5.0HUVEC (Endothelial)>1000>200[3]
HL-60 (Leukemia)0.1HUVEC (Endothelial)>1000>10000[3][4]
Benzofuran Derivative 11e MCF-7 (Breast Cancer)Potent (exact value not specified)HaCaT (Keratinocytes)Minor effectHigh[5]
Benzofuran-chalcone derivative HCT-116 (Colon Cancer)1.71 (48h)CCD-18Co (Colon Fibroblasts)>10>5.8[6]
HT-29 (Colon Cancer)7.76 (48h)CCD-18Co (Colon Fibroblasts)>10>1.3[6]
Brominated Benzofuran Derivative (Compound 6) K562 (Leukemia)3.83HaCaT (Keratinocytes)12.443.25[7]
Brominated Benzofuran Derivative (Compound 8) K562 (Leukemia)2.59HaCaT (Keratinocytes)23.579.10[7]

Mechanisms of Selective Action: Hijacking Cancer Cell Dependencies

The selective toxicity of benzofuran derivatives stems from their ability to exploit the unique molecular characteristics and dependencies of cancer cells. Several key mechanisms of action have been elucidated, including the induction of apoptosis (programmed cell death) and the disruption of critical signaling pathways that drive cancer cell proliferation and survival.

Induction of Apoptosis in Leukemia Cells

Certain brominated benzofuran derivatives have demonstrated remarkable selectivity towards leukemia cells.[3][4] The proposed mechanism involves the generation of reactive oxygen species (ROS) within the cancer cells, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. This culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.

Benzofuran Brominated Benzofuran Derivative ROS ↑ Reactive Oxygen Species (ROS) Benzofuran->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Apoptotic pathway induced by a brominated benzofuran derivative in leukemia cells.
Targeting Estrogen Receptor Signaling in Breast Cancer

In estrogen receptor-positive (ER+) breast cancer, such as the MCF-7 cell line, some benzofuran derivatives act as selective estrogen receptor modulators (SERMs).[5] By binding to the estrogen receptor, these compounds can block the proliferative signals normally triggered by estrogen, leading to cell cycle arrest and a reduction in tumor growth.

Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Activates Gene_Expression Target Gene Expression ER->Gene_Expression Benzofuran Benzofuran Derivative (e.g., 11e) Benzofuran->ER Inhibits Proliferation Cell Proliferation Gene_Expression->Proliferation

Inhibition of estrogen receptor signaling by a selective benzofuran derivative.

Experimental Protocols: A Guide to Assessing Selectivity

The following are detailed methodologies for the key experiments cited in the assessment of benzofuran derivative selectivity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzofuran derivatives (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Control wells receive the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the benzofuran derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and suspension cells are collected by centrifugation.

  • Cell Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC (Annexin V) and PI fluorescence are detected.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Experimental Workflow Overview

The general workflow for assessing the selectivity of benzofuran derivatives is a multi-step process that begins with the treatment of both cancer and normal cells and culminates in the analysis of cell viability and the mechanism of cell death.

Start Start: Cancer & Normal Cells Treatment Treatment with Benzofuran Derivatives (Varying Concentrations) Start->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) Incubation->ApoptosisAssay IC50 Determine IC50 Values MTT->IC50 Mechanism Elucidate Mechanism of Action ApoptosisAssay->Mechanism Selectivity Calculate Selectivity Index (SI) IC50->Selectivity Selectivity->Mechanism

General workflow for assessing the selectivity of benzofuran derivatives.

Conclusion

The studies highlighted in this guide provide compelling evidence for the potential of benzofuran derivatives as selective anticancer agents. The ability of certain compounds to induce apoptosis preferentially in cancer cells or to interfere with cancer-specific signaling pathways underscores the promise of this chemical scaffold. Further research, including in vivo studies, is warranted to translate these promising in vitro findings into effective and safer cancer therapies. The detailed experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer drug discovery.

References

Unveiling the Biological Profile of 1-(7-Bromobenzofuran-2-YL)ethanone: A Comparative Guide to Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 1-(7-Bromobenzofuran-2-YL)ethanone. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its likely bioactivities based on the well-documented performance of structurally similar benzofuran derivatives. By presenting data from analogous compounds and detailing the experimental protocols for relevant biological assays, this guide serves as a valuable resource for researchers investigating the therapeutic potential and cross-reactivity of this and related molecules.

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The introduction of a bromine atom and an acetyl group, as seen in this compound, can significantly influence the compound's potency and target selectivity.[4][5] This guide explores the anticipated cross-reactivity of this compound in key biological assays, providing a framework for its further investigation.

Comparative Analysis of Structurally Similar Benzofuran Derivatives

To predict the biological profile of this compound, we have compiled data from several structurally related 2-acetylbenzofuran and bromobenzofuran derivatives. The following tables summarize their reported activities in anticancer and antimicrobial assays.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound/DerivativeCancer Cell LineAssay TypeActivity (IC₅₀/CC₅₀)Reference
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Leukemia)MTT Assay5 µM[5]
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneHL60 (Leukemia)MTT Assay0.1 µM[5]
2-Bromo-1-(2-bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanoneK562 (Leukemia)MTT AssaySignificant Cytotoxicity[6]
1-(7-Ethoxy-1-benzofuran-2-yl) substituted chalcone (3a)MCF-7 (Breast)SRB & ATP ViabilityPotent Cytotoxicity[7]
1-(7-Ethoxy-1-benzofuran-2-yl) substituted chalcone (3a)A549 (Lung)SRB & ATP ViabilityPotent Cytotoxicity[7]
1-(7-Ethoxy-1-benzofuran-2-yl) substituted chalcone (3a)PC-3 (Prostate)SRB & ATP ViabilityPotent Cytotoxicity[7]

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound/DerivativeMicroorganismAssay TypeActivity (MIC)Reference
1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone (Compound 7)Gram-positive strainsNot Specified16-64 µg/mL[8]
Benzofuran derivatives with two bromo substituentsVarious bacteriaNot Specified29.76-31.96 mmol/L[9]
Benzofuran ketoxime derivative (38)Staphylococcus aureusNot Specified0.039 μg/mL[9]

Potential Cross-Reactivity in Other Key Biological Assays

Benzofuran derivatives have also been identified as inhibitors of key enzyme families, suggesting potential cross-reactivity for this compound in related assays.

  • Kinase Inhibition: Benzofurans have been identified as potent inhibitors of protein kinases such as Casein Kinase 2 (CK2) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial regulators of cell cycle and proliferation and are often dysregulated in cancer.[10][11]

  • Monoamine Oxidase (MAO) Inhibition: Several benzofuran derivatives have shown selective inhibitory activity against MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[12][13] This suggests a potential for neurological activity.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the design and execution of cross-reactivity studies for this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 μl of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][15]

  • Formazan Solubilization: Carefully remove the medium and add 100 μl of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate 24h (Cell Attachment) cell_seeding->incubation1 add_compound Add Test Compound (Varying Concentrations) incubation1->add_compound incubation2 Incubate 24-72h add_compound->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 4h (Formazan Formation) add_mtt->incubation3 solubilize Add Solubilizing Agent incubation3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ calculate_viability->determine_ic50

Figure 1. Workflow for the MTT anticancer assay.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.[16]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).[16]

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[3]

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Test Compound in Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Figure 2. Workflow for the broth microdilution antimicrobial assay.

Kinase Inhibition: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Protocol:

  • Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test compound at various concentrations.[10]

  • Stop Reaction and Deplete ATP: After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature.[4][5]

  • Measure Luminescence: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity. Calculate the percent inhibition and determine the IC₅₀ value.

Kinase_Signaling_Pathway cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase Inhibition ADP_to_ATP ADP -> ATP (Kinase Detection Reagent) ADP->ADP_to_ATP Light Luminescent Signal ADP_to_ATP->Light Luciferase Luciferase/Luciferin Luciferase->Light

Figure 3. Signaling pathway of a generic kinase and its inhibition.

Monoamine Oxidase Inhibition: Fluorometric Assay

This assay measures the activity of MAO enzymes by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate.

Protocol:

  • Enzyme and Inhibitor Incubation: Pre-incubate the MAO enzyme (MAO-A or MAO-B) with the test compound at various concentrations in a 96-well plate for a defined period (e.g., 10 minutes) to allow for inhibitor interaction.[13]

  • Initiate Reaction: Add the working reagent containing a substrate (e.g., p-tyramine), a fluorometric probe (e.g., Amplex Red), and horseradish peroxidase (HRP) to initiate the reaction.[17]

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 20-60 minutes).[2]

  • Measure Fluorescence: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-570/590-600 nm).[2]

  • Data Analysis: The fluorescence signal is proportional to the amount of H₂O₂ produced and thus to the MAO activity. Calculate the percent inhibition and determine the IC₅₀ value.

MAO_Assay_Logical_Relationship MAO Monoamine Oxidase (MAO-A or MAO-B) H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Oxidative Deamination Substrate Substrate (e.g., p-tyramine) Substrate->H2O2 Fluorescence Fluorescent Signal H2O2->Fluorescence Probe Fluorometric Probe + HRP Probe->Fluorescence Inhibitor This compound Inhibitor->MAO Inhibition

Figure 4. Logical relationship in the fluorometric MAO assay.

Conclusion

This comparative guide provides a foundational understanding of the potential biological activities and cross-reactivity of this compound. Based on the performance of structurally similar compounds, it is plausible that this molecule will exhibit anticancer and antimicrobial properties, and may also interact with kinases and monoamine oxidases. The detailed experimental protocols and illustrative diagrams included herein offer a practical roadmap for researchers to empirically validate these hypotheses and further elucidate the pharmacological profile of this promising benzofuran derivative. It is imperative to conduct direct experimental evaluation to confirm these potential activities and to establish a definitive structure-activity relationship.

References

A Comparative Guide to Benzofuran Synthesis: Perkin vs. Palladium-Catalyzed Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its synthesis has been a subject of intense research, leading to the development of various synthetic strategies. This guide provides an objective comparison of the classical Perkin reaction and modern palladium-catalyzed methods for the synthesis of benzofurans, supported by experimental data, detailed protocols, and visual diagrams to aid in methodological selection.

At a Glance: Perkin vs. Palladium-Catalyzed Methods

FeaturePerkin ReactionPalladium-Catalyzed Methods
General Approach Rearrangement of 3-halocoumarins or related precursors.Cross-coupling, C-H activation, or cyclization reactions.
Reaction Conditions Typically requires strong bases and high temperatures. Microwave irradiation can significantly shorten reaction times.[1]Generally milder conditions, often requiring a palladium catalyst, ligands, and sometimes a co-catalyst or oxidant.
Substrate Scope Primarily for the synthesis of benzofuran-2-carboxylic acids from substituted coumarins.[1]Broad substrate scope, allowing for the synthesis of a wide variety of substituted benzofurans.[2][3]
Functional Group Tolerance Can be limited due to the harsh reaction conditions.Generally high, accommodating a wide range of functional groups.[3][4]
Yields Can be very high, especially with microwave assistance.[1]Moderate to excellent yields are commonly reported for various methods.[3]
Reaction Times Traditional methods can take several hours, while microwave-assisted methods can be completed in minutes.[1]Vary widely depending on the specific method, from a few hours to 24 hours.
Key Advantages Utilizes readily available starting materials; microwave-assisted version is very rapid.High versatility, broad substrate scope, and functional group tolerance.
Key Disadvantages Harsher conditions, potentially limited substrate scope.Cost and sensitivity of palladium catalysts and ligands.

Logical Comparison of Synthetic Approaches

synthesis_comparison cluster_perkin Perkin Reaction cluster_palladium Palladium-Catalyzed Methods cluster_comparison Comparison Points perkin_start 3-Halocoumarin perkin_reagents Base (e.g., NaOH) Heat or Microwave perkin_start->perkin_reagents perkin_product Benzofuran-2-carboxylic acid perkin_reagents->perkin_product conditions Reaction Conditions perkin_product->conditions scope Substrate Scope perkin_product->scope yield Yield & Time perkin_product->yield tolerance Functional Group Tolerance perkin_product->tolerance pd_start Aryl Halide/Phenol + Alkyne/etc. pd_reagents Pd Catalyst Ligand, Base/Oxidant pd_start->pd_reagents pd_product Substituted Benzofuran pd_reagents->pd_product pd_product->conditions pd_product->scope pd_product->yield pd_product->tolerance

Caption: A logical diagram comparing the Perkin reaction and palladium-catalyzed methods for benzofuran synthesis based on key reaction parameters.

Experimental Protocols

Perkin Reaction: Microwave-Assisted Synthesis of 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid[1]

This protocol describes an expedited synthesis of a benzofuran derivative using microwave irradiation, significantly reducing the reaction time compared to traditional heating.

Materials:

  • 3-Bromo-4-methyl-6,7-dimethoxycoumarin

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Microwave reactor

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol).

  • Add ethanol (5 mL) and sodium hydroxide (0.0201 g, 0.503 mmol) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of 79°C with stirring.

  • Monitor the reaction progress by TLC (silica gel, 3:1 CH₂Cl₂:EtOAc).

  • Upon completion, concentrate the reaction mixture on a rotary evaporator.

  • Dissolve the resulting crude product in a minimum volume of water.

  • Further purification can be achieved by recrystallization.

Palladium-Catalyzed Sonogashira Coupling for Benzofuran Synthesis

This one-pot, three-component reaction under microwave conditions provides a rapid entry to 2,3-disubstituted benzofurans.

Materials:

  • 2-Iodophenol

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • Place 2-iodophenol (0.5 mmol) and bis(triphenylphosphine)palladium(II) dichloride (10.5 mg, 3 mol%) in a 5 mL microwave vial and purge with argon.

  • Add dry THF (0.5 mL) and stir until the 2-iodophenol is completely dissolved.

  • Add dry triethylamine (1.0 mL) followed by a 3.8 M solution of CuI in dry triethylamine (0.5 mL).

  • Add the terminal alkyne (0.55 mmol) to the reaction mixture.

  • Seal the vial and heat in a microwave reactor at a specified temperature and time according to the substrate.

  • After cooling, the reaction mixture is typically diluted with a suitable organic solvent and washed with water.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Palladium-Catalyzed C-H Activation for Benzofuranone Synthesis[6][7]

This method achieves the synthesis of chiral benzofuranones through an enantioselective C-H activation/C-O bond formation cascade.

Materials:

  • Substituted phenylacetic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Mono-N-protected amino acid (MPAA) ligand (e.g., Boc-Val-OH)

  • Oxidant (e.g., PhI(OAc)₂)

  • Solvent (e.g., 1,2-dichloroethane)

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add the phenylacetic acid (1.0 equiv), Pd(OAc)₂ (5-10 mol%), and the MPAA ligand (e.g., 20 mol% Boc-Val-OH).

  • Add the solvent and then the oxidant.

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography to yield the chiral benzofuranone.

General Workflow for Benzofuran Synthesis

synthesis_workflow cluster_perkin Perkin Reaction cluster_palladium Palladium-Catalyzed Methods start Starting Materials perkin_precursor 3-Halocoumarin start->perkin_precursor pd_precursors Aryl Halides/Phenols + Coupling Partner start->pd_precursors perkin_reaction Base-catalyzed Rearrangement perkin_precursor->perkin_reaction product Benzofuran Derivative perkin_reaction->product pd_reaction Pd-catalyzed Coupling/Cyclization pd_precursors->pd_reaction pd_reaction->product

Caption: A simplified workflow illustrating the two main synthetic routes to benzofuran derivatives discussed in this guide.

Conclusion

Both the Perkin reaction and palladium-catalyzed methods offer valuable and distinct pathways for the synthesis of benzofurans. The choice of method will largely depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance.

The Perkin reaction , particularly its microwave-assisted variant, provides a rapid and high-yielding route to benzofuran-2-carboxylic acids from coumarin precursors.[1] Its primary limitations are the potentially harsh conditions and a more restricted substrate scope.

Palladium-catalyzed methods represent a more modern and versatile approach, offering a broad substrate scope and high tolerance for various functional groups.[2][3][5][4] The diversity of palladium-catalyzed reactions, including Sonogashira couplings, C-H activation, and intramolecular cyclizations, allows for the synthesis of a wide array of complex and diversely substituted benzofurans. The main considerations for these methods are the cost and handling of the palladium catalysts and associated ligands.

For researchers in drug development, the mild conditions and broad applicability of palladium-catalyzed methods may be more suitable for the late-stage functionalization of complex molecules. Conversely, for large-scale synthesis of specific benzofuran-2-carboxylic acids, the efficiency of the microwave-assisted Perkin reaction could be highly advantageous. Ultimately, a thorough understanding of both methodologies will empower chemists to select the most appropriate and effective strategy for their synthetic goals.

References

A Comparative Guide to the X-ray Crystal Structures of Brominated Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the crystallographic data of 1-(5-Bromo-1-benzofuran-2-yl)ethanone and its oxime derivatives to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their solid-state structures.

This guide presents a detailed comparison of the X-ray crystal structures of 1-(5-Bromo-1-benzofuran-2-yl)ethanone and its related oxime derivatives. The analysis is based on published crystallographic data and aims to provide a clear understanding of the molecular geometry and intermolecular interactions that govern the crystal packing of these compounds. Such information is crucial for structure-activity relationship (SAR) studies and in the rational design of new benzofuran-based therapeutic agents.

Structural Comparison and Data Analysis

The substitution of a bromine atom on the benzofuran ring, as well as the derivatization of the ethanone moiety to an oxime, significantly influences the crystal packing and molecular conformation. The crystallographic data for 1-(5-Bromo-1-benzofuran-2-yl)ethanone[1], (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime[2], and 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime are summarized below.[3][4]

A key structural difference is observed in the conformation of the oxime derivatives. In the non-brominated (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime, the conformation across the C=N bond is syn[2][5]. In contrast, the brominated analogue, 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime, exhibits a trans conformation across the C=N bond[3][4]. This change in conformation directly impacts the intermolecular hydrogen bonding pattern. The syn conformation in the non-brominated oxime leads to the formation of C(3) chains through O—H⋯N hydrogen bonds[2]. Conversely, the trans conformation in the 5-bromo derivative results in the formation of inversion dimers linked by pairs of O—H⋯N hydrogen bonds, creating R22(6) loops[3].

The parent compound, 1-(5-Bromo-1-benzofuran-2-yl)ethanone, which lacks the oxime group, exhibits a nearly planar structure. In its crystal lattice, molecules are linked by C—H⋯O hydrogen bonds, forming C(5) chains[1].

The table below provides a comparative summary of the key crystallographic parameters for these compounds.

Compound Name 1-(5-Bromo-1-benzofuran-2-yl)ethanone (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime
Chemical Formula C₁₀H₇BrO₂[1]C₁₀H₉NO₂[2]C₁₀H₈BrNO₂[3]
Molecular Weight 239.07[1]175.18[2]254.08[3]
Crystal System Orthorhombic[1]Monoclinic[2]Monoclinic[3]
Space Group PbcaP2₁/nP2₁/n
a (Å) 10.8301 (2)[1]9.5727 (12)[2]5.9548 (6)[3]
b (Å) 7.4630 (1)[1]4.7303 (8)[2]9.4897 (10)[3]
c (Å) 21.7213 (3)[1]18.756 (2)[2]17.2906 (19)[3]
α (˚) 909090
β (˚) 9096.178 (6)[2]96.943 (6)[3]
γ (˚) 909090
Volume (ų) 1755.62 (5)[1]844.4 (2)[2]969.91 (18)[3]
Z 8[1]4[2]4[3]
Temperature (K) 100[1]293[2]296[3]
Radiation Mo Kα[1]Cu Kα[2]Mo Kα[3]
R-factor (%) 2.4[1]6.2[2]3.3[3]

Experimental Protocols

The methodologies for the synthesis and single-crystal X-ray diffraction analysis are crucial for the reproducibility of the results.

Synthesis of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime: The synthesis of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime was achieved by refluxing a mixture of 5-bromo-2-acetylbenzofuran, hydroxylamine hydrochloride, and anhydrous potassium carbonate in a 3:1 ethanol-water solution for 3 hours[4].

X-ray Data Collection and Structure Refinement: For all three compounds, single-crystal X-ray diffraction data were collected on a Bruker SMART APEXII CCD diffractometer[1][2][3]. The crystals were maintained at a constant temperature during data collection, either 100 K or ambient temperature (293-296 K)[1][2][3].

The collected data were processed using software such as SAINT for cell refinement and data reduction[1][2][3]. An absorption correction was applied using the multi-scan method (SADABS)[1][2][3]. The crystal structures were solved using direct methods with the SHELXTL program package and refined by full-matrix least-squares on F²[1][2][3].

Visualizations

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination cluster_analysis Analysis & Publication start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification crystallization Crystallization purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting diffractometer Data Collection (Bruker APEXII) crystal_mounting->diffractometer raw_data Raw Diffraction Data diffractometer->raw_data data_processing Data Processing (SAINT) raw_data->data_processing absorption_correction Absorption Correction (SADABS) data_processing->absorption_correction structure_solution Structure Solution (SHELXS) absorption_correction->structure_solution structure_refinement Structure Refinement (SHELXL) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure cif_file CIF File Generation final_structure->cif_file molecular_graphics Molecular Graphics (PLATON, Mercury) cif_file->molecular_graphics publication Publication molecular_graphics->publication

Experimental workflow for X-ray crystal structure analysis.

structural_comparison cluster_parent 1-(Benzofuran-2-yl)ethanone Core cluster_derivatives Derivatives parent Base Structure bromo 1-(5-Bromo-benzofuran-2-yl)ethanone (Planar, C-H...O chains) parent->bromo Bromination at C5 oxime (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime (syn-conformation, O-H...N chains) parent->oxime Oxime Formation bromo_oxime 1-(5-Bromo-benzofuran-2-yl)ethanone oxime (trans-conformation, O-H...N dimers) bromo->bromo_oxime Oxime Formation oxime->bromo_oxime Bromination at C5

Logical relationships between the analyzed benzofuran derivatives.

References

efficacy of 1-(7-Bromobenzofuran-2-YL)ethanone derivatives in different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the cytotoxic and apoptotic effects of novel brominated benzofuran ethanone derivatives, offering insights into their potential as anticancer agents.

This guide provides a comparative overview of the efficacy of recently synthesized brominated derivatives of 1-(benzofuran-2-yl)ethanone against various cancer cell lines. While direct studies on 1-(7-Bromobenzofuran-2-YL)ethanone derivatives are limited in the reviewed literature, substantial data exists for structurally related brominated compounds, particularly derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one. This guide summarizes the key findings from preclinical studies, focusing on their cytotoxic activity, mechanism of action, and selectivity.

Comparative Cytotoxicity

Recent studies have focused on synthesizing and evaluating a series of brominated 1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one derivatives for their anticancer properties. The cytotoxic effects of these compounds were assessed against a panel of human cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1). For comparison, their toxicity was also evaluated in normal human keratinocytes (HaCaT).

The results, summarized in the table below, indicate that the presence of bromine atoms significantly enhances the cytotoxic potential of the benzofuran scaffold.[1][2] Among the tested compounds, derivatives 6 and 8 demonstrated noteworthy and selective activity against the K562 leukemia cell line, with minimal toxicity towards healthy HaCaT cells.[3] In contrast, most of the synthesized derivatives showed no significant activity against the Caki-1 kidney cancer cell line.[3]

Another study on a different set of brominated benzofuran derivatives also highlighted their potent cytotoxic effects against leukemia (K562, MOLT-4) and cervical carcinoma (HeLa) cell lines.[1] The structure-activity relationship (SAR) analysis from this research indicated that the introduction of a bromine atom to either a methyl or acetyl group on the benzofuran system increased cytotoxicity.[1]

Table 1: In Vitro Cytotoxicity (IC50, µM) of Brominated 1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one Derivatives
CompoundK562 (Leukemia)PC3 (Prostate)SW620 (Colon)Caki 1 (Kidney)HaCaT (Normal)
5 >30>3014.6 ± 3.5>10014.6 ± 3.5
6 10.1 ± 1.528.5 ± 2.525.1 ± 2.8>10025.3 ± 4.2
7 12.5 ± 2.615.2 ± 3.516.2 ± 2.5>10015.8 ± 3.5
8 12.8 ± 1.925.3 ± 2.926.3 ± 3.2>10030.1 ± 2.9
9 15.3 ± 2.114.9 ± 1.915.8 ± 2.1>10016.2 ± 1.8

Data sourced from a study on 1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one derivatives.[3]

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anticancer activity of these brominated benzofuran derivatives appears to be the induction of apoptosis.[1][3] Studies have shown that the most active compounds trigger programmed cell death in cancer cells through a caspase-dependent pathway.[3]

Signaling Pathway Diagram

G cluster_cell Cancer Cell Compound Brominated Benzofuran Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Caspase ↑ Caspase-3/7 Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis G cluster_cyto Cytotoxicity Assessment cluster_apop Apoptosis & Mechanism A1 Seed Cells (96-well plate) A2 Treat with Derivatives (72h) A1->A2 A3 Add MTT Reagent (4h) A2->A3 A4 Measure Absorbance A3->A4 A5 Calculate IC50 A4->A5 B1 Treat Cells with IC50 concentration B2 Annexin V/PI Staining B1->B2 B4 Caspase-Glo 3/7 Assay B1->B4 B3 Flow Cytometry Analysis B2->B3 B5 Measure Luminescence B4->B5

References

Safety Operating Guide

Safe Disposal of 1-(7-Bromobenzofuran-2-YL)ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document outlines the essential procedures for the safe disposal of 1-(7-Bromobenzofuran-2-YL)ethanone, a brominated organic compound. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Researchers and laboratory personnel must handle this compound with care, recognizing its potential hazards. The compound is harmful if swallowed, inhaled, or comes into contact with skin[1]. Proper disposal is not merely a procedural formality but a cornerstone of responsible chemical management. This guide provides a step-by-step protocol for the safe handling and disposal of this substance.

Personal Protective Equipment (PPE) and Handling

Before beginning any procedure that involves this compound, it is imperative to be equipped with the appropriate personal protective equipment.

Required PPE:

  • Gloves: Chemical-resistant gloves are mandatory[1].

  • Eye Protection: Safety goggles or glasses should be worn[1].

  • Lab Coat: A laboratory coat is essential to protect against skin contact[1].

  • Respiratory Protection: Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors[1]. In situations where a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary[2].

Handling Precautions:

  • Avoid generating dust.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray[2].

  • Wash hands thoroughly after handling[1].

  • Ensure adequate ventilation, such as working in a chemical fume hood[1].

Spill Management

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated, and if the spill is large, evacuate non-essential personnel.

  • Containment: Prevent the spill from spreading or entering drains[1][3].

  • Absorption: Mix the spilled material with sand or a similar inert absorbent material[1].

  • Collection: Carefully sweep up the absorbed mixture and place it into a suitable, tightly closed container for disposal[1][2][4].

Disposal of Unused or Waste Material

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. As a halogenated organic compound, it requires special disposal procedures[5].

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Place the waste this compound and any contaminated materials (e.g., absorbent from spills, contaminated gloves) into a designated "Halogenated Organic Waste" container[5].

    • Ensure the container is properly labeled with the chemical name and associated hazards.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management protocols[3].

  • Container Sealing and Storage:

    • Tightly seal the waste container.

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][2].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

    • Disposal should be carried out at an approved waste disposal plant[2][6].

    • Crucially, do not dispose of this compound down the drain [1][5][6].

Emergency Procedures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1].
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek medical attention if irritation persists[1].
Inhalation Move the individual to fresh air. If symptoms persist or in severe cases, seek medical attention[1].
Ingestion Wash out the mouth with copious amounts of water for at least 15 minutes. Do not induce vomiting. Seek immediate medical attention[1][2].

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the procedural flow for handling and disposing of this compound.

G cluster_prep Preparation & Handling cluster_exp Experimental Use cluster_disposal Waste Collection & Segregation cluster_final Final Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Weigh Weigh/Handle Chemical FumeHood->Weigh Experiment Perform Experiment Weigh->Experiment Waste Collect Waste Chemical & Contaminated Materials Experiment->Waste HalogenatedWaste Place in Labeled 'Halogenated Organic Waste' Container Waste->HalogenatedWaste Seal Seal Container Securely HalogenatedWaste->Seal Store Store in Designated Waste Area Seal->Store EHS Arrange Pickup by EHS or Licensed Disposal Company Store->EHS

Caption: Workflow for handling and disposal of this compound.

G cluster_spill Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate Contain Contain Spill (Prevent entry to drains) Evacuate->Contain Absorb Absorb with Inert Material (e.g., Sand) Contain->Absorb Collect Collect into a Labeled, Sealable Container Absorb->Collect Disposal Dispose as Halogenated Organic Waste Collect->Disposal

Caption: Step-by-step procedure for managing a spill of this compound.

References

Personal protective equipment for handling 1-(7-Bromobenzofuran-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(7-Bromobenzofuran-2-YL)ethanone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-Acetyl-7-bromobenzofuran

  • CAS Number: 460086-95-7

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Summary: This compound is harmful if swallowed, inhaled, or in contact with skin.[1] Appropriate PPE is mandatory to prevent exposure.

Engineering Controls:

  • Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]

Required Personal Protective Equipment: A comprehensive PPE strategy is critical. The following table outlines the necessary equipment.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety GogglesChemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[2]
Hand Protection Chemical-Resistant GlovesWear suitable chemical-resistant gloves.[1] Regularly inspect gloves for any signs of degradation or permeation and replace them on a set schedule.
Body Protection Laboratory ClothingWear a standard laboratory coat.[1] For tasks with a higher risk of splashes, consider a chemical-resistant apron over the lab coat.
Respiratory Protection RespiratorIf exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter conforming to EN 143.[2]
Foot Protection Safety FootwearClosed-toe shoes are mandatory in any laboratory setting. Perforated shoes or sandals are not permitted.[4]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₇BrO₂
Molecular Weight 239.07 g/mol [5][6]
Boiling Point 314.4 ± 22.0 °C (Predicted)[7]
Density 1.551 ± 0.06 g/cm³ (Predicted)[7]

Safe Handling and Operational Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate disp_waste Collect Chemical Waste handle_dissolve->disp_waste cleanup_store Store in Closed Vessel cleanup_decontaminate->cleanup_store cleanup_decontaminate->disp_waste disp_dispose Dispose via Approved Authority disp_waste->disp_dispose

Caption: Workflow for safe handling of this compound.

Experimental Protocols

General Handling:

  • Preparation: Before handling, ensure all required PPE is correctly worn.[1][2] All operations must be conducted in a chemical fume hood.[1]

  • Handling: This compound should only be handled by, or under the close supervision of, individuals qualified in handling potentially hazardous chemicals.[1]

  • Storage: Store the chemical in a tightly closed vessel in a dry, cool, and well-ventilated area.[2][3] Storage temperatures of 2-8°C are recommended.[7] Avoid heat, flames, and sparks.[1] Keep away from oxidizing agents.[1]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]

Spill Response:

  • Evacuation and Isolation: For any spill, evacuate the immediate area.

  • Personal Precautions: Wear suitable personal protective equipment as outlined above.[1]

  • Containment and Cleanup: For small spills, mix with sand or another inert absorbent material.[1] Sweep up the mixture and place it in a tightly closed container for disposal.[1] Avoid generating dust.

  • Environmental Precautions: Do not allow the material to enter drains or water courses.[1]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[1] If irritation continues, seek medical attention.[1]

  • Ingestion: Wash out the mouth with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1] Do not induce vomiting.[2][8]

Disposal Plan

All chemical waste and contaminated materials must be disposed of in accordance with local, regional, and national regulations.[1] Contact a licensed professional waste disposal service to dispose of this material. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。